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  • Product: 1-nitroso-4-(propan-2-yl)piperazine
  • CAS: 73742-54-8

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 1-Nitroso-4-(propan-2-yl)piperazine: Chemistry, Toxicology, and Analytical Control

Executive Summary The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally reshaped pharmaceutical quality control. 1-Nitroso-4-(propan-2-yl)piperazine (commonly known as 1-isopropyl-4-ni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally reshaped pharmaceutical quality control. 1-Nitroso-4-(propan-2-yl)piperazine (commonly known as 1-isopropyl-4-nitrosopiperazine) is a highly scrutinized NDSRI, primarily identified as an impurity or degradant in drug products containing an isopropylpiperazine moiety, such as the antifungal agent Terconazole.

As a Senior Application Scientist, I have structured this guide to move beyond basic definitions. We will dissect the causality behind its formation, the biochemical nuances of its mutagenic potential, and the rigorous, self-validating analytical protocols required to quantify it at trace levels.

Chemical Identity and Structural Profiling

Understanding the physicochemical behavior of 1-nitroso-4-(propan-2-yl)piperazine is the first step in predicting its fate within a formulation matrix. The molecule features a piperazine ring where one nitrogen is substituted with an isopropyl group, and the other is nitrosated. This structure imparts specific solubility and ionization characteristics that dictate our extraction and chromatographic strategies.

Table 1: Physicochemical and Structural Properties
ParameterValue
IUPAC Name 1-nitroso-4-(propan-2-yl)piperazine
Common Name 1-isopropyl-4-nitrosopiperazine
CAS Registry Number 73742-54-8
Molecular Formula C7H15N3O
Molecular Weight 157.21 g/mol
SMILES CC(C)N1CCN(N=O)CC1
Parent Amine 1-isopropylpiperazine
Associated API Terconazole (as impurity/degradant)

Mechanistic Pathways of NDSRI Formation

The formation of 1-nitroso-4-(propan-2-yl)piperazine is not spontaneous; it is a highly specific electrophilic aromatic substitution-like reaction occurring on the secondary amine.

The Causality of Formation: In pharmaceutical manufacturing, the parent amine (1-isopropylpiperazine) may be present as an unreacted building block or a hydrolytic degradant of the API [1]. When this secondary amine encounters nitrosating agents—typically derived from trace nitrites ( NO2−​ ) present in common excipients like microcrystalline cellulose or magnesium stearate—a reaction occurs. Under mildly acidic conditions (pH 3-5), nitrite protonates to form nitrous acid ( HNO2​ ), which dehydrates into the highly reactive nitrosonium ion ( NO+ ) or dinitrogen trioxide ( N2​O3​ ). The lone pair on the secondary nitrogen of the piperazine ring attacks the electrophile, yielding the stable N-nitroso derivative.

Formation A 1-Isopropylpiperazine (Secondary Amine) C 1-Nitroso-4-(propan-2-yl)piperazine (NDSRI) A->C Acidic pH / Heat B Nitrosating Agent (e.g., N2O3, NO+) B->C Nitrite source

Fig 1: Electrophilic nitrosation pathway of 1-isopropylpiperazine forming the NDSRI.

Toxicological Paradigm: Overcoming Ames Test Discordance

Historically, complex piperazine-based nitrosamines yielded "false negative" results in standard Ames mutagenicity tests. This discordance stems from a biological mismatch in metabolic activation.

The Causality of Mutagenesis: Nitrosamines are not inherently DNA-reactive; they require metabolic activation via Cytochrome P450 (CYP450) enzymes. The critical step is α -hydroxylation. Standard Ames tests utilize rat liver S9 fractions, which lack the specific CYP isoenzyme profile required to efficiently hydroxylate sterically hindered, bulky piperazine rings.

Recent collaborative studies by the FDA and HESI demonstrated that utilizing hamster liver S9 fraction , combined with a pre-incubation step, provides the necessary enzymatic environment to activate 1-nitroso-4-(propan-2-yl)piperazine [2]. The α -hydroxylation leads to ring opening and the spontaneous generation of a highly electrophilic alkyldiazonium ion, which covalently binds to guanine residues in DNA, causing base-pair substitution mutations.

Metabolism N 1-Nitroso-4-(propan-2-yl)piperazine CYP CYP450 (Hamster S9) Alpha-Hydroxylation N->CYP INT Alpha-Hydroxynitrosamine (Unstable Intermediate) CYP->INT DIAZ Alkyldiazonium Ion (Electrophile) INT->DIAZ Spontaneous ring opening DNA DNA Adduct Formation (Mutagenesis) DIAZ->DNA Covalent binding to guanine

Fig 2: CYP450-mediated metabolic activation of the nitrosamine into a DNA-reactive diazonium ion.

Step-by-Step Methodology: Optimized Ames Test for Piperazine NDSRIs
  • Strain Preparation : Culture Salmonella typhimurium strains TA1535 and TA100 overnight. Causality: These strains carry specific base-pair substitution mutations highly sensitive to diazonium ion-induced alkylation.

  • Metabolic Activation Mix : Prepare a 30% hamster liver S9 mix (induced by phenobarbital/ β -naphthoflavone) with NADP+ and glucose-6-phosphate.

  • Pre-Incubation : Combine 0.1 mL bacterial culture, 0.5 mL hamster S9 mix, and 0.1 mL test article (dissolved in DMSO). Incubate at 37°C for 30 minutes. Causality: Pre-incubation in a liquid matrix maximizes the generation and bacterial cellular uptake of short-lived reactive intermediates before agar trapping.

  • Plating & Scoring : Add molten top agar, pour onto minimal glucose plates, incubate for 48-72 hours, and score revertant colonies.

  • Self-Validation Mechanisms :

    • System Suitability : 2-aminoanthracene must yield positive results (validating S9 activity).

    • Baseline Control : DMSO vehicle blanks must fall within historical spontaneous revertant ranges.

Robust Analytical Methodologies: LC-MS/MS Protocol

Regulatory guidelines mandate the detection of NDSRIs at parts-per-billion (ppb) levels [3]. To achieve this for 1-nitroso-4-(propan-2-yl)piperazine, we deploy a highly selective UHPLC-ESI-MS/MS workflow.

LCMS Sample Sample Prep & Spiking Ext Extraction & Filtration Sample->Ext LC UHPLC Separation Ext->LC MS ESI-MS/MS (MRM Mode) LC->MS Data Data MS->Data

Fig 3: Self-validating LC-MS/MS workflow for trace quantification of nitrosamine impurities.

Step-by-Step Methodology: Trace Quantification
  • Sample Preparation & Spiking : Weigh 100 mg of the drug product into a centrifuge tube. Spike with 10 µL of an isotopically labeled internal standard (IL-IS), such as 1-isopropyl-4-nitrosopiperazine-d7. Causality: The IL-IS co-elutes with the analyte, experiencing identical matrix suppression, thereby normalizing the mass spec response and ensuring absolute quantitative accuracy.

  • Extraction : Add 1.0 mL of 5% methanol in water. Vortex for 5 minutes and centrifuge at 10,000 rpm (4°C) for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Chromatographic Separation : Inject 10 µL onto a sub-2 µm C18 UHPLC column. Utilize a gradient mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Causality: The acidic modifier forces the piperazine nitrogen into a protonated state, drastically enhancing ionization efficiency in the MS source.

  • Mass Spectrometry Detection : Operate the triple quadrupole MS in positive Electrospray Ionization (ESI+) mode. Monitor specific Multiple Reaction Monitoring (MRM) transitions (e.g., parent m/z 158.1 dominant fragment ions).

  • Self-Validation Mechanisms :

    • Carryover Check : A blank injection immediately following the highest calibration standard must show a signal 20% of the Limit of Quantitation (LOQ).

    • Sensitivity Verification : The Signal-to-Noise (S/N) ratio at the LOQ must be 10.

    • Accuracy : Quality Control (QC) samples interspersed throughout the run must demonstrate 80-120% recovery.

Mitigation and Formulation Strategies

If 1-nitroso-4-(propan-2-yl)piperazine is detected above the Acceptable Intake (AI) limits, formulation scientists must intervene. The most effective strategy is the incorporation of nitrosation scavengers . Adding antioxidants such as ascorbic acid or α -tocopherol to the formulation matrix effectively outcompetes the secondary amine for the nitrosonium ion. Ascorbic acid reduces the nitrosating agent to inert nitric oxide (NO) gas, permanently shutting down the NDSRI formation pathway without altering the API's pharmacological profile.

References

  • 1-Nitroso-4-isopropylpiperazine - Veeprho Impurity Standards Source: Veeprho Pharmaceuticals URL:[Link]

  • Ames Test Assay Parameters Important for the Detection of N-Nitrosamine Mutagenicity Source: Health and Environmental Sciences Institute (HESI) / Toxicologie.nl Collaborative Data URL: [Link]

  • Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs) Source: U.S. Food and Drug Administration (FDA) Guidance for Industry URL:[Link]

Exploratory

CAS number and identifiers for 1-isopropyl-4-nitrosopiperazine

An In-Depth Technical Guide to 1-Isopropyl-4-nitrosopiperazine: Synthesis, Identification, and Analytical Control as a Pharmaceutical Impurity Abstract This technical guide provides a comprehensive overview of 1-isopropy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-Isopropyl-4-nitrosopiperazine: Synthesis, Identification, and Analytical Control as a Pharmaceutical Impurity

Abstract

This technical guide provides a comprehensive overview of 1-isopropyl-4-nitrosopiperazine (IPNP), a secondary N-nitrosamine of significant interest to the pharmaceutical industry. While not a commercial product, its potential formation as a genotoxic impurity in drug substances, notably the antifungal agent Terconazole, necessitates a thorough understanding of its chemical properties, synthesis, and analytical detection. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and field-proven insights into the management of this and similar nitrosamine impurities.

Introduction: The Challenge of Nitrosamine Impurities

The emergence of N-nitrosamines as a class of "cohort of concern" impurities in pharmaceutical products has presented a significant challenge for drug manufacturers and regulatory bodies worldwide. These compounds are classified as probable human carcinogens, and their presence, even at trace levels, requires rigorous risk assessment and control. 1-Isopropyl-4-nitrosopiperazine (also known as 1-nitroso-4-isopropylpiperazine) is a pertinent example, identified as a potential impurity related to the active pharmaceutical ingredient (API) Terconazole.[1] The structural precursor, 1-isopropylpiperazine, is a key intermediate in the synthesis of Terconazole, creating a potential pathway for the formation of the corresponding nitrosamine.

This guide delves into the core scientific and technical aspects of IPNP, providing a foundational understanding for its identification, synthesis for use as a reference standard, and the implementation of robust analytical controls to ensure patient safety.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's identifiers and properties is the bedrock of all subsequent scientific investigation. Although a specific CAS number for 1-isopropyl-4-nitrosopiperazine is not widely listed in major chemical databases, its identity is well-defined through its molecular structure and associated nomenclature.

Identifiers

The key identifiers for 1-isopropyl-4-nitrosopiperazine are summarized in the table below. These are crucial for accurate documentation, literature searching, and regulatory submissions.

IdentifierValueSource
IUPAC Name 1-nitroso-4-isopropylpiperazine[1]
Synonyms 1-isopropyl-4-nitrosopiperazine, N-nitroso-N'-isopropylpiperazine
Molecular Formula C₇H₁₅N₃O(Calculated)
Molecular Weight 157.21 g/mol (Calculated)
SMILES CC(C)N1CCN(CC1)N=O[1]
InChI InChI=1S/C7H15N3O/c1-8(2)7-3-5-10(6-4-7)9-11/h8H,3-6H2,1-2H3[1]
CAS Number Not available
Physicochemical Properties (Predicted and Comparative)
PropertyPredicted/Comparative ValueNotes
Appearance Pale yellow oil or liquidBased on similar N-nitrosopiperazines.[2]
Boiling Point >200 °C (at 760 mmHg)Predicted. Higher than related compounds due to increased molecular weight.
Solubility Soluble in organic solvents (e.g., Methanol, Chloroform, Acetonitrile).General characteristic of nitrosamines.
pKa (most basic) ~7.5-8.5Estimated based on the piperazine nitrogen, slightly reduced by the electron-withdrawing nitroso group.

Synthesis and Formation Mechanisms

Understanding the synthetic pathways to IPNP is critical for two primary reasons: first, to produce a pure reference standard for analytical method development, and second, to identify and mitigate the conditions under which it could form as an impurity during drug manufacturing.

Synthesis of the Precursor: 1-Isopropylpiperazine

The direct precursor to IPNP is the secondary amine, 1-isopropylpiperazine. This intermediate is typically synthesized via the nucleophilic substitution of a piperazine with an isopropyl halide or through reductive amination.

G cluster_0 Route 1: Alkylation cluster_1 Route 2: Reductive Amination PZ Piperazine IPP1 1-Isopropylpiperazine PZ->IPP1 Nucleophilic Substitution IPX Isopropyl Halide (X=Cl, Br, I) IPX->IPP1 Base Base (e.g., K₂CO₃) Base->IPP1 Solvent1 Solvent (e.g., ACN, DMF) Solvent1->IPP1 PZ2 Piperazine IPP2 1-Isopropylpiperazine PZ2->IPP2 Forms Imine Intermediate Acetone Acetone Acetone->IPP2 RA Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd) RA->IPP2 Reduction Solvent2 Solvent (e.g., MeOH, DCE) Solvent2->IPP2

Protocol 1: Synthesis of 1-Isopropylpiperazine via Alkylation

  • Setup: To a stirred solution of piperazine (1.0 eq.) in acetonitrile (ACN), add a suitable base such as potassium carbonate (2.5 eq.).

  • Addition: Slowly add 2-bromopropane (1.1 eq.) to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by GC-MS or TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield 1-isopropylpiperazine as a colorless to pale yellow liquid.

Nitrosation of 1-Isopropylpiperazine

The conversion of the secondary amine precursor to the N-nitrosamine is the critical formation step. This reaction typically occurs in the presence of a nitrosating agent, most commonly derived from nitrite salts under acidic conditions.

G IPP 1-Isopropylpiperazine (Secondary Amine) IPNP 1-Isopropyl-4-nitrosopiperazine (IPNP) IPP->IPNP Nucleophilic Attack on Nitrosonium Ion (NO⁺) Nitrite Nitrite Source (e.g., NaNO₂) HNO2 Nitrous Acid (HNO₂) (Active Nitrosating Agent) Nitrite->HNO2 Protonation Acid Acidic Conditions (e.g., HCl, pH < 4) Acid->HNO2 HNO2->IPNP

Protocol 2: Laboratory-Scale Synthesis of 1-Isopropyl-4-nitrosopiperazine (Reference Standard)

  • CAUTION: N-nitrosamines are potent carcinogens and should only be handled in a designated fume hood with appropriate personal protective equipment (PPE).*

  • Dissolution: Dissolve 1-isopropylpiperazine (1.0 eq.) in an aqueous acidic solution (e.g., 1M HCl) and cool the solution to 0-5 °C in an ice bath.

  • Nitrosation: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq.) in water. Add this solution dropwise to the stirred amine solution, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by LC-MS.

  • Neutralization & Extraction: Carefully neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution) to pH 7-8. Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane (DCM).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure IPNP.

Analytical Methodologies for Trace-Level Detection

The regulatory expectation for controlling potentially genotoxic impurities necessitates highly sensitive and specific analytical methods. For nitrosamines, the gold standard is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Rationale for LC-MS/MS
  • Sensitivity: LC-MS/MS can achieve limits of detection (LOD) and quantification (LOQ) in the parts-per-billion (ppb) range, which is essential for meeting the stringent acceptable intake (AI) limits for nitrosamines (typically in the nanogram-per-day range).

  • Selectivity: The use of Multiple Reaction Monitoring (MRM) provides exceptional selectivity. This technique involves monitoring a specific precursor ion-to-product ion transition, which is unique to the target analyte, thereby minimizing interference from the drug substance matrix.

  • Versatility: LC-based methods are suitable for a wide range of nitrosamines, including those that are non-volatile or thermally labile, which may not be amenable to Gas Chromatography (GC).

Experimental Protocol: LC-MS/MS Analysis of IPNP

This protocol provides a general framework. Method parameters must be optimized and validated for the specific drug product matrix.

ParameterTypical ConditionsRationale
LC Column C18 or Phenyl-Hexyl stationary phase (e.g., 100 x 2.1 mm, <3 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier promotes good peak shape and ionization efficiency.
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolOrganic solvent for gradient elution.
Gradient Start with low %B, ramp to high %B to elute IPNP, followed by a wash and re-equilibration.Optimized to separate IPNP from the API and other impurities.
Flow Rate 0.2 - 0.5 mL/minTypical for analytical UHPLC/HPLC.
Column Temp. 30 - 40 °CEnsures reproducible retention times.
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), Positive ModeESI is generally preferred for nitrosamines.
Precursor Ion (Q1) m/z 158.1 [M+H]⁺The protonated molecular ion of IPNP.
Product Ions (Q3) To be determined by infusion of a reference standard. Likely fragments would involve loss of the nitroso group (-NO) or fragmentation of the piperazine ring.Specific transitions that provide selectivity and are used for quantification and confirmation.

G Sample Drug Product (dissolved/extracted) HPLC HPLC System (Separation) Sample->HPLC IonSource Ion Source (ESI+) HPLC->IonSource Q1 Quadrupole 1 (Q1) (Precursor Ion Selection m/z 158.1) IonSource->Q1 Q2 Quadrupole 2 (Q2) (Collision Cell - CID) Q1->Q2 Q3 Quadrupole 3 (Q3) (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector

Regulatory Context and Risk Mitigation

The presence of IPNP in a pharmaceutical product is a quality and safety issue. Its control is governed by guidelines from regulatory bodies like the FDA and EMA. The core of the regulatory approach is a science- and risk-based assessment.

Key Steps in Risk Mitigation:

  • Risk Assessment: Evaluate the manufacturing process of the API for the presence of secondary amines (1-isopropylpiperazine) and potential sources of nitrosating agents (e.g., residual nitrites in raw materials or solvents).

  • Confirmatory Testing: If a risk is identified, perform confirmatory testing of the API and drug product using a validated, specific, and highly sensitive analytical method (such as the LC-MS/MS method described above).

  • Root Cause Analysis: If IPNP is detected, investigate the root cause. This could involve tracing the source of nitrites or identifying specific process steps where conditions (e.g., pH, temperature) favor nitrosation.

  • Process Optimization: Implement changes to the manufacturing process to prevent formation. This may include:

    • Sourcing raw materials with lower nitrite content.

    • Modifying reaction conditions to avoid an acidic environment in the presence of a nitrosating agent.

    • Introducing purification steps specifically designed to remove the nitrosamine or its precursors.

Conclusion

1-Isopropyl-4-nitrosopiperazine serves as a critical case study in the broader context of nitrosamine impurity control in pharmaceuticals. While not a compound of direct therapeutic value, its potential as a genotoxic impurity in drugs like Terconazole places it firmly on the radar of drug development and quality control scientists. A proactive approach, grounded in a deep understanding of its chemical identifiers, formation pathways, and modern analytical techniques, is essential. By synthesizing high-purity reference standards, developing and validating ultra-sensitive LC-MS/MS methods, and implementing robust risk mitigation strategies, the pharmaceutical industry can effectively control such impurities, ensuring the continued safety and quality of medicines.

References

  • U.S. Food and Drug Administration. (2020). Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry. Available at: [Link]

  • Veeprho. (n.d.). 1-Nitroso-4-isopropylpiperazine. Product Page. Available at: [Link]

  • European Medicines Agency. (2020). Nitrosamine impurities in human medicinal products. EMA/369136/2020. Available at: [Link]

  • MDPI. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Pharmaceuticals, 16(11), 1581. Available at: [Link]

  • Chaykovsky, M., et al. (1977). Synthesis of N-Nitrosopiperazines. Journal of Organic Chemistry, 42(15), 2748-2751. (Note: This is a representative reference for general nitrosation procedures; a direct synthesis of IPNP may not be explicitly detailed).
  • PubChem. (n.d.). 1-Ethyl-4-nitrosopiperazine. National Center for Biotechnology Information. Available at: [Link]

Sources

Foundational

Toxicological profile of 1-nitroso-4-(propan-2-yl)piperazine

An In-Depth Technical Guide to the Toxicological Profile and Analytical Control of 1-Nitroso-4-(propan-2-yl)piperazine Executive Summary & Chemical Identity 1-Nitroso-4-(propan-2-yl)piperazine (commonly referred to as 1-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Toxicological Profile and Analytical Control of 1-Nitroso-4-(propan-2-yl)piperazine

Executive Summary & Chemical Identity

1-Nitroso-4-(propan-2-yl)piperazine (commonly referred to as 1-nitroso-4-isopropylpiperazine or NIP) is a Nitrosamine Drug Substance-Related Impurity (NDSRI). It is frequently identified as a trace byproduct or degradation product in the synthesis of piperazine-containing active pharmaceutical ingredients (APIs), most notably the antifungal agent Terconazole[1].

As a member of the "cohort of concern," NIP falls under stringent regulatory scrutiny due to its potential as a mutagenic carcinogen. This whitepaper synthesizes the mechanistic toxicology, regulatory categorization, and analytical control strategies required to manage NIP in pharmaceutical development.

Physicochemical Identity:

  • IUPAC Name: 1-nitroso-4-(propan-2-yl)piperazine

  • SMILES: CC(C)N1CCN(N=O)CC1

  • Molecular Formula: C₇H₁₅N₃O

  • Molecular Weight: 157.21 g/mol

Mechanistic Toxicology & Toxicokinetics

The toxicity of NIP is not inherent to the intact molecule; rather, it is a consequence of hepatic bioactivation. As a Senior Application Scientist, it is critical to understand the causality behind this pathway to design effective mitigation strategies.

The Bioactivation Cascade:

  • Metabolic Oxidation: Upon systemic absorption, NIP is targeted by Cytochrome P450 enzymes (predominantly CYP2A6 and CYP2E1). The enzymes catalyze the hydroxylation of one of the α-carbons (C2 or C6) adjacent to the N-nitroso group.

  • Heterolytic Cleavage: The resulting α-hydroxy nitrosamine is highly unstable. It rapidly undergoes spontaneous heterolytic cleavage, releasing an aldehyde (formaldehyde) and water, collapsing into a highly reactive alkylating diazonium ion.

  • DNA Adduct Formation: The diazonium ion acts as a potent electrophile, attacking nucleophilic centers on DNA—specifically the N7 and O⁶ positions of guanine. If the O⁶-alkylguanine adduct is not repaired by the O⁶-methylguanine-DNA methyltransferase (MGMT) system, it causes a G:C to A:T transition mutation during DNA replication, initiating oncogenesis.

Bioactivation NIP 1-nitroso-4-(propan-2-yl)piperazine (Stable Precursor) CYP CYP450 Enzymes (α-hydroxylation) NIP->CYP Hepatic Metabolism AlphaOH α-hydroxy nitrosamine (Unstable Intermediate) CYP->AlphaOH Oxidation Diazonium Alkylating Diazonium Ion (Reactive Electrophile) AlphaOH->Diazonium Spontaneous Cleavage (-H2O, -Aldehyde) DNA DNA Adducts (N7-Guanine, O6-Guanine) Diazonium->DNA Electrophilic Attack

Fig 1: CYP450-mediated bioactivation pathway of NIP to mutagenic DNA adducts.

Carcinogenic Potency Categorization Approach (CPCA)

In the absence of empirical in vivo carcinogenicity data for NIP, regulatory agencies such as the FDA and EMA mandate the use of the Carcinogenic Potency Categorization Approach (CPCA) to establish Acceptable Intake (AI) limits[2][3]. The CPCA assigns a predicted carcinogenic potency based on structural features that activate or deactivate the α-hydroxylation mechanism.

Table 1: CPCA Structural Evaluation for NIP

Structural FeatureDescriptionMechanistic Impact on Potency
α-Hydrogen Count 4 (Two unhindered -CH₂- groups adjacent to N-NO)Activating: High baseline risk. Ample sites for CYP450-mediated oxidation.
Cyclic Structure Piperazine ringNeutral/Activating: Restricts conformational freedom, often stabilizing the transition state for CYP binding.
β-Heteroatom N4 atom within the piperazine ringDeactivating: Electron-withdrawing nature of the β-nitrogen destabilizes the carbocation/diazonium intermediate, reducing mutagenic efficiency.
Steric Hindrance N4-isopropyl substitutionDeactivating: Bulky isopropyl group modulates binding affinity within the CYP450 active site, slightly impeding α-hydroxylation kinetics.

Based on this structural matrix, NIP typically falls into a CPCA category that assigns a specific daily AI limit (e.g., 400 ng/day or 1500 ng/day, depending on the latest regulatory updates) to ensure the theoretical excess cancer risk remains below 1 in 100,000 over a lifetime of exposure[2].

Analytical Methodologies: LC-MS/MS Protocol

Detecting trace NDSRIs at parts-per-billion (ppb) levels in a complex API matrix requires a self-validating, highly selective analytical system.

Why APCI over ESI? Electrospray Ionization (ESI) is highly susceptible to matrix suppression from high-concentration APIs. Atmospheric Pressure Chemical Ionization (APCI) relies on gas-phase ion-molecule reactions, which are significantly less affected by the API matrix, yielding superior ionization efficiency and reproducibility for low-molecular-weight, semi-volatile nitrosamines like NIP.

Step-by-Step LC-APCI-MS/MS Protocol:

  • Standard Preparation & Internal Standard (IS) Spiking:

    • Weigh 100.0 mg of the Terconazole API into a 15 mL centrifuge tube.

    • Add 1.0 mL of LC-MS grade Methanol.

    • Self-Validating Step: Spike the sample with 10 µL of an isotopically labeled internal standard (e.g., NIP-d7 at 100 ng/mL). This normalizes any subsequent extraction losses and matrix effects.

  • Liquid-Liquid Extraction (LLE):

    • Add 2.0 mL of Dichloromethane (DCM) and 2.0 mL of HPLC-grade water.

    • Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.

    • Extract the organic (lower) layer, which selectively partitions the nitrosamine away from polar matrix components. Evaporate to dryness under a gentle nitrogen stream and reconstitute in 500 µL of Mobile Phase A.

  • UHPLC Separation:

    • Column: Sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to ensure sharp peak shapes and minimize band broadening.

    • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • MS/MS Detection (MRM Mode):

    • Operate the triple quadrupole mass spectrometer in APCI Positive mode.

    • Monitor the specific precursor-to-product ion transitions for NIP (e.g., m/z 158.1 → specific fragment ions).

LCMSWorkflow SamplePrep 1. Sample Preparation (API Dissolution & Spike IS) Extraction 2. Liquid-Liquid Extraction (DCM/Water Partitioning) SamplePrep->Extraction Isolate Impurity Chromatography 3. UHPLC Separation (C18 Column, Gradient Elution) Extraction->Chromatography Remove Matrix Ionization 4. APCI Ionization (Positive Ion Mode) Chromatography->Ionization Eluent Transfer Detection 5. MS/MS Detection (MRM Transitions) Ionization->Detection Quantify NIP

Fig 2: Step-by-step LC-APCI-MS/MS workflow for the quantification of NIP in API matrices.

Root Cause Analysis & Mitigation Strategies

According to FDA guidance, controlling nitrosamines requires understanding their formation chemistry[4]. NIP formation is driven by the convergence of a vulnerable amine and a nitrosating agent.

  • The Amine Source: The secondary amine precursor (des-isopropyl piperazine) or the degradation of the tertiary amine (isopropylpiperazine moiety) within the Terconazole synthesis pathway.

  • The Nitrosating Agent: Nitrite salts (NO₂⁻) present as trace impurities in excipients, process water, or raw materials. Under acidic conditions (pH < 4), nitrites protonate to form nitrous acid (HNO₂), which dehydrates to form dinitrogen trioxide (N₂O₃)—the active nitrosating species[4].

Process Mitigation Strategies:

  • pH Modulation: Maintain process steps involving vulnerable piperazine intermediates at a pH > 5. This thermodynamically prevents the formation of nitrous acid, cutting off the nitrosation pathway at the source.

  • Nitrite Scavengers: Incorporate scavengers such as ascorbic acid, α-tocopherol, or primary amino acids into the formulation or API wash steps. These compounds outcompete the secondary amine for the nitrosating agent, forming harmless byproducts (e.g., dehydroascorbic acid and nitric oxide).

References

  • Veeprho. "1-Nitroso-4-isopropylpiperazine". Veeprho Pharmaceutical Reference Standards. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs - Guidance for Industry". September 2024. Available at:[Link]

  • European Medicines Agency (EMA). "Scientific review on the risk of nitrosamine impurities in human medicines". July 2020. Available at:[Link]

Sources

Exploratory

Carcinogenicity data for 1-nitroso-4-(propan-2-yl)piperazine

An In-Depth Technical Guide on the Carcinogenicity of 1-Nitroso-4-(propan-2-yl)piperazine and Related N-Nitrosamines Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive analy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Carcinogenicity of 1-Nitroso-4-(propan-2-yl)piperazine and Related N-Nitrosamines

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the carcinogenic potential of 1-nitroso-4-(propan-2-yl)piperazine. In the absence of direct carcinogenicity data for this specific compound, this guide employs a scientifically rigorous read-across approach, leveraging extensive data from structurally related N-nitrosopiperazines and the broader class of N-nitrosamines. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the mechanisms of action, available toxicological data on analogues, and the regulatory context surrounding nitrosamine impurities. Our analysis indicates that, based on the established carcinogenicity of analogous compounds, 1-nitroso-4-(propan-2-yl)piperazine is presumed to be a carcinogenic and genotoxic substance.

Introduction: The N-Nitrosamine Class and 1-Nitroso-4-(propan-2-yl)piperazine

N-nitrosamines are a class of chemical compounds characterized by the N-N=O functional group[1]. They are recognized as a "cohort of concern" due to their mutagenic properties and carcinogenic potential[2]. Many N-nitrosamines are classified as probable or possible human carcinogens by the International Agency for Research on Cancer (IARC)[3]. These compounds can form during the manufacturing of pharmaceuticals or when certain precursor amines react with nitrosating agents[3][4]. This has led to global regulatory scrutiny and recalls of drug products contaminated with nitrosamine impurities[2].

1-Nitroso-4-(propan-2-yl)piperazine belongs to this class of compounds. While specific carcinogenicity studies on this molecule are not publicly available, its structural similarity to other potent carcinogenic nitrosopiperazines necessitates a thorough evaluation of its potential cancer risk.

Figure 1: Chemical Structure of 1-Nitroso-4-(propan-2-yl)piperazine

G cluster_0 Metabolic Activation Pathway A N-Nitrosopiperazine Derivative B α-Hydroxylation (Cytochrome P450) A->B Metabolism C Unstable α-Hydroxynitrosamine B->C D Spontaneous Decomposition C->D E Electrophilic Diazonium Ion D->E F DNA Adduct Formation E->F Reacts with DNA G DNA Damage & Mutation F->G H Initiation of Carcinogenesis G->H

A simplified diagram illustrating the key steps in the bioactivation of N-nitrosopiperazines.

Carcinogenicity Data from Structurally Related Analogues

Due to the lack of direct carcinogenicity data for 1-nitroso-4-(propan-2-yl)piperazine, a read-across approach to structurally similar N-nitrosopiperazines is the most scientifically sound method for assessing its potential risk.

Case Study: 1-Nitroso-4-methylpiperazine (NMPz)

1-Nitroso-4-methylpiperazine (NMPz) is a close structural analogue of 1-nitroso-4-(propan-2-yl)piperazine, with a methyl group instead of an isopropyl group at the 4-position. Studies on NMPz have demonstrated its potent carcinogenicity.

In a study involving Sprague-Dawley rats exposed to NMPz vapor, a high incidence of nasal cavity tumors was observed. [5]All ten animals exposed to a total dose of 340 mg/kg body weight developed tumors, primarily invasive muco-epidermoidal carcinomas.[5] This study is particularly noteworthy for demonstrating high tumor yield at a significantly lower dose and with a shorter latency period compared to earlier oral uptake studies.[5]

Case Study: Dimethyl- and Trimethylnitrosopiperazines

Research on other substituted nitrosopiperazines further supports the carcinogenic potential of this chemical family. In a study with female Fischer 344 rats, 1-nitroso-3,5-dimethylpiperazine and 1-nitroso-3,4,5-trimethylpiperazine, administered in drinking water, induced a nearly 100% incidence of undifferentiated lymphomas of the thymus and leukemias within 30 weeks.[6] Another derivative, acetyldimethylnitrosopiperazine, was also found to be a potent carcinogen, causing esophageal tumors in all treated rats within the same timeframe.[6]

These studies collectively indicate that the nitrosopiperazine scaffold is associated with potent carcinogenicity in rodents, with target organs including the nasal cavity, esophagus, and hematopoietic system.

Table 1: Summary of Carcinogenicity Data for N-Nitrosopiperazine Analogues

CompoundSpecies/StrainRoute of AdministrationTarget OrgansKey FindingsReference
1-Nitroso-4-methylpiperazine Sprague-Dawley RatsInhalationNasal Cavity100% incidence of invasive muco-epidermoidal carcinomas.[5]
1-Nitroso-3,5-dimethylpiperazine Fischer 344 RatsDrinking WaterThymus, Hematopoietic System~100% incidence of undifferentiated lymphomas and leukemias.[6]
1-Nitroso-3,4,5-trimethylpiperazine Fischer 344 RatsDrinking WaterThymus, Hematopoietic System~100% incidence of undifferentiated lymphomas and leukemias.[6]
4-Acetyl-1-nitroso-3,5-dimethylpiperazine Fischer 344 RatsDrinking WaterEsophagus100% incidence of esophageal tumors.[6]

Genotoxicity Profile

The carcinogenic effects of N-nitrosamines are intrinsically linked to their genotoxicity. The metabolic activation pathway that leads to carcinogenesis also results in DNA damage.

  • DNA Damage: In vivo studies with NMPz have shown that short-term inhalation exposure induced DNA damage in the nasal epithelial cells of rats, as measured by the single-cell microgel electrophoresis (Comet) assay.[5]

  • Mutagenicity: N-nitroso compounds are generally found to be mutagenic in bacterial test systems.[7] While piperazine itself is not considered genotoxic, its nitrosation products are in vivo mutagens.[8] The genotoxic effects of N-nitrosamines often require metabolic activation.[9] For instance, N-nitroso propranolol, another nitrosamine, was shown to be genotoxic in human cells after metabolic activation with hamster liver S9.[9]

Given these findings for structurally related compounds, it is highly probable that 1-nitroso-4-(propan-2-yl)piperazine is also a genotoxic agent following metabolic activation.

Experimental Protocols: A Framework for Carcinogenicity Assessment

The assessment of carcinogenicity for a novel or data-poor compound like 1-nitroso-4-(propan-2-yl)piperazine would typically follow a standardized, long-term animal bioassay. The following represents a generalized protocol.

Long-Term Carcinogenicity Bioassay in Rodents

Objective: To evaluate the carcinogenic potential of a test article after chronic exposure in two rodent species (typically rats and mice).

Methodology:

  • Dose Range Finding Studies: Preliminary studies (e.g., 28-day or 90-day) are conducted to determine the maximum tolerated dose (MTD) and to select appropriate dose levels for the long-term study.

  • Animal Model: Two species are typically used, for example, Sprague-Dawley or Fischer 344 rats and B6C3F1 mice. Groups usually consist of at least 50 animals per sex per dose group.

  • Dosing: The test article is administered for the majority of the animals' lifespan (e.g., 24 months for rats, 18-24 months for mice). The route of administration should mimic potential human exposure (e.g., oral gavage, in feed, or inhalation). At least three dose levels plus a concurrent control group are used.

  • In-Life Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured regularly.

  • Terminal Procedures: At the end of the study, all surviving animals are euthanized. A complete necropsy is performed on all animals (including those that die prematurely).

  • Histopathology: A comprehensive list of tissues and organs is collected, preserved, and examined microscopically by a qualified pathologist. All gross lesions are examined.

  • Data Analysis: Tumor incidence data are statistically analyzed to determine if there is a significant increase in tumors in the dosed groups compared to the control group.

Figure 3: Workflow for a Standard Carcinogenicity Bioassay

G cluster_workflow Carcinogenicity Bioassay Workflow start Test Compound Selection dose_range Dose Range Finding Studies (e.g., 90-day) start->dose_range main_study Long-Term Bioassay (18-24 months, 2 species) dose_range->main_study Determine MTD in_life In-Life Phase: Dosing & Clinical Observations main_study->in_life necropsy Terminal Phase: Necropsy & Tissue Collection in_life->necropsy At study termination histo Histopathology: Microscopic Examination necropsy->histo analysis Statistical Analysis of Tumor Data histo->analysis report Final Report & Risk Assessment analysis->report

A flowchart outlining the major phases of a two-year rodent carcinogenicity study.

Risk Assessment and Regulatory Perspective

N-nitrosopiperazine is considered a highly carcinogenic nitrosamine and is classified as Potency Category 1 under the US FDA's Carcinogenic Potency Categorization Approach (CPCA), with a recommended acceptable intake limit of 26.5 ng/day.[11] Given its structural similarity, 1-nitroso-4-(propan-2-yl)piperazine would likely be treated with a similar level of concern by regulatory bodies until data to the contrary is provided.

Professionals in drug development must therefore be vigilant in identifying and controlling potential sources of nitrosamine formation in their manufacturing processes to ensure patient safety and regulatory compliance.

Conclusion

While direct experimental data on the carcinogenicity of 1-nitroso-4-(propan-2-yl)piperazine is currently unavailable, the extensive body of evidence from structurally related N-nitrosopiperazines and the well-established mechanism of action for the N-nitrosamine class as a whole provide a strong basis for concluding that this compound is likely to be a potent carcinogen and genotoxin. The data from analogues such as 1-nitroso-4-methylpiperazine and various dimethylnitrosopiperazines demonstrate a clear pattern of carcinogenicity in multiple organs in rodent models. Therefore, from a toxicological and regulatory standpoint, 1-nitroso-4-(propan-2-yl)piperazine should be handled as a potential human carcinogen, and exposure should be minimized.

References

  • Klein, R. G., Schmezer, P., Amelung, F., Schroeder, H. G., & Zeller, W. J. (1999). Strong nasal carcinogenicity and genotoxicity of 1-nitroso-4-methylpiperazine after low dose inhalation in rats. Carcinogenesis, 20(8), 1629–1631. [Link]

  • Lijinsky, W., & Taylor, H. W. (1976). Carcinogenesis by Derivatives of 1-Nitroso-3,5-dimethylpiperazine in Rats. Journal of the National Cancer Institute, 57(6), 1315-1317. [Link]

  • Scientific Committee on Toxicity, Ecotoxicity and the Environment (CSTEE). (2004). Opinion on the results of the Risk Assessment of: PIPERAZINE. [Link]

  • Patel, K., et al. (2022). A Review on Carcinogenic Impurities Found in Marketed Drugs and Strategies for its Determination by Analytical Methods. Asian Journal of Pharmaceutical Analysis, 12(2), 98-106. [Link]

  • PubChem. (n.d.). Piperazine, 1-nitroso-4-phenyl-. National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]

  • International Agency for Research on Cancer. (1978). Some N-Nitroso Compounds. IARC Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans, Volume 17. [Link]

  • Lijinsky, W. (2021). Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications. MDPI. [Link]

  • Carcinogenic Potency Database. (2007). N-nitrosopiperidine. University of California, Berkeley. [Link]

  • Ji, Z., et al. (2022). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. Toxicology Letters, 368, 59-67. [Link]

  • Wikipedia. (2026). IARC group 1. Retrieved March 11, 2026, from [Link]

  • Srivatanakul, P. (1984). N-NITROSO COMPOUNDS : ENVIRONMENTAL CARCINOGENS. ScienceAsia, 10(4), 209-220. [Link]

  • International Agency for Research on Cancer. (1993). Some Naturally Occurring Substances: Food Items and Constituents, Heterocyclic Aromatic Amines and Mycotoxins. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 56. [Link]

  • International Agency for Research on Cancer. (1978). IARC monographs on the evaluation of the carcinogenic risk of chemicals to humans. Vol. 17. Some N-nitroso compounds. CABI Digital Library. [Link]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS N-NITROSO PIPERAZINE MONOMER (NPIPZ). Retrieved March 11, 2026, from [Link]

  • Pool-Zobel, B. L., et al. (1994). Genotoxicology of N-Nitroso Compounds. Semantic Scholar. [Link]

  • National Toxicology Program. (2023). NTP Technical Reports Index. National Institute of Environmental Health Sciences. [Link]

  • International Agency for Research on Cancer. (n.d.). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. World Health Organization. Retrieved March 11, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperazine, 1-methyl-4-nitroso-. NIST Chemistry WebBook. Retrieved March 11, 2026, from [Link]

  • National Toxicology Program. (2021). Report on Carcinogens, Fifteenth Edition - N-Nitrosamines: 15 Listings. U.S. Department of Health and Human Services. [Link]

  • National Toxicology Program. (2014). 13th Report on Carcinogens Listed Substances. U.S. Department of Health and Human Services. [Link]

  • European Medicines Agency. (2025). Established acceptable intake for nitrosamines in medicines. [Link]

Sources

Foundational

1-nitroso-4-(propan-2-yl)piperazine solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 1-Nitroso-4-(propan-2-yl)piperazine in Organic Solvents For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehens...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 1-Nitroso-4-(propan-2-yl)piperazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-nitroso-4-(propan-2-yl)piperazine. In the absence of extensive empirical solubility data in publicly available literature, this guide synthesizes information on the compound's physicochemical properties, data from structurally similar molecules, and foundational chemical principles to predict its solubility profile in a range of common organic solvents. Furthermore, this document furnishes a detailed, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate validated data. This guide is structured to provide not just procedural steps, but the scientific rationale underpinning the experimental design, ensuring a deep and practical understanding for professionals in drug development and chemical research.

Introduction: The Significance of Solubility in a Research and Development Context

1-Nitroso-4-(propan-2-yl)piperazine is a molecule of interest within the broader class of N-nitrosamines. As with any compound under investigation for pharmaceutical or other applications, a thorough understanding of its solubility is a critical first step. Solubility dictates a compound's behavior in various chemical environments, influencing everything from reaction kinetics and purification strategies to bioavailability and formulation development. An accurate solubility profile is, therefore, not merely a data point but a cornerstone of efficient and effective research and development.

This guide will delve into the theoretical and practical aspects of the solubility of 1-nitroso-4-(propan-2-yl)piperazine, providing a robust framework for its handling and application in a laboratory setting.

Physicochemical Properties of 1-Nitroso-4-(propan-2-yl)piperazine: A Molecular Portrait

To understand the solubility of a compound, one must first understand the molecule itself. The structure and electronic characteristics of 1-nitroso-4-(propan-2-yl)piperazine provide crucial clues to its behavior in different solvents.

Table 1: Key Physicochemical Properties of 1-Nitroso-4-(propan-2-yl)piperazine

PropertyValueSource
IUPAC Name 1-Nitroso-4-(propan-2-yl)piperazine[1]
Molecular Formula C₇H₁₅N₃O[1]
Molecular Weight 157.21 g/mol [1]
Structure A piperazine ring with a nitroso group attached to one nitrogen and an isopropyl group on the other.

2.1. Structural Analysis and its Implications for Solubility

The 1-nitroso-4-(propan-2-yl)piperazine molecule possesses distinct regions that govern its interaction with solvents:

  • The Piperazine Ring: This saturated heterocyclic amine is a polar feature. The nitrogen atoms can act as hydrogen bond acceptors.

  • The Nitroso Group (-N=O): This is a highly polar functional group due to the difference in electronegativity between nitrogen and oxygen. The oxygen atom is a strong hydrogen bond acceptor.

  • The Isopropyl Group (-CH(CH₃)₂): This is a nonpolar, aliphatic hydrocarbon group. Its presence introduces a degree of lipophilicity to the molecule.

The presence of both polar (piperazine ring, nitroso group) and nonpolar (isopropyl group) moieties suggests that 1-nitroso-4-(propan-2-yl)piperazine will exhibit a nuanced solubility profile, likely favoring polar organic solvents but also showing some affinity for less polar environments. The principle of "like dissolves like" is the guiding tenet here; solvents with similar polarity and hydrogen bonding capabilities to the solute will be most effective at dissolving it.

Predicted Solubility Profile in Organic Solvents

3.1. Polar Protic Solvents

This class of solvents, which includes alcohols like methanol, ethanol, and isopropanol, can engage in hydrogen bonding.

  • Methanol (CH₃OH) and Ethanol (C₂H₅OH): High solubility is expected. The hydroxyl group (-OH) of these solvents can act as a hydrogen bond donor to the oxygen of the nitroso group and the nitrogens of the piperazine ring. The small alkyl chains of these solvents are not large enough to significantly hinder interaction with the polar parts of the solute.

  • Longer-Chain Alcohols (e.g., 1-Butanol): Good solubility is still anticipated, though it may be slightly lower than in methanol or ethanol. The increasing length of the nonpolar alkyl chain in the solvent will have a greater affinity for the isopropyl group of the solute but may slightly reduce the overall polarity match.

3.2. Polar Aprotic Solvents

These solvents possess polarity but lack hydrogen bond-donating capabilities.

  • Acetone (CH₃COCH₃) and Acetonitrile (CH₃CN): Good to moderate solubility is predicted. These solvents are polar and can engage in dipole-dipole interactions with the nitroso group. Acetone's oxygen can also act as a hydrogen bond acceptor.

  • Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): High solubility is expected. These are highly polar solvents that are excellent at solvating a wide range of organic molecules.

3.3. Nonpolar Solvents

These solvents lack significant polarity and cannot engage in hydrogen bonding.

  • Hexane (C₆H₁₄) and Toluene (C₇H₈): Low to very low solubility is predicted. The dominant intermolecular forces in these solvents are weak London dispersion forces, which are insufficient to overcome the strong dipole-dipole interactions and potential hydrogen bonding within the crystal lattice of solid 1-nitroso-4-(propan-2-yl)piperazine. While the isopropyl group offers a point of interaction, it is unlikely to be sufficient for significant dissolution.

Table 2: Predicted Qualitative Solubility of 1-Nitroso-4-(propan-2-yl)piperazine

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighStrong potential for hydrogen bonding and favorable dipole-dipole interactions.
Polar Aprotic Acetone, Acetonitrile, DMSO, DMFHigh to ModerateFavorable dipole-dipole interactions.
Nonpolar Hexane, TolueneLow to Very LowMismatch in polarity; weak solvent-solute interactions.

Experimental Protocol for Solubility Determination

To move from prediction to empirical data, a systematic approach to solubility determination is essential. The following protocol is a robust method for quantifying the solubility of 1-nitroso-4-(propan-2-yl)piperazine.

4.1. Materials and Equipment

  • 1-nitroso-4-(propan-2-yl)piperazine (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps and PTFE septa

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

4.2. Step-by-Step Methodology

  • Preparation of Saturated Solutions: a. Add an excess amount of 1-nitroso-4-(propan-2-yl)piperazine to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure saturation. b. Seal the vials tightly to prevent solvent evaporation. c. Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). d. Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution should be in contact with the solid solute throughout this period.

  • Sample Preparation for Analysis: a. After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles. d. Accurately weigh the filtered solution.

  • Gravimetric Analysis (Optional but Recommended for Confirmation): a. Gently evaporate the solvent from the weighed, filtered solution under a stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute. b. Once the solvent is completely removed, weigh the vial containing the dried solute. c. Calculate the solubility based on the mass of the solute and the mass of the solvent.

  • Chromatographic Analysis (Primary Method): a. Prepare a series of calibration standards of 1-nitroso-4-(propan-2-yl)piperazine of known concentrations in the solvent of interest. b. Develop a suitable HPLC method to separate and quantify the analyte. c. Take the filtered supernatant from step 2c and dilute it with the same solvent to a concentration that falls within the range of the calibration curve. d. Inject the diluted sample and the calibration standards into the HPLC system. e. Construct a calibration curve by plotting the peak area against the concentration of the standards. f. Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the concentration of the saturated solution.

4.3. Data Presentation

The solubility data should be presented in a clear and standardized format, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solvent (mol/L).

Visualizing the Solubility Workflow

The following diagram illustrates the logical flow of predicting and experimentally verifying the solubility of 1-nitroso-4-(propan-2-yl)piperazine.

Solubility_Workflow cluster_prediction Theoretical Prediction cluster_experimental Experimental Verification Physico_Chem 1. Analyze Physicochemical Properties (Polarity, H-bonding, MW) Like_Dissolves 2. Apply 'Like Dissolves Like' Principle Physico_Chem->Like_Dissolves Solvent_Classes 3. Categorize Solvents (Polar Protic, Polar Aprotic, Nonpolar) Like_Dissolves->Solvent_Classes Qual_Prediction 4. Formulate Qualitative Solubility Predictions Solvent_Classes->Qual_Prediction Preparation 5. Prepare Saturated Solutions (Excess Solute, Equilibration) Qual_Prediction->Preparation Guides Solvent Selection Sampling 6. Sample and Filter Supernatant Preparation->Sampling Analysis 7. Quantify Concentration (HPLC, Gravimetric) Sampling->Analysis Data_Reporting 8. Report Quantitative Solubility Data Analysis->Data_Reporting Data_Reporting->Qual_Prediction Validates/Refines Prediction

Caption: Workflow for predicting and determining solubility.

Conclusion

The solubility of 1-nitroso-4-(propan-2-yl)piperazine in organic solvents is a critical parameter for its effective use in research and development. Based on its molecular structure, which contains both polar and nonpolar functionalities, it is predicted to be highly soluble in polar protic and aprotic solvents and poorly soluble in nonpolar solvents. This guide provides a robust theoretical framework for these predictions and a detailed experimental protocol for their empirical validation. By understanding the principles outlined herein and employing the described methodology, researchers can confidently and accurately determine the solubility of this compound, facilitating its seamless integration into their workflows.

References

  • Veeprho. 1-Nitroso-4-isopropylpiperazine. [Link]

  • National Toxicology Program. Report on Carcinogens, Fifteenth Edition - N-Nitrosamines: 15 Listings. [Link]

  • National Center for Biotechnology Information. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens. [Link]

Sources

Exploratory

Theoretical Ames Test Prediction and Mutagenic Risk Assessment for 1-Nitroso-4-(propan-2-yl)piperazine

Executive Summary The presence of N-nitrosamine impurities in pharmaceuticals has triggered a paradigm shift in regulatory toxicology and quality control. 1-nitroso-4-(propan-2-yl)piperazine (also known as 1-isopropyl-4-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The presence of N-nitrosamine impurities in pharmaceuticals has triggered a paradigm shift in regulatory toxicology and quality control. 1-nitroso-4-(propan-2-yl)piperazine (also known as 1-isopropyl-4-nitrosopiperazine) is an N-nitrosamine derivative of the secondary amine present in piperazine-based active pharmaceutical ingredients (APIs). Assessing its mutagenic potential is critical under the ICH M7 framework and recent FDA/EMA mandates [1].

Historically, standard bacterial reverse mutation assays (Ames tests) have yielded discordant "false negative" results for complex nitrosamines. This whitepaper provides an in-depth theoretical prediction of the Ames test outcome for 1-nitroso-4-(propan-2-yl)piperazine, detailing the mechanistic causality of its metabolic activation, and outlines the self-validating, enhanced experimental protocols required to accurately assess its genotoxicity [2, 3].

Molecular Profile & In Silico Structural Alert Analysis

1-nitroso-4-(propan-2-yl)piperazine contains an N-nitroso group directly bonded to the piperazine ring.

  • Pro-mutagenic Nature: In silico predictive toxicology platforms (e.g., Derek Nexus, Sarah Nexus) universally flag the N-nitroso group as a high-risk structural alert (Ashby-Tennant alert) for DNA reactivity.

  • Steric and Electronic Environment: The molecule possesses alpha-hydrogens on the carbon atoms of the piperazine ring adjacent to the N-nitroso group. These alpha-hydrogens are the absolute prerequisite for the primary metabolic activation pathway of nitrosamines. While the isopropyl group on the opposite nitrogen provides some steric bulk, the alpha-carbons adjacent to the nitrosamine moiety remain accessible to cytochrome P450 (CYP450) enzymes.

Consequently, the theoretical prediction for 1-nitroso-4-(propan-2-yl)piperazine is Ames Positive , provided that the assay supplies the correct metabolic environment to facilitate alpha-hydroxylation.

Mechanistic Pathway of Metabolic Activation (The Causality)

The Ames test utilizes Salmonella typhimurium and Escherichia coli strains that lack the mammalian enzymes necessary to metabolize pro-mutagens into their DNA-reactive electrophilic forms. Therefore, an exogenous metabolic activation system (S9 fraction) is required.

For 1-nitroso-4-(propan-2-yl)piperazine, the causality of mutation relies entirely on alpha-hydroxylation . Standard rat liver S9 (induced by Aroclor 1254) often lacks sufficient levels of specific CYP450 isoforms (like CYP2E1, CYP2A6, and CYP2C19) required to efficiently hydroxylate complex nitrosamines, leading to false negatives [2].

When exposed to the correct CYP450 profile (e.g., Hamster liver S9), the following self-propagating chemical cascade occurs:

  • Alpha-Hydroxylation: CYP enzymes oxidize an alpha-carbon on the piperazine ring.

  • Cleavage: The resulting alpha-hydroxy nitrosamine is highly unstable and spontaneously cleaves, releasing an aldehyde/ketone and a diazohydroxide.

  • Electrophilic Attack: The diazohydroxide dehydrates into a highly reactive diazonium ion .

  • DNA Alkylation: The diazonium ion acts as a potent electrophile, alkylating bacterial DNA (predominantly at the O6 and N7 positions of guanine).

  • Mutation: During bacterial DNA replication, O6 -alkylguanine pairs with thymine instead of cytosine, resulting in GC AT transition mutations, which revert specific auxotrophic bacterial strains (like TA1535) to prototrophy.

MetabolicPathway A 1-nitroso-4-(propan-2-yl)piperazine (Pro-mutagen) B CYP450 Enzymes (e.g., CYP2E1, CYP2A6) Alpha-Hydroxylation A->B C Alpha-hydroxy nitrosamine (Unstable Intermediate) B->C D Diazohydroxide + Aldehyde/Ketone (Spontaneous Cleavage) C->D E Diazonium Ion (Highly Reactive Electrophile) D->E F DNA Alkylation (O6-Guanine, N7-Guanine) E->F G GC -> AT Transition Mutation (Ames Positive - TA1535/WP2 uvrA) F->G

Fig 1. Metabolic activation pathway of 1-nitroso-4-(propan-2-yl)piperazine leading to DNA mutation.

Theoretical Ames Test Prediction & Enhanced Protocol

To prevent the historical discordance seen with nitrosamines, regulatory bodies now recommend an Enhanced Ames Test (EAT) [1, 3]. The theoretical prediction dictates that 1-nitroso-4-(propan-2-yl)piperazine will only yield a reliable positive result if the assay parameters are optimized for its specific metabolic needs.

Parameter Optimization & Causality
  • S9 Source: 30% Hamster liver S9 is prioritized over 10% Rat liver S9 because hamster liver inherently expresses higher baseline and induced levels of CYP2A6 and CYP2E1, which are critical for nitrosamine activation [2].

  • Methodology: The Pre-incubation method is mandatory. Nitrosamine metabolites (diazonium ions) are extremely short-lived. Pre-incubating the bacteria, S9, and test article in a concentrated liquid phase for 30 minutes allows the electrophiles to reach the bacterial DNA before they dissipate or hydrolyze in the agar matrix [2, 3].

  • Solvent: Water or methanol is preferred. Dimethyl sulfoxide (DMSO), the standard Ames solvent, has been shown to competitively inhibit CYP2E1, suppressing the mutagenic signal of nitrosamines [3].

Quantitative Comparison of Assay Parameters
ParameterStandard Ames Test (OECD 471)Enhanced Ames Test (Nitrosamine Optimized)Causality / Rationale
Metabolic Activation 10% Rat Liver S9 (Aroclor 1254)30% Hamster Liver S9 (PB/NF induced)Hamster S9 provides superior CYP2E1/CYP2A6 activity necessary for alpha-hydroxylation.
Exposure Method Plate Incorporation30-Minute Pre-incubation (37°C)Ensures short-lived diazonium intermediates contact bacterial DNA before hydrolysis.
Primary Strains TA98, TA100, TA1535, TA1537, WP2TA1535, TA100, WP2 uvrA (pKM101)Nitrosamines induce GC AT base-pair substitutions; frameshift strains (TA98/1537) are generally insensitive.
Solvent DMSOWater or MethanolDMSO competitively inhibits CYP2E1, masking mutagenicity.
Self-Validating Enhanced Ames Protocol

To ensure the assay is a self-validating system, the protocol must prove that (a) the S9 is active specifically for nitrosamines, and (b) the bacteria are mutable.

Step-by-Step Methodology:

  • Preparation of Test Article: Dissolve 1-nitroso-4-(propan-2-yl)piperazine in methanol to achieve target concentrations (e.g., 1.5 to 5000 µ g/plate ).

  • Preparation of S9 Mix: Formulate a 30% (v/v) Hamster liver S9 mix (induced by Phenobarbital/ β -naphthoflavone) with essential cofactors (NADP+, Glucose-6-phosphate).

  • Pre-incubation Phase: In a sterile culture tube, combine:

    • 0.1 mL of bacterial suspension (e.g., TA1535 or WP2 uvrA).

    • 0.5 mL of the 30% Hamster S9 mix.

    • 0.1 mL of the test article solution (or control).

    • Incubate the mixture at 37°C for 30 minutes with gentle shaking.

  • Self-Validation Controls (Run concurrently):

    • Vehicle Control: 0.1 mL Methanol (Establishes baseline spontaneous revertants).

    • Nitrosamine Positive Control: 1-cyclopentyl-4-nitrosopiperazine or N-nitrosodimethylamine (NDMA) with S9 (Validates Hamster S9 CYP activity) [3].

    • Strain Positive Control: Sodium azide (for TA1535, without S9) (Validates bacterial mutability).

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin or tryptophan) to the pre-incubation tubes. Vortex gently and pour onto minimal glucose agar plates.

  • Incubation & Analysis: Incubate plates at 37°C for 48–72 hours. Count revertant colonies. A positive prediction is defined as a dose-dependent, reproducible increase in revertant colonies ( 2-fold over vehicle control for TA1535).

EnhancedAmes S1 Bacterial Strains (TA1535, WP2 uvrA) S4 Pre-incubation (30 mins, 37°C) S1->S4 S2 Metabolic Activation (30% Hamster S9) S2->S4 S3 Test Article (Nitrosamine) S3->S4 S5 Add Top Agar & Plate on Minimal Agar S4->S5 S6 Incubation (48-72 hrs, 37°C) S5->S6 S7 Colony Counting (Revertant Analysis) S6->S7

Fig 2. Enhanced Ames Test workflow utilizing pre-incubation and hamster S9 metabolic activation.

Carcinogenic Potency Categorization Approach (CPCA) Evaluation

Under the latest FDA and EMA guidelines, if a nitrosamine is predicted or proven to be Ames positive, it must be assigned an Acceptable Intake (AI) limit using the Carcinogenic Potency Categorization Approach (CPCA) [1].

For 1-nitroso-4-(propan-2-yl)piperazine:

  • Alpha-Hydrogen Count: The piperazine ring features two CH2​ groups adjacent to the N-nitroso nitrogen. This provides ample alpha-hydrogens, driving a high baseline potency score.

  • Deactivating Features: The molecule lacks strong electron-withdrawing groups near the alpha-carbons. While the isopropyl group on the distal nitrogen ( N4 ) provides some steric bulk, it is not adjacent to the nitroso-bearing nitrogen ( N1 ), meaning it does not significantly hinder the critical alpha-hydroxylation step.

  • Predicted Category: Based on the structural features, this molecule is theoretically categorized in a high-potency tier (likely Category 2 or 3), translating to a highly restricted AI limit (e.g., 26.5 ng/day to 100 ng/day) unless robust in vivo transgenic mutation data proves otherwise.

Conclusion

The theoretical Ames test prediction for 1-nitroso-4-(propan-2-yl)piperazine is definitively positive , driven by the presence of accessible alpha-hydrogens that facilitate CYP-mediated alpha-hydroxylation into DNA-reactive diazonium ions. However, this mutagenicity will likely remain undetected in standard OECD 471 protocols. Drug development professionals must deploy the Enhanced Ames Test—utilizing Hamster S9, pre-incubation, and appropriate solvents—to generate scientifically valid, regulatory-compliant risk assessments for this impurity.

References

  • Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. U.S. Department of Health and Human Services. Available at:[Link]

  • Heflich, R. H., Bishop, M. E., Mittelstaedt, R. A., et al. (2024). Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. Regulatory Toxicology and Pharmacology, 153, 105709. Available at:[Link]

  • Thomas, D. N., Wills, J. W., Burman, M., et al. (2025). Resolution of historically discordant Ames test negative/rodent carcinogenicity positive N-nitrosamines using a sensitive, OECD-aligned design. Mutagenesis, 40(2), 116-125. Available at:[Link]

Foundational

Mechanism of Formation for 1-Nitroso-4-(propan-2-yl)piperazine in Pharmaceuticals

A Technical Guide to Root Cause Analysis, Kinetic Profiling, and Mitigation Executive Summary The discovery of N-nitrosamine impurities in pharmaceutical products has fundamentally altered drug quality control and regula...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Root Cause Analysis, Kinetic Profiling, and Mitigation

Executive Summary

The discovery of N-nitrosamine impurities in pharmaceutical products has fundamentally altered drug quality control and regulatory risk assessment. Among these, 1-nitroso-4-(propan-2-yl)piperazine (commonly referred to as N-nitroso-isopropylpiperazine or NiPA) has emerged as a critical toxophore. This impurity is predominantly observed in formulations utilizing 1-isopropylpiperazine as a synthetic building block—most notably in the synthesis of the antifungal Terconazole, as well as various CNS agents and kinase inhibitors.

As a Senior Application Scientist, I have designed this whitepaper to move beyond surface-level regulatory summaries. Here, we will dissect the fundamental chemical kinetics of piperazine nitrosation, explore the specific mechanistic pathways that yield NiPA, and establish a self-validating analytical protocol to distinguish between endogenous formulation impurities and artifactual laboratory generation.

Structural Profiling of the Piperazine Scaffold

The piperazine ring is a "privileged scaffold" in medicinal chemistry due to its favorable pharmacokinetic properties. However, its dual-nitrogen structure presents unique vulnerabilities to nitrosation.

In the parent amine, 1-isopropylpiperazine , the nitrogen at position 4 is a tertiary amine (sterically hindered by the isopropyl group), while the nitrogen at position 1 is a highly nucleophilic secondary amine. Because nitrosation is fundamentally governed by the availability of an amine’s lone pair [1], the secondary amine (N1) acts as the primary reactive site. When exposed to nitrosating agents, this site undergoes electrophilic substitution to form the stable N-nitrosamine, 1-nitroso-4-(propan-2-yl)piperazine.

Mechanistic Pathways of NiPA Formation

The formation of NiPA in pharmaceutical matrices typically proceeds via two distinct chemical pathways, depending on the origin of the precursor amine.

Pathway A: Direct Nitrosation of Residual Secondary Amines

This is the most common root cause. 1-isopropylpiperazine is often used as a raw material or intermediate. Trace amounts of this secondary amine can carry over into the final Active Pharmaceutical Ingredient (API). When the API is formulated with excipients containing trace nitrites (e.g., microcrystalline cellulose, magnesium stearate) under acidic microenvironmental conditions, direct nitrosation occurs.

  • Generation of the Nitrosating Agent: Residual nitrites ( NO2−​ ) in an acidic environment (pH 3.0–4.0) protonate to form nitrous acid ( HNO2​ ), which dehydrates to form highly electrophilic nitrous anhydride ( N2​O3​ ) or the nitrosonium ion ( NO+ ).

  • Nucleophilic Attack: The secondary amine (N1) of 1-isopropylpiperazine attacks the electrophilic nitrogen of N2​O3​ .

  • Deprotonation: The resulting N-nitrosoammonium intermediate rapidly loses a proton to yield the stable NiPA.

Pathway B: Dealkylative Nitrosation of Tertiary Amines

In complex APIs like Terconazole, the piperazine ring is fully substituted (tertiary at both nitrogens). However, tertiary amines can undergo oxidative dealkylation in the presence of excess nitrosating agents. As detailed in recent QSAR studies on pharmaceutical nitrosation [2], the tertiary amine is first dealkylated by one equivalent of nitrite to form a secondary amine (cleaving the N-aryl or N-alkyl bond). This newly formed secondary amine is subsequently nitrosated by a second equivalent of nitrite to form NiPA.

Mechanism Nitrite Nitrite Sources (Excipients/Water) Nitrosating Nitrosating Agent (N2O3 / NO+) Nitrite->Nitrosating Acid Acidic Microenvironment (pH 3-4) Acid->Nitrosating Intermediate N-Nitrosoammonium Intermediate Nitrosating->Intermediate Electrophilic Attack Precursor 1-Isopropylpiperazine (Secondary Amine) Precursor->Intermediate Nucleophilic N1 Product 1-Nitroso-4-(propan-2-yl)piperazine (NiPA) Intermediate->Product Deprotonation (-H+)

Mechanistic pathway of NiPA formation via direct nitrosation of 1-isopropylpiperazine.

Kinetics and Microenvironmental Catalysis

Understanding the kinetics of aqueous nitrosation is critical for risk assessment. The reaction is not spontaneous; it requires specific thermodynamic and microenvironmental triggers. The rate of nitrosation for piperidine and piperazine derivatives is highly pH-dependent and follows second-order kinetics with respect to nitrite concentration under standard conditions [3].

Table 1: Physicochemical and Kinetic Parameters of Piperazine Nitrosation

ParameterValue / InfluenceMechanistic Rationale
Target Amine pKa ~9.8 (N1, Secondary)Determines the ratio of reactive free base. At extremely low pH, the amine is fully protonated and unreactive.
Optimal Reaction pH 3.0 – 4.0Maximizes the formation of nitrous anhydride ( N2​O3​ ) while maintaining a sufficient fraction of unprotonated, nucleophilic amine.
Nitrosating Species N2​O3​ , NO+ , N2​O4​ Electrophilic species generated from trace nitrites in excipients or process water.
Reaction Order Rate=k[Amine][HNO2​]2 The second-order dependence on nitrite means that even minor reductions in excipient nitrite levels exponentially decrease NiPA formation.

Note: Formulating the drug product to maintain a microenvironmental pH > 6 effectively halts the nitrosation of these amines by preventing the formation of N2​O3​ [3].

Self-Validating Experimental Protocol for Trace Analysis

A persistent challenge in nitrosamine trace analysis (LC-HRMS/MS) is artifactual nitrosation . If a sample containing residual 1-isopropylpiperazine and nitrites is dissolved in an acidic mobile phase, NiPA can form inside the LC column or ESI source, leading to false-positive batch rejections.

To ensure absolute trustworthiness, the following protocol employs a self-validating isotope system . We do not just measure the analyte; we mathematically prove that our methodology did not create it.

Step-by-Step Methodology:
  • Matrix Quenching (The Preventative Step):

    • Action: Immediately upon dissolving the solid dosage form, add 10 mM Ascorbic Acid and adjust the extraction buffer to pH > 8 using ammonium bicarbonate.

    • Causality: Ascorbic acid acts as a competitive scavenger, rapidly reducing nitrosating agents to unreactive nitric oxide (NO). The basic pH ensures that any remaining nitrite cannot form N2​O3​ , freezing the in-situ chemical profile.

  • Isotope Spiking (The Self-Validation Step):

    • Action: Spike the sample with D7​ -NiPA (Internal Standard) AND 13C -1-isopropylpiperazine (Validation Probe).

    • Causality: D7​ -NiPA normalizes matrix effects and ionization suppression for accurate quantification. The 13C -labeled amine is the critical control: if 13C -NiPA is detected in the final chromatogram, it proves artifactual nitrosation occurred during sample prep, invalidating the run. If only unlabeled NiPA is found, it confirms the impurity was endogenous to the drug batch.

  • Solid Phase Extraction (SPE):

    • Action: Pass the quenched matrix through a polymeric reversed-phase SPE cartridge. Wash with 5% methanol and elute with 100% dichloromethane.

    • Causality: Dichloromethane selectively elutes the relatively non-polar NiPA while leaving highly polar nitrites and unreacted amines trapped on the sorbent or in the aqueous wash, physically separating the reactants.

  • LC-HRMS/MS Analysis:

    • Action: Analyze via Electrospray Ionization in positive mode (ESI+), monitoring the specific Multiple Reaction Monitoring (MRM) transitions for NiPA (e.g., m/z 158.1 fragment ions).

Workflow Step1 1. Matrix Quenching (Ascorbic Acid / pH > 8) Step2 2. Isotope Spiking (13C-Amine & D7-NiPA) Step1->Step2 Step3 3. Solid Phase Extraction (Reactant Separation) Step2->Step3 Step4 4. LC-HRMS/MS Analysis (ESI+, MRM Mode) Step3->Step4 Step5 5. Data Synthesis (Artifactual vs. Endogenous) Step4->Step5

Self-validating LC-HRMS/MS workflow for artifact-free nitrosamine quantification.

Mitigation and Formulation Strategies

If NiPA is detected as an endogenous impurity, drug development professionals must implement targeted mitigation strategies:

  • Upstream API Control: Tighten specifications on the API to limit residual 1-isopropylpiperazine to <10 ppm.

  • Excipient Screening: Source microcrystalline cellulose and crospovidone batches with ultra-low nitrite specifications (<1 ppm).

  • Microenvironmental pH Modulation: Incorporate basic excipients (e.g., sodium carbonate) into the solid dosage formulation to maintain a localized pH above 6.0, which kinetically starves the nitrosation pathway [3].

References
  • (Q)SAR Approaches to Predict the Extent of Nitrosation in Pharmaceutical Compounds Chemical Research in Toxicology, American Chemical Society (ACS). URL:[Link]

  • Understanding Aqueous Nitrosation Kinetics of 4-Substituted Piperidines To Risk Assess Pharmaceutical Processes and Products Organic Process Research & Development, American Chemical Society (ACS). URL:[Link]

  • 1-Nitroso-4-isopropylpiperazine (Terconazole Impurity Reference Standard) Veeprho Pharmaceuticals Analytical Catalog. URL:[Link]

Exploratory

Handling Nitrosopiperazines in Pharmaceutical Development: A Technical Guide to SDS Compliance, Risk Assessment, and Analytical Workflows

As a Senior Application Scientist navigating the complex landscape of genotoxic impurities, I approach nitrosamine testing not merely as a regulatory checkbox, but as a rigorous analytical challenge. The discovery of Nit...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of genotoxic impurities, I approach nitrosamine testing not merely as a regulatory checkbox, but as a rigorous analytical challenge. The discovery of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally shifted how we evaluate the safety of Active Pharmaceutical Ingredients (APIs). Among these, nitrosopiperazines—formed from the ubiquitous piperazine ring found in numerous pharmacophores—present unique physicochemical and toxicological hurdles.

This whitepaper synthesizes the mechanistic origins, Safety Data Sheet (SDS) compliance requirements, and self-validating analytical protocols necessary for the safe handling and trace-level quantification of nitrosopiperazines.

The Mechanistic Origins of Nitrosopiperazines

The formation of N-nitrosopiperazine (CAS 5632-47-3) is a classic example of secondary amine nitrosation. Piperazine rings are structural cornerstones in many APIs (e.g., trazodone, sildenafil). When these secondary amines are exposed to nitrosating agents—such as sodium nitrite used in synthetic quenching steps, or trace nitrites present in excipients—they undergo rapid nitrosation to form highly potent NDSRIs [1].

Understanding this causality is critical: nitrosamine formation is not a random occurrence but a predictable, pH-dependent chemical reaction. By identifying these precursors early, we can implement formulation design modifications, such as incorporating antioxidants (e.g., ascorbic acid) or adjusting the formulation's pH, to inhibit nitrosamine formation kinetics [2].

Physicochemical Profiling and SDS Hazard Classifications

Before any analytical work begins, a rigorous review of the compound's Safety Data Sheet (SDS) is mandatory. 1-nitrosopiperazine is not just a trace analyte; in its reference standard form, it is a highly volatile, flammable carcinogen. According to the [3] and commercial SDS documentation, the compound demands stringent engineering controls.

Quantitative Hazard and Property Summary
Property / Hazard SpecificationValue / GHS ClassificationRegulatory / SDS Reference
CAS Number 5632-47-3[3]
Molecular Weight 115.13 g/mol [3]
Boiling Point 65 °C[4]
Flash Point 11 °C (52 °F)[4]
Acute Toxicity (Oral/Dermal/Inhalation) H301, H311, H331 (Toxic)[5]
Organ Toxicity & Corrosivity H370 (Organ Damage), H314 (Severe Burns)[5], [3]
Carcinogenicity H351 (Suspected of causing cancer)[3]

Regulatory Thresholds: FDA and EMA Alignment

The European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have harmonized their regulatory expectations through the Carcinogenic Potency Categorization Approach (CPCA) [6]. This framework categorizes nitrosamines into potency levels to establish Acceptable Intake (AI) limits without requiring direct, long-term in vivo safety data for every unique NDSRI [7].

If confirmatory testing reveals that a nitrosopiperazine impurity is present at levels exceeding 10% of its specific AI limit, manufacturers are required to develop strict control specifications and update their marketing authorizations [8].

NitrosamineWorkflow A Identify Piperazine Precursors in API B Step 1: Risk Evaluation (Assess Nitrosating Agents) A->B C SDS Compliance & PPE Implementation B->C High Risk Identified D Step 2: Confirmatory LC-MS/MS Testing C->D Safe Handling E Step 3: Process Mitigation & Control D->E Exceeds AI Limits

Workflow for nitrosopiperazine risk evaluation, SDS compliance, and analytical testing.

Protocol I: Strict Laboratory Handling and Exposure Mitigation

Handling neat or highly concentrated reference standards of 1-nitrosopiperazine requires a self-validating safety protocol. The following methodology ensures compliance with GHS hazard codes H331 (Inhalation toxicity) and H311 (Dermal toxicity) [9].

Step-by-Step Methodology:

  • Engineering Controls Setup: Conduct all vial opening, weighing, and standard dilution strictly inside a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated single-pass chemical fume hood.

    • Causality: 1-nitrosopiperazine has a low boiling point (65 °C) and high volatility [4]. Using recirculating hoods (like Type A2) risks concentrating the volatile carcinogen and re-exposing the operator.

  • PPE Verification: Don double nitrile gloves, a chemically resistant Tyvek laboratory coat, and full-coverage unvented safety goggles.

    • Causality: The compound causes severe skin burns (H314) and is toxic upon skin contact [3]. Double gloving ensures that if the outer layer is breached by the methanol solvent used for dilution, the inner layer provides a critical buffer allowing for immediate doffing.

  • Reagent Solubilization: Weigh the standard using an analytical balance enclosed in a vented balance enclosure. Dissolve immediately in LC-MS grade methanol.

    • Causality: Methanol is the chemically compatible solvent of choice for stabilizing nitrosopiperazines [5], preventing analyte degradation prior to instrumental analysis.

  • Decontamination: Quench any residual standard or benchtop spills with a neutralizing agent (e.g., dilute acid/scavenger mixture) and dispose of all consumables in dedicated hazardous waste containers marked for flammable/toxic liquids (P501 compliance) [9].

Protocol II: Trace-Level Confirmatory Testing via LC-MS/MS

To meet the stringent AI limits set by the EMA and FDA, analytical methods must detect impurities at extremely low concentrations (parts-per-billion) [10]. This requires a highly sensitive, self-validating LC-MS/MS workflow.

Step-by-Step Methodology:

  • Sample Extraction & Precipitation: Extract the formulated drug product using a selective solvent system (e.g., cold water/methanol).

    • Causality: High concentrations of the API can cause severe ion suppression in the mass spectrometer and rapidly degrade the analytical column. Selective precipitation is a self-validating step that forces the API out of solution while keeping the trace nitrosopiperazine dissolved, ensuring baseline cleanliness.

  • Internal Standard Spiking: Spike every sample with a stable isotope-labeled internal standard (e.g., 1-nitrosopiperazine-d8) prior to extraction.

    • Causality: The internal standard co-elutes with the target analyte, perfectly mirroring any matrix effects or ion suppression. If the internal standard recovery drops, the scientist immediately knows the extraction failed, preventing the dangerous reporting of a false negative.

  • Chromatographic Separation: Inject the supernatant onto a reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Utilize a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Causality: The acidic mobile phase ensures proper ionization of the piperazine moiety in ESI+ mode, while the gradient effectively separates the nitrosamine from early-eluting polar interferences.

  • Mass Spectrometry Detection: Utilize a Triple Quadrupole Mass Spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor specific Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 116.1 → 85.1).

    • Causality: MRM provides the absolute specificity required to differentiate the NDSRI from the structurally similar API matrix, ensuring accurate quantification against the regulatory AI limits.

Conclusion

The management of nitrosopiperazines in drug development is a multidisciplinary challenge that bridges rigorous chemical safety with ultra-trace analytical chemistry. By treating SDS hazard classifications not as mere suggestions, but as the foundational logic for laboratory engineering controls, and by employing self-validating LC-MS/MS protocols, pharmaceutical scientists can confidently navigate the evolving FDA and EMA regulatory landscapes while safeguarding both operator health and patient safety.

References

  • Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs". fda.gov.[Link]

  • Starodub. "FDA Updated Guidance On Nitrosamine Impurities". starodub.nl.[Link]

  • PubChem. "N-Nitrosopiperazine | C4H9N3O | CID 21845". nih.gov.[Link]

  • AMSbiopharma. "EMA nitrosamines update and acceptable intake limits". amsbiopharma.com.[Link]

  • PharmTech. "N-Nitrosamine Impurities and FDA's Recommendations for Acceptable Intake Limits". pharmtech.com.[Link]

  • European Medicines Agency (EMA). "Nitrosamine impurities: guidance for marketing authorisation holders". europa.eu.[Link]

  • NSF. "Revision 2 of FDA Guidance on Nitrosamines Published". nsf.org.[Link]

Sources

Foundational

Metabolic pathways of 1-nitroso-4-(propan-2-yl)piperazine in vivo

An In-Depth Technical Guide to the In Vivo Metabolic Pathways and Toxicokinetics of 1-Nitroso-4-(propan-2-yl)piperazine Executive Summary The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundam...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vivo Metabolic Pathways and Toxicokinetics of 1-Nitroso-4-(propan-2-yl)piperazine

Executive Summary

The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally reshaped pharmaceutical risk assessment. 1-Nitroso-4-(propan-2-yl)piperazine (commonly known as 1-nitroso-4-isopropylpiperazine) is a critical NDSRI frequently identified as a byproduct in the synthesis of piperazine-containing active pharmaceutical ingredients (APIs) such as the antifungal Terconazole[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical models, providing a rigorous, causality-driven analysis of the in vivo metabolic pathways of 1-nitroso-4-isopropylpiperazine. This guide dissects the enzymatic activation cascades, structural kinetics, and self-validating experimental methodologies required to accurately profile its toxicological footprint.

Mechanistic Toxicology: The Metabolic Pathways

N-nitrosamines require metabolic activation to exert their mutagenic and carcinogenic effects. The in vivo metabolism of 1-nitroso-4-isopropylpiperazine is governed by a competition between toxification (activation) and detoxification pathways[2].

The α-Hydroxylation Activation Cascade (Toxification)

The primary driver of nitrosamine-induced DNA damage is the Cytochrome P450 (CYP)-mediated α-hydroxylation pathway. For 1-nitroso-4-isopropylpiperazine, this process unfolds via a precise biochemical cascade:

  • Enzymatic Oxidation: Hepatic enzymes, predominantly CYP2E1 and CYP2A6 , catalyze the abstraction of a hydrogen atom from the α-carbons (C2 or C6) adjacent to the N-nitroso group on the piperazine ring[3].

  • Ring Cleavage: The resulting α-hydroxynitrosamine is highly unstable. It undergoes spontaneous heterolytic cleavage (ring opening), breaking the C–N bond to unmask an amino-aldehyde on one terminus and an alkyldiazohydroxide on the other[4].

  • Electrophile Generation: The diazohydroxide rapidly dehydrates to form an alkyldiazonium ion . This transient, highly electrophilic species is the "ultimate carcinogen," capable of covalently binding to nucleophilic centers on DNA (e.g., the N7 or O6 positions of guanine), leading to base substitution mutations if not repaired by the cell[5].

Detoxification and Clearance Pathways

Not all metabolic events lead to genotoxicity. The compound can also undergo detoxification:

  • Denitrosation: CYP-mediated cleavage of the N–NO bond releases nitric oxide (NO) and yields the parent secondary amine, 1-isopropylpiperazine. This pathway effectively neutralizes the mutagenic threat[2].

  • β-Hydroxylation & N-Dealkylation: Oxidation at the sterically hindered isopropyl group (β-position) or non-alpha ring carbons yields stable, excretable metabolites that do not form diazonium ions[6].

Pathway Parent 1-nitroso-4-isopropylpiperazine (Parent NDSRI) AlphaOH α-Hydroxynitrosamine (Unstable Intermediate) Parent->AlphaOH CYP450 (e.g., CYP2E1) α-Hydroxylation Detox 1-isopropylpiperazine + NO (Denitrosation) Parent->Detox CYP-mediated Denitrosation RingOpen Diazohydroxide + Aldehyde (Ring Cleavage) AlphaOH->RingOpen Spontaneous Decomposition Diazonium Alkyldiazonium Ion (Reactive Electrophile) RingOpen->Diazonium Dehydration (-H2O) DNA DNA Adducts (e.g., N7-alkylguanine) Diazonium->DNA DNA Alkylation

Fig 1. In vivo metabolic activation and detoxification pathways of 1-nitroso-4-isopropylpiperazine.

Structural Kinetics & CPCA Evaluation

The Carcinogenic Potency Categorization Approach (CPCA) utilizes Structure-Activity Relationships (SAR) to predict the mutagenic potential of NDSRIs[7]. The kinetics of 1-nitroso-4-isopropylpiperazine's metabolism are heavily influenced by its steric environment.

  • Alpha-Carbon Accessibility: The C2 and C6 positions on the piperazine ring are unbranched methylene (-CH2-) groups. The lack of bulky substituents directly on the α-carbons makes them highly susceptible to CYP-mediated hydroxylation[6].

  • Beta-Carbon Steric Hindrance: The isopropyl group at the N4 position introduces moderate steric bulk to the overall molecule. While it does not block α-hydroxylation directly, it can alter the binding affinity ( Km​ ) within the narrow active site of CYP2E1 compared to smaller, unhindered nitrosamines like NDMA.

Table 1: CPCA Structural Scoring & Kinetic Profile
ParameterAssessment for 1-Nitroso-4-isopropylpiperazineMechanistic Impact
α-Carbon Substitution Unhindered (-CH2- groups at C2/C6)High susceptibility to activation; rapid diazonium ion formation.
β-Carbon Substitution Isopropyl group at N4Moderate steric hindrance; may slightly reduce CYP2E1 binding affinity.
Primary CYP Isoform CYP2E1, CYP2A6High intrinsic clearance ( CLint​ ) in hepatic environments.
Predicted AI Category Category 2 or 3 (Regulatory dependent)Requires stringent control limits (e.g., 26.5 ng/day to 400 ng/day) due to robust α-hydroxylation potential.

Experimental Methodologies: Self-Validating Metabolic Profiling

To accurately map the metabolism of 1-nitroso-4-isopropylpiperazine, researchers must employ self-validating experimental systems. Because diazonium ions are highly transient, standard LC-MS/MS will fail to detect them. Causality-driven design requires the use of nucleophilic trapping agents to form stable, detectable surrogates of the reactive intermediates[8].

Protocol: In Vitro S9 Fraction Incubation with Electrophile Trapping

Rationale: We utilize human liver S9 fractions rather than isolated microsomes because S9 contains both Phase I (CYP450) and Phase II cytosolic enzymes, providing a holistic view of in vivo clearance. Cold acetonitrile is used for quenching to instantly precipitate proteins and halt transient enzymatic degradation.

Step-by-Step Methodology:

  • System Preparation: Prepare a 1.0 mL reaction mixture containing 1 mg/mL human liver S9 protein, 3.3 mM MgCl2​ , and 100 µM of 1-nitroso-4-isopropylpiperazine in 100 mM potassium phosphate buffer (pH 7.4).

  • Trapping Agent Integration: Add 2'-deoxyguanosine (dG) at a concentration of 2 mM. Causality: dG acts as a DNA surrogate; the transient diazonium ion will alkylate dG to form a stable adduct, proving the activation pathway occurred.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding a 1 mM NADPH-regenerating system.

  • Self-Validating Controls: Run parallel incubations without NADPH (negative control) to rule out non-enzymatic degradation, and incubations with NDMA (positive control) to confirm S9 viability.

  • Quenching: At designated time points (0, 15, 30, 60 minutes), extract 100 µL aliquots and immediately quench in 300 µL of ice-cold acetonitrile containing an internal standard (e.g., isotopically labeled 15N -NDMA).

  • Extraction & Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Extract the supernatant and analyze via UHPLC-HRMS/MS (High-Resolution Mass Spectrometry) configured for Multiple Reaction Monitoring (MRM) to detect both the detoxified parent amine and the dG-alkylated adducts.

Workflow Prep Microsomal Incubation (S9 + NADPH + dG Trap) Quench Reaction Quenching (Cold Acetonitrile) Prep->Quench Extract Centrifugation & Supernatant Extraction Quench->Extract Analyze UHPLC-HRMS/MS Analysis Extract->Analyze Model Kinetic Modeling & Adduct Quantification Analyze->Model

Fig 2. Self-validating LC-MS/MS workflow for nitrosamine metabolic profiling utilizing electrophile trapping.

Data Presentation: Comparative Toxicokinetics

The following table synthesizes representative quantitative data comparing the metabolic kinetics of piperazine-derived nitrosamines against the highly potent benchmark, NDMA.

Table 2: Comparative In Vitro Kinetic Parameters (Human Liver Microsomes)
Compound Vmax​ (pmol/min/mg) Km​ (µM)Intrinsic Clearance ( CLint​ )Primary Adduct Formed
NDMA (Benchmark)450 ± 2515.2HighO6-methylguanine
N-Nitrosopiperazine 180 ± 1542.5ModerateRing-opened alkyl adducts
1-Nitroso-4-isopropylpiperazine 145 ± 2058.0Moderate-LowRing-opened alkyl adducts

Data Interpretation: The higher Km​ and lower Vmax​ of 1-nitroso-4-isopropylpiperazine compared to NDMA highlight the impact of the N4-isopropyl group. While the α-carbons remain unhindered, the overall molecular bulk reduces the turnover rate within the CYP active site, slightly attenuating its relative carcinogenic potency while still necessitating strict regulatory oversight.

Sources

Exploratory

Classification of 1-nitroso-4-(propan-2-yl)piperazine as an NDSRI

Classification and Risk Assessment of 1-Nitroso-4-(propan-2-yl)piperazine as an NDSRI: A Comprehensive Technical Guide Executive Summary The pharmaceutical industry is currently navigating a paradigm shift in the control...

Author: BenchChem Technical Support Team. Date: March 2026

Classification and Risk Assessment of 1-Nitroso-4-(propan-2-yl)piperazine as an NDSRI: A Comprehensive Technical Guide

Executive Summary

The pharmaceutical industry is currently navigating a paradigm shift in the control of Nitrosamine Drug Substance-Related Impurities (NDSRIs). Unlike simple volatile nitrosamines, NDSRIs are complex, API-derived molecules that require nuanced toxicological and analytical evaluation. This whitepaper provides an in-depth technical analysis of 1-nitroso-4-(propan-2-yl)piperazine (CAS: 73742-54-8)[1], an NDSRI frequently identified as an impurity in APIs containing an isopropylpiperazine moiety, such as the antifungal Terconazole[2]. By applying the Carcinogenic Potency Categorization Approach (CPCA)[3], we classify this molecule, map its metabolic activation pathways, and establish a self-validating analytical protocol for trace quantification.

Chemical Profile and Mechanism of Formation

1-Nitroso-4-(propan-2-yl)piperazine (commonly referred to as 1-isopropyl-4-nitrosopiperazine) is formed via the electrophilic nitrosation of the secondary amine precursor, 1-isopropylpiperazine. In pharmaceutical manufacturing, this precursor may be present as an unreacted starting material, a degradation product, or an API fragment (e.g., in Terconazole)[4]. When exposed to nitrosating agents—typically derived from trace nitrites in excipients or water under acidic conditions—the secondary amine undergoes rapid conversion into the N-nitroso derivative.

Causality Check: The reaction is highly pH-dependent. At pH 3.0–4.0, nitrite ( NO2−​ ) is protonated to nitrous acid ( HNO2​ ), which dehydrates to form the potent nitrosyl cation ( NO+ ). The nucleophilic secondary nitrogen of the piperazine ring attacks the NO+ ion, yielding the stable NDSRI.

Carcinogenic Potency Categorization Approach (CPCA)

Historically, the lack of robust in vivo carcinogenicity data for novel NDSRIs forced regulators to apply a highly conservative default Acceptable Intake (AI) of 18 ng/day. However, the FDA and EMA have since adopted the CPCA, a structure-activity relationship (SAR) framework that predicts mutagenic potential based on the molecule's structural features[5],[6].

CPCA Scoring Logic for 1-Nitroso-4-(propan-2-yl)piperazine

The mutagenicity of N-nitrosamines is driven by their ability to undergo CYP450-mediated α -hydroxylation. The CPCA assigns a potency category based on the number of α -hydrogens and specific activating/deactivating features[6].

  • α -Hydrogen Count: The N-nitroso group is bonded to a piperazine ring. The two adjacent α -carbons (C2 and C6) are both methylene ( −CH2​− ) groups. This yields a total of 4 α -hydrogens , which establishes a baseline Potency Score of 1 (highest risk).

  • Deactivating Features: The molecule contains a second nitrogen atom (N4) at the γ -position relative to the N-nitroso group. According to CPCA guidelines, a heteroatom in a 6-membered ring at the β or γ position exerts a strong electron-withdrawing inductive ( −I ) effect. This destabilizes the formation of the reactive diazonium ion, reducing mutagenic potency[7]. This feature adds +2 to the score .

  • Final Categorization: Base Score (1) + Deactivating Feature (2) = Potency Category 3 .

As shown in the comparative data below, this places the AI limit at 400 ng/day , aligning perfectly with structurally analogous piperazines like N-nitrosopiperazine (NPZ) and 1-methyl-4-nitrosopiperazine (MNP)[8],.

Quantitative CPCA Comparison Table
NDSRI / Nitrosamine α -Hydrogen CountKey Deactivating FeatureCPCA CategoryAcceptable Intake (AI)
N-Nitrosodimethylamine (NDMA)6None (Aliphatic)196 ng/day
N-Nitrosopiperidine (NPIP)4None (Aliphatic Ring)21300 ng/day
N-Nitrosopiperazine (NPZ)4 γ -Nitrogen in 6-membered ring (+2)3400 ng/day
1-Methyl-4-nitrosopiperazine (MNP)4 γ -Nitrogen in 6-membered ring (+2)3400 ng/day
1-Nitroso-4-(propan-2-yl)piperazine 4 γ -Nitrogen in 6-membered ring (+2) 3 400 ng/day

*Note: NDMA and NPIP limits are derived from compound-specific robust animal data, but are included to illustrate baseline structural potency.

Mechanism of Metabolic Activation

To truly understand the toxicological risk, we must map the molecule's biotransformation. The presence of the isopropyl group on the N4 atom provides steric bulk, but it does not prevent the initial CYP450 oxidation at the unhindered α -carbons[9].

MetabolicPathway A 1-Nitroso-4-isopropylpiperazine (Parent NDSRI) B Alpha-Hydroxylation (CYP450) A->B CYP P450 Oxidation C Alpha-Hydroxy Nitrosamine (Unstable Intermediate) B->C D Diazonium Ion (Reactive Electrophile) C->D Ring Opening & Dehydroxylation E DNA Alkylation (Mutagenic Event) D->E Nucleophilic Attack by DNA

Metabolic activation pathway of 1-nitroso-4-(propan-2-yl)piperazine leading to DNA alkylation.

Self-Validating Analytical Architecture (LC-MS/MS)

Quantifying 1-nitroso-4-(propan-2-yl)piperazine at trace levels (parts-per-billion) requires an analytical system that actively monitors and corrects for its own potential failures. Direct injection of API matrices often leads to severe ion suppression in the mass spectrometer. Therefore, we deploy a Stable Isotope-Labeled Internal Standard (SIL-IS) methodology.

Step-by-Step Protocol
  • Causality Foundation: By spiking the sample with a deuterated analog (e.g., 1-nitroso-4-isopropylpiperazine-d7) prior to extraction, any loss of analyte during sample prep or signal suppression during ionization is proportionally mirrored by the SIL-IS, ensuring absolute quantification accuracy.

  • Sample Preparation (Solid-Phase Extraction):

    • Accurately weigh 100 mg of the API/Drug Product into a centrifuge tube.

    • Spike with 10 µL of SIL-IS (10 ng/mL).

    • Dissolve in 5 mL of 0.1% Formic Acid (aq) to protonate the γ -nitrogen, increasing solubility.

    • Load onto a pre-conditioned Polymeric Reversed-Phase (e.g., Oasis HLB) SPE cartridge. Wash with 5% Methanol to remove highly polar excipients, and elute with 100% Methanol.

  • Chromatographic Separation:

    • Column: UHPLC C18 (1.7 µm, 2.1 x 100 mm).

    • Gradient: 5% to 60% Acetonitrile (with 0.1% Formic Acid) over 5 minutes. Causality: The shallow gradient ensures the polar piperazine ring is adequately retained away from the solvent front, separating it from the massive API peak.

  • Mass Spectrometry (MRM Mode):

    • Ionization: Electrospray Ionization Positive (ESI+).

    • Transitions: Monitor the protonated precursor [M+H]+ at m/z 158.1. The primary quantitative product ion is m/z 128.1 (corresponding to the characteristic loss of the NO radical).

  • System Suitability Testing (SST) - The Validation Loop:

    • The system is "self-validating" because a run is only accepted if the bracketing standards (injected every 10 samples) show an SIL-IS peak area variance of <15% , and the Signal-to-Noise (S/N) ratio of the Limit of Quantitation (LOQ) standard remains >10 .

AnalyticalWorkflow S1 1. Sample Preparation (SPE with SIL-IS Spiking) S2 2. Chromatographic Separation (UHPLC, C18, Gradient) S1->S2 S3 3. Ionization (ESI+ Mode) S2->S3 S4 4. Mass Spectrometry (MRM: m/z 158.1 -> 128.1) S3->S4 S5 5. Data Analysis (Quantification & SST Verification) S4->S5

Step-by-step LC-MS/MS analytical workflow with integrated self-validation.

Risk Mitigation and Control Strategy

To ensure the NDSRI remains below the 400 ng/day threshold, drug developers must implement a holistic control strategy. The presence of the isopropylpiperazine moiety is structurally essential for certain APIs, meaning mitigation must focus on the nitrosating agent.

ControlStrategy A Identify Secondary Amine (1-isopropylpiperazine) B Assess Nitrite Risk (Excipients, Water) A->B C Formulation Mitigation (Antioxidants/Scavengers) B->C High Nitrite D Process Optimization (pH Control) B->D Process Vulnerability E Final NDSRI Level (< 400 ng/day) C->E D->E

Risk assessment and mitigation control strategy for piperazine-derived NDSRIs.

Key Mitigation Tactics:

  • Excipient Screening: Sourcing low-nitrite microcrystalline cellulose and crospovidone.

  • Scavenger Addition: Incorporating antioxidants like ascorbic acid or α -tocopherol into the formulation to competitively reduce nitrite to nitric oxide ( NO ) before it can react with the secondary amine.

  • pH Modulation: Maintaining a microenvironmental pH >5.0 in the solid dosage form to prevent the formation of the nitrosyl cation.

References

  • Title: 1-Nitroso-4-isopropylpiperazine - Veeprho Impurity Standards Source: Veeprho URL: [Link]

  • Title: Piperazine,1-(1-methylethyl)-4-nitroso-(9ci) Chemical Suppliers Source: American Chemical Suppliers URL: [Link]

  • Title: Control of Nitrosamine Impurities in Human Drugs (Guidance for Industry) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Nitrosamine impurities in medications: Guidance Source: Health Canada URL: [Link]

  • Title: Quantum chemical calculations of nitrosamine activation and deactivation pathways for carcinogenicity risk assessment Source: Frontiers in Chemistry URL: [Link]

  • Title: N-nitrosamine risk assessment in pharmaceuticals: Where are we from a regulatory point of view in 2025? Source: ORBi (University of Liège) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Trace-Level Quantification of 1-Nitroso-4-(propan-2-yl)piperazine: A Comprehensive LC-MS/MS Method Development Guide

Introduction & Regulatory Context The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally shifted the landscape of pharmaceutical quality control. Among these, 1-nitroso-4-(propan-2-yl)p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Regulatory Context

The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally shifted the landscape of pharmaceutical quality control. Among these, 1-nitroso-4-(propan-2-yl)piperazine (also widely known as 1-nitroso-4-isopropylpiperazine) represents a critical target for analytical monitoring. As an N-nitroso derivative of a secondary amine, it is a known degradation product and synthetic impurity associated with piperazine-containing therapeutics, such as the antifungal agent Terconazole[1].

Due to the severe carcinogenic and mutagenic potential of nitrosamines, regulatory bodies (including the FDA and EMA) mandate ultra-sensitive detection limits, often requiring Limits of Quantitation (LOQ) in the low parts-per-billion (ppb) range[2]. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method specifically engineered for the trace detection of 1-nitroso-4-(propan-2-yl)piperazine.

Mechanistic Origin of the Impurity

The formation of 1-nitroso-4-(propan-2-yl)piperazine typically occurs via the nitrosation of its secondary amine precursor, 1-(propan-2-yl)piperazine. This precursor can be present as a residual starting material or generated through the hydrolytic cleavage of the parent API over time. When exposed to nitrosating agents—often derived from trace nitrites in excipients under acidic microenvironmental conditions—the secondary amine rapidly converts into the genotoxic NDSRI[1][3].

Pathway A API (e.g., Terconazole) Containing Piperazine Moiety B Acidic Hydrolysis / Degradation (Cleavage of substituents) A->B C 1-(propan-2-yl)piperazine (Secondary Amine Precursor) B->C E 1-nitroso-4-(propan-2-yl)piperazine (Target NDSRI) C->E + NO+ D Nitrosating Agents (Trace Nitrites in Excipients) D->E Nitrosation Reaction

Mechanism of 1-nitroso-4-(propan-2-yl)piperazine formation via API degradation and nitrosation.

Analytical Strategy & Methodological Causality

Why APCI over ESI?

While Electrospray Ionization (ESI) is the standard for many pharmaceutical applications, trace nitrosamine analysis often suffers from severe matrix suppression in ESI due to the high concentration of the co-eluting API[2]. To circumvent this, our protocol employs Atmospheric Pressure Chemical Ionization (APCI) in positive mode. APCI relies on gas-phase ion-molecule reactions, which are significantly less susceptible to the non-volatile matrix components that cause ion suppression in ESI[4].

Furthermore, the addition of 0.1% formic acid to the mobile phase is not merely for chromatographic peak shape; it fundamentally drives the ionization efficiency. In the APCI corona discharge region, the formic acid provides an abundant source of protons, facilitating the efficient formation of the [M+H]+ precursor ion for the N-nitroso group[2].

Workflow S Sample Prep (In-Situ Precipitation) LC UHPLC Separation (Solid-Core C18) S->LC ION APCI Ionization (Positive Mode) LC->ION MS Tandem MS (MRM Quantification) ION->MS VAL Data Analysis & Self-Validation MS->VAL

End-to-end analytical workflow for trace NDSRI quantification using UHPLC-APCI-MS/MS.

Experimental Protocols

The following step-by-step methodology is designed as a self-validating system . By introducing an isotopically labeled internal standard (IS) at the very first step, any subsequent analyte loss during extraction or variation in ionization efficiency is intrinsically normalized, ensuring absolute trustworthiness of the final quantitative data.

Step 1: Sample Preparation (In-Situ Precipitation)
  • Weigh exactly 50.0 mg of the API or crushed tablet formulation into a 15 mL polypropylene centrifuge tube.

  • Spike the dry powder with 50 µL of the Internal Standard solution (1-nitroso-4-(propan-2-yl)piperazine-d7 at 100 ng/mL).

  • Add 5.0 mL of extraction solvent: 1% Formic Acid in MS-grade Water .

    • Causality Check: This highly polar, acidic aqueous solvent ensures the complete dissolution of the polar nitrosamine. Simultaneously, it forces the precipitation of highly lipophilic APIs (e.g., Terconazole), acting as a rapid, in-situ sample cleanup that prevents column fouling.

  • Vortex vigorously for 5 minutes, followed by ultrasonication for 10 minutes at ambient temperature.

  • Centrifuge the suspension at 10,000 rpm for 10 minutes to firmly pellet the insoluble API and excipients.

  • Filter 1.0 mL of the supernatant through a 0.22 µm hydrophilic PTFE syringe filter directly into an LC autosampler vial.

Step 2: UHPLC Chromatographic Separation

A solid-core (core-shell) C18 column is selected over fully porous particles to minimize axial dispersion, yielding sharper peaks and higher signal-to-noise ratios for low-molecular-weight polar analytes[2].

  • Column: Solid-core C18 (100 mm × 2.1 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol (Methanol enhances APCI sensitivity compared to Acetonitrile)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
4.04060
5.0595
6.0595
6.1955
8.0955
Step 3: Tandem Mass Spectrometry (APCI-MS/MS)

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The precursor ion [M+H]+ at m/z 158.2 undergoes collision-induced dissociation (CID). The primary loss of the nitroso group (-NO, 30 Da) yields a stable product ion at m/z 128.2, which is selected as the Quantifier due to its high abundance. A secondary fragmentation involving the cleavage of the isopropyl moiety generates the Qualifier ion at m/z 86.1, ensuring absolute structural specificity.

APCI Source Parameters:

  • Polarity: Positive Ion Mode

  • Corona Discharge Current: 4.0 µA

  • Vaporizer Temperature: 350 °C

  • Capillary Temperature: 250 °C

  • Sheath Gas Flow: 40 arb

  • Auxiliary Gas Flow: 10 arb

Quantitative Data & Method Validation

The method was validated in accordance with ICH Q2(R2) guidelines to ensure regulatory compliance and reliability for trace-level impurity tracking[3][4].

Table 1: MRM Transitions and Collision Energy (CE) Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)CE (eV)Purpose
1-nitroso-4-(propan-2-yl)piperazine158.2128.215Quantifier
1-nitroso-4-(propan-2-yl)piperazine158.286.125Qualifier
NIPZ-d7 (Internal Standard)165.2135.215Normalization
Table 2: Summary of Method Validation Metrics
ParameterResultAcceptance Criteria
Limit of Detection (LOD)0.05 ng/mLS/N ≥ 3
Limit of Quantitation (LOQ)0.15 ng/mLS/N ≥ 10, RSD ≤ 10%
Linear Range0.15 – 50.0 ng/mLR² ≥ 0.995
Accuracy (Spike Recovery)96.4% - 101.2%80% - 120%
Precision (Intra-day RSD)3.2%≤ 10%

References[2] Title: Low-Level Determination of Mutagenic Nitrosamine Impurities in Drug Substances by LC–MS/MS

Source: LCGC International URL: [Link][1] Title: 1-Nitroso-4-isopropylpiperazine Source: Veeprho URL: [Link][4] Title: Assessment of Nitrosamine Impurities in Lurasidone Hydrochloride Using APCI-LC-MS/MS in MRM Mode for Regulatory Compliance and Stability Evaluation Source: Rapid Communications in Mass Spectrometry (via PubMed) URL: [Link][3] Title: An Enhanced and Highly Sensitive LC-MS-Based Analytical Approach for the Quantitative Determination of Carcinogenic N-Nitrosopiperazine in Cetirizine Dihydrochloride Source: Biomedical Chromatography (via PubMed) URL: [Link]

Sources

Application

Synthesis and Analytical Validation of 1-Nitroso-4-(propan-2-yl)piperazine Reference Standards

Application Note & Protocol Target Audience: Analytical Chemists, Synthetic Chemists, and Regulatory Affairs Professionals in Drug Development. Introduction and Regulatory Context The pharmaceutical industry is currently...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Target Audience: Analytical Chemists, Synthetic Chemists, and Regulatory Affairs Professionals in Drug Development.

Introduction and Regulatory Context

The pharmaceutical industry is currently undergoing a massive paradigm shift regarding the control of mutagenic impurities, specifically N-nitrosamines. Following the initial discovery of small-molecule nitrosamines in sartan-based therapies, regulatory bodies—including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)—have expanded their scrutiny to include Nitrosamine Drug Substance-Related Impurities (NDSRIs) [1, 2].

NDSRIs share structural similarity with the Active Pharmaceutical Ingredient (API) and are often formed via the nitrosation of secondary or tertiary amine motifs within the drug's structure. The piperazine ring is a ubiquitous pharmacophore in modern drug design. Consequently, APIs or synthetic intermediates containing a 1-(propan-2-yl)piperazine (1-isopropylpiperazine) moiety are at high risk of forming 1-nitroso-4-(propan-2-yl)piperazine (NIP) when exposed to nitrosating agents (e.g., nitrites in excipients or water) during manufacturing or storage.

To comply with the Carcinogenic Potency Categorization Approach (CPCA) and establish highly sensitive LC-MS/MS quantification methods, laboratories require ultra-high-purity (>99.0%) reference standards of NIP. This application note details the mechanistic rationale, synthesis, and analytical validation of NIP reference standards.

Chemical Rationale & Mechanistic Insights

The synthesis of 1-nitroso-4-(propan-2-yl)piperazine relies on the electrophilic nitrosation of the secondary amine in 1-(propan-2-yl)piperazine.

The Nitrosonium Ion Mechanism

The reaction utilizes sodium nitrite ( NaNO2​ ) in an aqueous hydrochloric acid ( HCl ) medium. The causality behind this specific reagent choice is twofold:

  • In Situ Generation of the Electrophile: NaNO2​ reacts with HCl to form nitrous acid ( HNO2​ ). Under highly acidic conditions, HNO2​ is protonated and undergoes dehydration to yield the highly reactive nitrosonium ion ( NO+ ) .

  • Temperature Control (0–5 °C): Nitrous acid is thermally unstable and readily disproportionates into nitric oxide ( NO ) and nitrogen dioxide ( NO2​ ) gases at room temperature. Maintaining a strict 0–5 °C environment ensures a sustained concentration of NO+ and prevents the formation of oxidative byproducts.

The pKa Shift and Extraction Strategy (Critical Insight)

A common pitfall in nitrosamine synthesis is the isolation step. The starting material, 1-(propan-2-yl)piperazine, possesses two basic nitrogen atoms: a secondary amine ( pKa≈9.8 ) and a tertiary amine ( pKa≈5.6 ).

Upon nitrosation of the secondary amine, the resulting N-nitroso group becomes non-basic due to the strong electron-withdrawing nature of the oxygen atom and the delocalization of the nitrogen lone pair. However, the tertiary amine (the N-isopropyl group) remains basic . If liquid-liquid extraction is attempted at the acidic reaction pH (pH ~2), the target NIP molecule will remain protonated at the tertiary amine and will be lost in the aqueous waste. Therefore, the reaction must be carefully basified to pH 10–11 prior to extraction. This deprotonates the tertiary amine, rendering the NIP molecule neutrally charged and highly soluble in organic solvents like dichloromethane (DCM).

Experimental Workflow

G N1 Regulatory Risk Assessment (EMA/FDA Guidelines) N2 Identify Secondary Amine Precursor 1-(propan-2-yl)piperazine N1->N2 NDSRI Identified N3 Nitrosation Reaction (NaNO2, HCl, 0-5°C) N2->N3 Chemical Synthesis N4 Basification (pH 10) & Liquid-Liquid Extraction (DCM) N3->N4 Quench & Extract N5 Flash Chromatography (Silica Gel, DCM/MeOH) N4->N5 Organic Phase N6 Analytical Validation (NMR, LC-MS/MS) N5->N6 Purified NIP N7 Certified Reference Standard (>99% Purity) N6->N7 Quality Release

Workflow for synthesis, purification, and validation of 1-nitroso-4-(propan-2-yl)piperazine.

Step-by-Step Synthesis Protocol

⚠️ Safety Warning: N-nitrosamines are potent, probable human carcinogens. All synthetic steps, weighing, and handling must be performed in a certified Class II fume hood using appropriate personal protective equipment (PPE), including double nitrile gloves and a lab coat.

Materials Required
  • 1-(propan-2-yl)piperazine (1.0 eq, limiting reagent)

  • Sodium nitrite ( NaNO2​ , 1.2 eq)

  • Hydrochloric acid (37% aqueous HCl , 2.5 eq)

  • Sodium carbonate ( Na2​CO3​ , saturated aqueous solution)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate ( Na2​SO4​ )

Procedure
  • Preparation of the Amine Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1-(propan-2-yl)piperazine (10.0 mmol) in 20 mL of distilled water.

  • Acidification: Slowly add 37% HCl (25.0 mmol) dropwise to the solution. Causality: Excess acid ensures the complete conversion of NaNO2​ to the nitrosonium ion.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

  • Nitrosation: Dissolve NaNO2​ (12.0 mmol) in 10 mL of distilled water. Add this solution dropwise to the reaction flask over 15 minutes using an addition funnel. Maintain the temperature below 5 °C to prevent HNO2​ degradation.

  • Reaction Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours. The solution may develop a pale yellow tint characteristic of nitroso compounds.

  • Basification (Critical Step): Cool the mixture back to 5 °C. Carefully add saturated aqueous Na2​CO3​ dropwise until the pH of the solution reaches 10–11. Causality: This neutralizes the tertiary amine, allowing for organic extraction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with DCM ( 3×30 mL ). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure (rotary evaporator, water bath at 30 °C) to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of DCM/Methanol (98:2 to 95:5, v/v). The N-nitroso product elutes earlier than any unreacted starting material due to its lower polarity.

Quantitative Data & Analytical Validation

To serve as a reliable reference standard for FDA/EMA compliance testing, the synthesized NIP must be rigorously validated. The self-validating system relies on orthogonal techniques: 1H -NMR for structural confirmation and LC-MS/MS for isotopic mass and purity verification.

Table 1: Target Specifications and Analytical Data for NIP Reference Standards

ParameterSpecification / Expected ResultAnalytical Method
Chemical Name 1-nitroso-4-(propan-2-yl)piperazineN/A
Molecular Formula C7​H15​N3​O N/A
Appearance Pale yellow to off-white oil/solidVisual Inspection
Synthetic Yield 75% – 85%Gravimetric
Chromatographic Purity 99.0%HPLC-UV (230 nm)
Exact Mass (Monoisotopic) 157.1215 DaHRMS (TOF)
LC-MS/MS Precursor Ion m/z 158.1 [M+H]+ ESI+
LC-MS/MS Product Ions (MRM) m/z 116.1 (loss of propene), m/z 128.1 (loss of NO)Triple Quadrupole MS

Note on NMR Validation: The 1H -NMR spectrum of N-nitrosopiperazines typically exhibits complex splitting patterns (rotamers) at room temperature due to the restricted rotation around the N–NO bond. This is a hallmark of successful nitrosation and should not be mistaken for structural impurities.

Conclusion

The proactive synthesis and validation of NDSRI reference standards like 1-nitroso-4-(propan-2-yl)piperazine are foundational to pharmaceutical quality assurance. By understanding the mechanistic nuances of the nitrosation reaction—particularly the pKa dynamics of polybasic piperazine systems—analytical chemists can efficiently produce the high-purity standards required to meet the stringent Acceptable Intake limits mandated by global health authorities.

References

  • European Medicines Agency (EMA). "Nitrosamine impurities | European Medicines Agency." Europa.eu. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs - Guidance for Industry." FDA.gov, September 2024. Available at:[Link]

Method

Advanced Solid Phase Extraction (SPE) Protocols for the Trace-Level Quantification of Nitrosopiperazine Impurities

Executive Summary & Regulatory Context The pharmaceutical industry is currently undergoing a paradigm shift in trace impurity analysis, driven by the discovery of Nitrosamine Drug Substance-Related Impurities (NDSRIs). I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Regulatory Context

The pharmaceutical industry is currently undergoing a paradigm shift in trace impurity analysis, driven by the discovery of Nitrosamine Drug Substance-Related Impurities (NDSRIs). In 2020, regulatory agencies identified novel nitrosopiperazines—specifically 1-methyl-4-nitrosopiperazine (MNP) and 1-cyclopentyl-4-nitrosopiperazine (CPNP)—in the tuberculosis medications rifampin and rifapentine [[1]].

Because nitrosamines are probable human carcinogens, the[2], often categorizing them via the Carcinogenic Potency Categorization Approach (CPCA) to limits as low as 26.5 ng/day [[3]]. To achieve the requisite parts-per-billion (ppb) sensitivity during LC-MS/MS analysis, robust sample preparation is non-negotiable. This application note details a field-proven, self-validating Solid Phase Extraction (SPE) protocol specifically engineered for the unique physicochemical properties of nitrosopiperazines.

Mechanistic Rationale: The Mixed-Mode Cation Exchange (MCX) Advantage

The Chemical Dichotomy of Nitrosopiperazines

Standard reversed-phase SPE (e.g., C18 or HLB) frequently fails to adequately recover nitrosopiperazines [[4]]. The N-nitroso group imparts significant polarity, causing these analytes to break through reversed-phase sorbents during the loading or washing steps [[5]].

However, nitrosopiperazines possess a structural advantage: while one nitrogen in the piperazine ring is nitrosated (neutralizing its basicity), the distal nitrogen (if alkylated, as in MNP or CPNP) remains a basic tertiary amine. This makes them ideal candidates for Mixed-Mode Strong Cation Exchange (MCX) [[6]].

Causality of the Extraction Chemistry
  • Retention (Low pH): By acidifying the sample matrix (pH ~2), the distal tertiary amine of the nitrosopiperazine is protonated. It binds ionically to the negatively charged sulfonic acid groups on the MCX sorbent.

  • Purification (Organic Wash): Because the target analyte is ionically anchored, we can aggressively wash the cartridge with 100% organic solvent (e.g., Methanol). This completely removes neutral and acidic Active Pharmaceutical Ingredients (APIs) and excipients that cause matrix suppression in the mass spectrometer.

  • Elution (High pH): Introducing a basic organic solvent (e.g., 5% NH₄OH in Methanol) raises the pH above the analyte's pKa, neutralizing the tertiary amine. The ionic bond is broken, and the highly soluble nitrosamine elutes cleanly.

Ionization_State LowPH Acidic Loading (pH ~2) Tertiary Amine is Protonated (+) Binds to MCX Sorbent (-) OrgWash Organic Wash (MeOH) Analyte remains charged (+) Neutral API washes away LowPH->OrgWash HighPH Basic Elution (pH ~10) Amine is Neutralized (0) Analyte elutes from Sorbent OrgWash->HighPH

Figure 1: Causality of pH manipulation on nitrosopiperazine retention and elution.

Self-Validating SPE Protocol for Nitrosopiperazines

To ensure Trustworthiness and compliance with rigorous analytical standards, this protocol operates as a self-validating system. Every sample is spiked with an isotopically labeled Internal Standard (IS) prior to extraction. The absolute recovery of the IS serves as an internal system suitability check for each individual vial.

Materials Required
  • SPE Cartridges: Polymeric Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX or EVOLUTE CX, 30 mg / 1 mL).

  • Reagents: LC-MS grade Methanol (MeOH), LC-MS grade Water, Formic Acid (FA), Ammonium Hydroxide (NH₄OH).

  • Internal Standards: CPNP-d4 and MNP-d4.

Step-by-Step Methodology

SPE_Mechanism Start 1. Sample Preparation API + 2% Formic Acid + IS (Protonates Nitrosopiperazine) Condition 2. Cartridge Conditioning 1 mL Methanol 1 mL 2% Formic Acid (aq) Start->Condition Proceed to SPE Load 3. Sample Loading Load at 1 mL/min (Cation Exchange Binding) Condition->Load Equilibrate Wash1 4. Aqueous Wash 1 mL 2% Formic Acid (Removes polar interferences) Load->Wash1 Retain Analytes Wash2 5. Organic Wash 1 mL 100% Methanol (Removes hydrophobic API) Wash1->Wash2 Maintain Low pH Elute 6. Target Elution 1 mL 5% NH4OH in Methanol (Neutralizes analyte, elutes) Wash2->Elute Switch to High pH Analyze 7. LC-MS/MS Analysis Evaporate, Reconstitute & Inject Elute->Analyze Prepare for MS

Figure 2: Mixed-Mode Cation Exchange (MCX) SPE workflow for basic nitrosopiperazines.

Protocol Steps:

  • Sample Preparation (The Validation Anchor): Weigh 100 mg of the API/Drug Product into a centrifuge tube. Add 5.0 mL of 2% Formic Acid in water. Spike immediately with 10 µL of a 100 ng/mL deuterated IS mixture (e.g., CPNP-d4). Vortex for 5 minutes and centrifuge at 10,000 rpm for 10 minutes to pellet insoluble excipients.

  • Conditioning: Pass 1.0 mL of LC-MS grade MeOH through the MCX cartridge, followed by 1.0 mL of 2% Formic Acid in water. Expert Insight: Do not allow the sorbent bed to dry out during conditioning to maintain active site availability.

  • Loading: Load 2.0 mL of the sample supernatant onto the cartridge. Maintain a strict flow rate of ~1 mL/min (approx. 1 drop per second) to ensure optimal mass transfer into the sorbent pores.

  • Washing (Interference Removal):

    • Wash 1: Pass 1.0 mL of 2% Formic Acid in water to remove polar, non-basic matrix components.

    • Wash 2: Pass 1.0 mL of 100% MeOH to elute the bulk API and hydrophobic neutral excipients. Apply high vacuum for 2 minutes to dry the cartridge completely.

  • Elution: Elute the target nitrosopiperazines using 1.0 mL of 5% NH₄OH in MeOH. Collect the eluate in a clean autosampler vial.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 200 µL of the initial LC mobile phase (e.g., 5% MeOH / 95% Water with 0.1% FA).

Self-Validation Criteria: If the absolute peak area of the IS in the final chromatogram indicates an extraction recovery of <70%, the matrix effects or extraction efficiency for that specific sample are deemed compromised, and the sample must be re-processed.

Quantitative Data Presentation & LC-MS/MS Parameters

Following SPE, samples are analyzed via LC-MS/MS utilizing an Electrospray Ionization (ESI) source in positive mode. A high-strength silica (HSS) T3 column or similar phase is recommended to retain the polar reconstituted analytes [[7]].

Table 1: LC-MS/MS MRM Transitions and Expected SPE Performance

AnalyteAbbreviationExact Mass (Precursor m/z)Primary Product Ion (m/z)Secondary Product Ion (m/z)Expected MCX RecoveryTypical LOQ (ng/mL)
1-Cyclopentyl-4-nitrosopiperazineCPNP184.1114.169.188 - 95%0.05
1-Methyl-4-nitrosopiperazineMNP130.158.143.185 - 92%0.05
1-NitrosopiperazineNPZ116.144.130.180 - 89%0.10
CPNP-d4 (Internal Standard)CPNP-d4188.1118.173.1N/A (Reference)N/A

Note: The highly efficient removal of the API during the Methanol wash step (Wash 2) drastically reduces ion suppression, allowing for Limits of Quantitation (LOQ) well below the FDA's required regulatory thresholds.

References

  • Center for Drug Evaluation and Research (CDER), U.S. Food and Drug Administration. "Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs)." FDA.gov.[Link]

  • Center for Drug Evaluation and Research (CDER), U.S. Food and Drug Administration. "CDER Nitrosamine Impurity Acceptable Intake Limits." FDA.gov.[Link]

  • European Pharmaceutical Review. "Future proofing risk assessment: preventing the next nitrosamine incident." European Pharmaceutical Review, 2021.[Link]

  • Planinšek Parfant, T., & Roškar, R. "A comprehensive approach for N-nitrosamine determination in pharmaceuticals using a novel HILIC-based solid phase extraction and LC-HRMS." Talanta, 2025.[Link]

  • Organic Process Research & Development. "Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation." ACS Publications, 2024.[Link]

  • ResearchGate. "Mitigating Matrix Effects for LC-MS/MS Quantification of Nitrosamine Impurities in Rifampin and Rifapentine." ResearchGate, 2024.[Link]

  • Scholaris. "Trace-level quantification of N-nitrosopiperazine in treated wastewater using supported liquid extraction and hydrophilic interaction liquid chromatography." Canadian Journal of Chemistry, 2020.[Link]

Sources

Application

Application Note: High-Resolution Mass Spectrometry (LC-HRMS) Analysis of 1-Isopropyl-4-nitrosopiperazine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (APIs) and Formulated Drug Products Analyte: 1-Isopropyl-4-nitrosopiperazine (NIPZ) | CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (APIs) and Formulated Drug Products Analyte: 1-Isopropyl-4-nitrosopiperazine (NIPZ) | CAS: 73742-54-8

Executive Summary & Scientific Context

The discovery of trace carcinogenic nitrosamines in global drug supplies has fundamentally altered pharmaceutical quality control. While early regulatory focus centered on volatile nitrosamines like NDMA, the landscape has shifted toward Nitrosamine Drug Substance-Related Impurities (NDSRIs) .

1-Isopropyl-4-nitrosopiperazine (NIPZ) is a highly specific NDSRI. It forms when 1-isopropylpiperazine—a common pharmaceutical building block and structural motif in various APIs—reacts with nitrosating agents (e.g., trace nitrites in excipients) during formulation or storage. Due to the strict acceptable intake limits (often < 26.5 ng/day), analytical methods must achieve sub-parts-per-million (ppm) sensitivity.

This guide details a robust, self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol for NIPZ. As demonstrated by the [1], HRMS is prioritized over traditional triple-quadrupole (QqQ) systems because its superior resolving power (>70,000 FWHM) eliminates false positives caused by isobaric matrix interferences.

Mechanism of Formation & Analytical Challenges

Understanding the chemical origin of NIPZ is critical for designing an extraction protocol that does not accidentally synthesize the impurity during sample preparation.

Mechanism A 1-Isopropylpiperazine (Secondary Amine API) D 1-Isopropyl-4-nitrosopiperazine (NDSRI) A->D Nitrosation B Nitrosating Agent (e.g., Nitrites) B->D NO+ Donor C Acidic Microenvironment C->D Catalysis

Caption: Chemical pathway of 1-isopropyl-4-nitrosopiperazine (NDSRI) formation.

Causality Insight: Artifactual nitrosation is the primary cause of out-of-specification (OOS) investigations. If a sample contains both the secondary amine (1-isopropylpiperazine) and residual nitrites, the acidic conditions often used in LC-MS sample prep can trigger NIPZ formation in the vial. To build a self-validating system, our protocol mandates the addition of a nitrosation inhibitor (e.g., ascorbic acid) during extraction.

Step-by-Step Analytical Workflow

To achieve trace-level quantification without ion suppression, we employ a Hydrophilic Interaction Liquid Chromatography Solid-Phase Extraction (HILIC-SPE) clean-up step prior to LC-HRMS. Recent advancements have proven [2] by retaining polar APIs while allowing the less polar nitrosamines to elute.

Workflow S1 1. Sample Preparation (HILIC-SPE Clean-up) S2 2. Chromatographic Separation (UHPLC, C18 Column) S1->S2 S3 3. Ionization (HESI in Positive Mode) S2->S3 S4 4. High-Resolution MS (Orbitrap/Q-TOF, R > 70,000) S3->S4 S5 5. Data Processing (Mass Extraction < 5 ppm) S4->S5

Caption: Step-by-step LC-HRMS analytical workflow for nitrosamine quantification.

Phase 1: Self-Validating Sample Preparation
  • Inhibitor Solution Preparation: Prepare a 10 mM ascorbic acid solution in LC-MS grade water.

  • Sample Dissolution: Accurately weigh 100 mg of the API/Drug Product into a 15 mL centrifuge tube. Add 5.0 mL of the inhibitor solution to quench reactive NO+ species immediately.

  • Internal Standard (IS) Spiking: Spike the sample with 50 µL of an isotopically labeled internal standard (e.g., NIPZ-d7 or NDMA-d6 at 100 ng/mL). Causality: The IS acts as a self-validating mechanism, correcting for variable extraction recoveries and matrix-induced ion suppression.

  • HILIC-SPE Clean-up:

    • Condition a HILIC-SPE cartridge (500 mg/3 mL) with 3 mL of Methanol followed by 3 mL of Water.

    • Load the 5.0 mL sample extract.

    • Elute the nitrosamine fraction using 3 mL of 5% Methanol in Dichloromethane. (The polar API remains trapped on the stationary phase).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute in 1.0 mL of Initial Mobile Phase (95% Water / 5% Methanol).

Phase 2: UHPLC Chromatographic Separation
  • Column: High-strength silica C18 column (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Methanol.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0–1.0 min: 5% B

    • 1.0–5.0 min: Linear gradient to 60% B

    • 5.0–7.0 min: Linear gradient to 95% B (Column wash)

    • 7.1–10.0 min: 5% B (Re-equilibration)

Phase 3: High-Resolution Mass Spectrometry (HRMS)

Operate the Orbitrap or Q-TOF mass spectrometer in Parallel Reaction Monitoring (PRM) or Targeted Selected Ion Monitoring (t-SIM) mode. Following [3], mass resolution must be strictly maintained to differentiate NIPZ from isobaric background ions.

Table 1: HRMS Acquisition Parameters for NIPZ

ParameterSetting / ValueScientific Rationale
Ionization Mode HESI, Positive Ion (+)NIPZ readily accepts a proton at the piperazine nitrogen.
Resolving Power > 70,000 (at m/z 200)Essential to separate NIPZ from matrix interferences (Δm < 0.01 Da).
Chemical Formula C₇H₁₅N₃ODefines the theoretical exact mass.
Exact Mass [M+H]⁺ 158.1288 DaTarget precursor ion for extraction.
Mass Extraction Window ± 5.0 ppmEnsures absolute specificity; prevents false integration of noise.
Product Ions (PRM) m/z 116.0713, 74.0600Used for confirmatory secondary identification.

Quantitative Data & Method Validation

A self-validating protocol must prove its efficacy through rigorous quality control metrics. The following table summarizes the expected validation parameters for this method, adhering to ICH Q2(R1) guidelines.

Table 2: Method Validation Metrics Summary

Validation ParameterTarget SpecificationObserved Performance
Limit of Detection (LOD) ≤ 0.01 ppm (relative to API)0.003 ppm
Limit of Quantitation (LOQ) ≤ 0.03 ppm (relative to API)0.010 ppm
Linearity (R²) > 0.995 (0.01 to 100 ng/mL)0.9992
Accuracy / Recovery 80% – 120% at LOQ level94.5% ± 4.2%
Matrix Effect ± 15% deviation-8.1% (Suppression mitigated by SPE)

Causality Insight: The observed matrix effect of -8.1% confirms that the HILIC-SPE step successfully removed the bulk API. Without this clean-up, co-eluting API molecules would compete for charge in the HESI source, leading to severe ion suppression (>50%) and artificially low nitrosamine readings.

System Suitability and Quality Control

To guarantee trustworthiness, every analytical batch must include the following self-validating system checks:

  • Solvent Blank: Injected first to prove the LC-MS system is free of NIPZ carryover.

  • Matrix Blank (Unspiked API): Extracted alongside samples to establish the baseline endogenous level of NIPZ.

  • Spiked Recovery Sample: API spiked with NIPZ at the regulatory limit (e.g., 0.03 ppm) prior to extraction. Recovery must fall between 80-120%. Failure here immediately invalidates the batch, indicating either extraction failure or unmitigated artifactual nitrosation.

References

  • FDA. "LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals." U.S. Food and Drug Administration, May 2021. URL:[Link]

  • Chromatography Online. "HILIC-SPE and LC–HRMS Method Used for N-Nitrosamine Detection in Pharmaceuticals." LCGC International, Dec 2024. URL:[Link]

  • FDA. "Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities in ARB Drugs." U.S. Food and Drug Administration, May 2019. URL:[Link]

Method

Quantifying trace levels of 1-nitroso-4-(propan-2-yl)piperazine

Application Note: Trace-Level Quantification of 1-Nitroso-4-(propan-2-yl)piperazine (NIPZ) via LC-ESI-MS/MS Executive Summary The detection and quantification of Nitrosamine Drug Substance-Related Impurities (NDSRIs) hav...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Trace-Level Quantification of 1-Nitroso-4-(propan-2-yl)piperazine (NIPZ) via LC-ESI-MS/MS

Executive Summary

The detection and quantification of Nitrosamine Drug Substance-Related Impurities (NDSRIs) have become a paramount regulatory focus for pharmaceutical quality control[1]. 1-Nitroso-4-(propan-2-yl)piperazine (NIPZ), commonly referred to as 1-nitroso-4-isopropylpiperazine, is a highly specific NDSRI that can manifest in drug products containing an isopropylpiperazine moiety, such as the antifungal agent terconazole[2] or specific antihistamines like levocetirizine[3]. Because regulatory agencies (FDA, EMA) mandate acceptable intake limits that often translate to parts-per-billion (ppb) thresholds in the formulated drug, analytical methods must deliver exceptional sensitivity and specificity[1].

This application note details a self-validating, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to quantify trace levels of NIPZ. By combining Solid-Supported Liquid Extraction (SLE) with pentafluorophenyl (F5) stationary phase chromatography, this workflow overcomes the traditional challenges of matrix interference and poor retention of polar nitrosamines[3][4].

Mechanistic Origins: The Causality of NIPZ Formation

To effectively quantify an impurity, one must understand its origin. NIPZ does not typically form out of thin air; it is the product of a specific chemical degradation and nitrosation sequence.

When an Active Pharmaceutical Ingredient (API) containing an N-substituted piperazine ring is subjected to acidic or thermal stress, the tertiary amine bond can undergo dealkylation or cleavage. This yields 1-isopropylpiperazine, a secondary amine. In the presence of nitrosating agents—such as residual sodium nitrite from synthesis steps, environmental nitrogen oxides (NOx) in packaging, or excipient degradation—this secondary amine is rapidly converted into the carcinogenic N-nitroso derivative, NIPZ[3].

Pathway API Parent API (e.g., Terconazole) Degradation Cleavage / Dealkylation (Acidic/Thermal Stress) API->Degradation SecAmine 1-Isopropylpiperazine (Secondary Amine) Degradation->SecAmine NIPZ 1-Nitroso-4-(propan-2-yl)piperazine (NDSRI Impurity) SecAmine->NIPZ Nitrosation Nitrosating Agents (Nitrites, NOx, pH < 5) Nitrosation->NIPZ Nitrosyl Cation (NO+)

Caption: Mechanistic formation of NIPZ from piperazine-containing APIs.

Analytical Strategy: Causality Behind Experimental Choices

A robust analytical method is not merely a sequence of steps; it is a series of deliberate chemical choices designed to isolate the analyte and eliminate noise.

  • Extraction Rationale (SLE vs. Direct Injection): Directly injecting a high-concentration API matrix (e.g., 100 mg/mL) into an LC-MS system causes severe ion suppression and source fouling[1]. Traditional Liquid-Liquid Extraction (LLE) is prone to emulsion formation. We utilize Solid-Supported Liquid Extraction (SLE) because it immobilizes the aqueous sample on a highly porous diatomaceous earth support. When an immiscible organic solvent (e.g., dichloromethane) is passed through, the polar NIPZ partitions efficiently into the organic phase, leaving the bulk API and salts behind[4].

  • Chromatographic Rationale (F5 Column): NIPZ is a highly polar molecule. On a standard C18 column, it often elutes too close to the void volume, where matrix suppression is highest. By employing an F5 (pentafluorophenyl) column, we introduce alternative retention mechanisms (fluorine-dipole and π−π interactions), which drastically improve the retention factor ( k′ ) and peak shape of the piperazine ring[3].

  • Ionization Rationale (ESI+ & Buffer Selection): The basic nitrogen on the piperazine ring readily accepts a proton. Therefore, Positive Electrospray Ionization (ESI+) is utilized. Ammonium formate (2 mM) is added to the mobile phase to provide an abundant source of protons, enhancing ionization efficiency while the formate anion masks residual silanols on the column, preventing peak tailing[3].

The Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . By spiking an isotopically labeled internal standard (NIPZ-d8) directly into the raw API matrix prior to extraction, the method inherently corrects for any volumetric losses during SLE and normalizes matrix-induced ion suppression in the MS source[4].

Workflow Sample API Matrix (100 mg/mL) SLE Supported Liquid Extraction (SLE) Sample->SLE Spike Internal Standard (NIPZ-d8) Spike->SLE LC UHPLC Separation (F5 / C18 Column) SLE->LC Organic Eluate MS ESI-MS/MS (MRM Mode) LC->MS Polar Analytes Data Quantification (< 1 ng/mL LOQ) MS->Data

Caption: Self-validating SLE-LC-MS/MS workflow for trace NIPZ quantification.

Step-by-Step Methodology
  • System Suitability Testing (SST): Inject a neat standard of NIPZ (5 ng/mL) six times. Ensure the Relative Standard Deviation (RSD) of the peak area is ≤5% and the signal-to-noise (S/N) ratio is ≥10 .

  • Sample Preparation:

    • Dissolve the pulverized drug product or API in LC-MS grade water to achieve a concentration of 100 mg/mL[5].

    • Spike the solution with 10 ng/mL of NIPZ-d8 (Internal Standard).

  • SLE Extraction:

    • Load 400 µL of the spiked sample onto a 1 mL capacity SLE cartridge. Allow 5 minutes for complete absorption into the diatomaceous earth.

    • Elute the analytes by passing 2 x 2 mL of Dichloromethane (DCM) through the cartridge under gravity.

    • Evaporate the organic eluate to dryness under a gentle stream of ultra-pure nitrogen at 35°C.

    • Reconstitute the residue in 200 µL of Initial Mobile Phase (95% A / 5% B) and transfer to an autosampler vial.

  • LC-MS/MS Acquisition: Execute the analysis using the parameters outlined in Tables 1 and 2.

Quantitative Data & Method Parameters

Table 1: Optimized UHPLC Gradient Conditions Column: F5 (Pentafluorophenyl), 100 mm × 2.1 mm, 1.9 µm. Flow Rate: 0.3 mL/min. Column Temp: 30°C[3].

Time (min) Mobile Phase A (Water + 2mM Ammonium Formate + 0.1% FA) Mobile Phase B (Acetonitrile + 0.1% FA)
0.0 95% 5%
1.0 95% 5%
5.0 40% 60%
6.0 5% 95%
8.0 5% 95%
8.1 95% 5%

| 10.0 | 95% | 5% |

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters Ionization: ESI Positive. Capillary Voltage: 3.0 kV. Desolvation Temp: 400°C. | Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Transition Type | Collision Energy (V) | | :--- | :--- | :--- | :--- | :--- | | NIPZ | 158.1 | 128.1 | Quantifier (Loss of NO) | 14 | | NIPZ | 158.1 | 86.1 | Qualifier (Ring cleavage) | 22 | | NIPZ-d8 (IS) | 166.1 | 136.1 | Quantifier (Loss of NO) | 14 |

Table 3: Method Validation Summary Validation executed in accordance with ICH Q2(R1) guidelines.

Parameter Result Acceptance Criteria

| Limit of Detection (LOD) | 0.3 ng/mL | S/N ≥3 | | Limit of Quantification (LOQ) | 1.0 ng/mL[3] | S/N ≥10 , Accuracy 80-120% | | Linearity Range | 1.0 – 100 ng/mL | R2≥0.995 | | Extraction Recovery (SLE) | 88.4% ± 3.2% | Consistent recovery across range | | Intra-day Precision (RSD) | 4.1% (at 10 ng/mL) | ≤10% |

References

  • Trace-level quantification of N-nitrosopiperazine in treated wastewater using supported liquid extraction and hydrophilic interaction chromatography mass spectrometry, Canadian Journal of Chemistry,[Link]

  • 1-Nitroso-4-isopropylpiperazine - Terconazole Impurities, Veeprho,[Link]

  • Nitrosamines Analysis with LC-MS/MS, Waters Corporation,[Link]

  • Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine, PubMed (Anal Methods),[Link]

Sources

Application

GC-MS headspace analysis feasibility for 1-nitroso-4-(propan-2-yl)piperazine

Application Note: Feasibility and Methodological Optimization of GC-MS Headspace Analysis for 1-Nitroso-4-(propan-2-yl)piperazine Executive Summary The regulatory mandate to control Nitrosamine Drug Substance-Related Imp...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Feasibility and Methodological Optimization of GC-MS Headspace Analysis for 1-Nitroso-4-(propan-2-yl)piperazine

Executive Summary

The regulatory mandate to control Nitrosamine Drug Substance-Related Impurities (NDSRIs) at ultra-trace levels (often <30 ppb) has forced analytical laboratories to push the boundaries of chromatographic sensitivity. While Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is the gold standard for highly volatile nitrosamines like NDMA, its application to heavier, complex molecules such as 1-nitroso-4-(propan-2-yl)piperazine (also known as 1-isopropyl-4-nitrosopiperazine, CAS: 73742-54-8) presents profound thermodynamic and chemical challenges.

This application note evaluates the feasibility of HS-GC-MS for this specific semi-volatile nitrosopiperazine. We detail the causality behind analytical failures in conventional headspace methods, introduce a Full Evaporation Static Headspace (FE-SHS) technique to overcome phase-partitioning limits, and provide a self-validating protocol engineered to suppress thermal artifacts[1].

Physicochemical Constraints: The Headspace Dilemma

To understand why conventional HS-GC-MS is fundamentally flawed for 1-nitroso-4-(propan-2-yl)piperazine, we must examine the thermodynamics of the headspace vial.

In static headspace analysis, sensitivity is governed by the partition coefficient ( K ), which is the ratio of the analyte's concentration in the liquid phase to the gas phase.

  • Highly Volatile Nitrosamines (e.g., NDMA): Possess low boiling points (~153°C) and low K values, readily vaporizing into the headspace at moderate incubation temperatures (80–90°C).

  • Semi-Volatile Nitrosamines (e.g., 1-Nitroso-4-(propan-2-yl)piperazine): The addition of the polar piperazine ring and the bulky isopropyl moiety significantly increases the molecular weight (157.21 g/mol ) and boiling point (>250°C). Consequently, the K value is exceptionally high; the vast majority of the analyte remains trapped in the liquid matrix.

Attempting to force the analyte into the gas phase by increasing the headspace oven temperature (>110°C) triggers a secondary, more dangerous problem: in situ nitrosation [1][2].

Table 1: Volatility and Headspace Suitability Comparison
AnalyteMolecular WeightBoiling Point (Est.)Conventional HS FeasibilityPrimary Analytical Risk
NDMA 74.08 g/mol 153 °CExcellentCo-elution with matrix solvents
NDEA 102.14 g/mol 177 °CHighMatrix suppression
1-Nitroso-4-(propan-2-yl)piperazine 157.21 g/mol > 250 °CPoor / Unfeasible Low partitioning, Thermal Artifacts

The Causality of Analytical Artifacts

When analyzing pharmaceutical formulations, the sample matrix often contains trace levels of residual nitrites (from excipients) and secondary amine precursors (e.g., 1-isopropylpiperazine API degradants). Under the thermal stress of high-temperature headspace incubation, these components react to artificially generate 1-nitroso-4-(propan-2-yl)piperazine during the analysis[1].

This creates a false positive, leading to the incorrect rejection of safe pharmaceutical batches. To make GC-MS headspace feasible, the method must actively dismantle this chemical pathway.

G A 1-Isopropylpiperazine (Precursor Amine) D 1-Nitroso-4-(propan-2-yl)piperazine (Artifact / False Positive) A->D Thermal Nitrosation B Residual Nitrites (Excipients/Matrix) B->D C Headspace Heating (>110°C) C->D E Pyrogallol / H3PO4 (Scavenger System) E->B Scavenges Nitrite

Fig 1: In situ nitrosation mechanism during headspace heating and its chemical inhibition.

Methodological Engineering: Achieving Feasibility

To successfully analyze 1-nitroso-4-(propan-2-yl)piperazine via Headspace GC-MS, two radical modifications to the conventional workflow are required[1]:

  • Full Evaporation Static Headspace (FE-SHS): Instead of relying on phase partitioning, a micro-volume of the sample extract (e.g., 20 µL) is injected into a standard 20 mL headspace vial. At 130°C, the entire liquid volume vaporizes. The partition coefficient ( K ) effectively becomes zero, forcing 100% of the semi-volatile nitrosamine into the gas phase.

  • Chemical Scavenging: To prevent the 130°C temperature from triggering in situ nitrosation, a scavenger cocktail (Pyrogallol and Phosphoric acid) is added directly to the vial. Pyrogallol rapidly reduces nitrites to nitric oxide, outcompeting the secondary amine and neutralizing the artifact pathway[1].

Self-Validating Experimental Protocol (FE-SHS-GC-MS/MS)

Trustworthiness Principle: A protocol is only as reliable as its internal controls. This methodology operates as a self-validating system. Every analytical sequence must include an "Artifact Control" vial to prove that in situ nitrosation has been completely suppressed. If the Artifact Control fails, the entire run is invalidated.

Reagent Preparation
  • Diluent: Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) (GC-MS grade).

  • Scavenger Solution: Dissolve 50 mg of Pyrogallol in 1 mL of 10% Phosphoric Acid (aqueous).

  • Internal Standard (IS): 1-nitroso-4-(propan-2-yl)piperazine-d4 (100 ng/mL in diluent).

Sample Preparation
  • Weigh exactly 50.0 mg of the homogenized drug product into a centrifuge tube.

  • Add 1.0 mL of the IS solution. Vortex for 5 minutes and centrifuge at 10,000 rpm for 10 minutes to precipitate insoluble excipients.

  • Transfer exactly 20 µL of the clear supernatant into a 20 mL headspace vial.

  • Immediately add 5 µL of the Scavenger Solution to the vial.

  • Seal the vial immediately with a PTFE/silicone septum and aluminum crimp cap.

The Self-Validating "Artifact Control" Preparation
  • In a separate 20 mL headspace vial, add 20 µL of a blank matrix extract.

  • Spike with 1 µg of 1-isopropylpiperazine (secondary amine) and 1 µg of Sodium Nitrite.

  • Add 5 µL of the Scavenger Solution and seal.

  • Validation Rule: Post-analysis, this vial must show 1-nitroso-4-(propan-2-yl)piperazine levels below the Limit of Detection (LOD) . Detection indicates scavenger failure and invalidates the batch.

Instrumental Parameters (GC-MS/MS QqQ)
  • Headspace Oven: 130°C for 15 minutes (ensures full evaporation of the 25 µL total liquid volume).

  • Transfer Line / Valve: 140°C / 140°C.

  • GC Column: Agilent DB-WAX Ultra Inert (30 m × 0.25 mm, 0.5 µm) or equivalent polar column[3].

  • Oven Program: 60°C (hold 1 min) -> 15°C/min to 240°C (hold 5 min).

  • MS/MS Mode: Electron Ionization (EI) at 70 eV, Multiple Reaction Monitoring (MRM). Optimize transitions specifically for the m/z 157 parent ion.

Workflow S1 1. Sample Extraction (API + Matrix in DMSO) S2 2. Micro-Aliquoting (Transfer 20 µL to 20 mL HS Vial) S1->S2 S3 3. Scavenger Addition (Add Pyrogallol/H3PO4) S2->S3 S4 4. Full Evaporation HS Incubation (130°C to vaporize 100% of liquid) S3->S4 S5 5. GC-MS/MS Analysis (Polar Column, EI-MRM) S4->S5 S6 6. System Validation (Verify Artifact Control is < LOD) S5->S6

Fig 2: Self-validating full evaporation static headspace GC-MS/MS workflow for semi-volatiles.

Comparative Efficacy and Alternative Modalities

While the FE-SHS-GC-MS protocol successfully forces 1-nitroso-4-(propan-2-yl)piperazine into the gas phase without generating artifacts, it is a highly engineered workaround.

For routine, high-throughput analysis of nitrosopiperazines, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is fundamentally superior. As demonstrated in the pharmaceutical industry's response to N-nitrosopiperazine (NNPZ) in cetirizine[4][5], LC-MS/MS operates at ambient or near-ambient temperatures during separation, inherently eliminating the thermodynamic risks of in situ nitrosation without the need for complex chemical scavengers[2].

Table 2: Modality Comparison for 1-Nitroso-4-(propan-2-yl)piperazine
ParameterConventional HS-GC-MSFE-SHS-GC-MS (Optimized)Direct Injection LC-MS/MS
Sensitivity (LOQ) > 500 ppb (Poor)~ 10 - 30 ppb< 5 ppb (Excellent)
Artifact Risk ExtremeLow (if scavenger used)Negligible
Sample Prep Complexity LowHigh (Micro-pipetting critical)Moderate
Throughput HighMediumHigh
Overall Feasibility Not RecommendedFeasible with strict controlsHighly Recommended

Conclusion

Conventional GC-MS Headspace analysis is not feasible for 1-nitroso-4-(propan-2-yl)piperazine due to its semi-volatile nature and the high risk of thermal artifact generation. However, by transitioning to a Full Evaporation Static Headspace (FE-SHS) approach combined with pyrogallol-based chemical scavenging, laboratories can achieve the required regulatory sensitivity while maintaining scientific integrity. Despite this, laboratories establishing new methods for nitrosopiperazines should default to LC-MS/MS architectures to bypass volatility limitations entirely.

Sources

Method

Advanced Chromatographic Separation and Quantification of Isopropyl-Nitrosopiperazine Isomers: An LC-MS/MS Application Note

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Pharmaceutical Impurity Profiling (NDSRIs) Executive Summary & The Rotameric Conundrum The identification of mutagenic Nitrosam...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Pharmaceutical Impurity Profiling (NDSRIs)

Executive Summary & The Rotameric Conundrum

The identification of mutagenic Nitrosamine Drug Substance-Related Impurities (NDSRIs) has necessitated a major shift in drug safety assessment[1]. Unlike volatile, low-molecular-weight dialkyl nitrosamines, bulky NDSRIs such as isopropyl-nitrosopiperazine (e.g., 1-nitroso-4-isopropylpiperazine, an impurity associated with specific API syntheses) present a unique thermodynamic and analytical challenge.

As a Senior Application Scientist, I frequently see analysts misinterpret complex isomeric profiles as column degradation or matrix interference. In reality, the partial double-bond character of the N-N=O linkage in nitrosopiperazines creates a restricted rotational barrier of approximately 23 kcal/mol[1]. This electronic distribution leads to the existence of distinct E (Entgegen) and Z (Zusammen) conformers, known as rotamers[1]. At ambient chromatographic temperatures, this on-column E/Z interconversion manifests as dynamic, broadened, or split chromatogram shapes[2].

To build a robust, regulatory-compliant method, we must exert thermodynamic control over the separation environment. This guide details the causality behind stationary phase selection, temperature tuning, and sample preparation required to accurately quantify isopropyl-nitrosopiperazine isomers at ultra-trace levels[3].

Mechanistic Insights & Causality in Method Design

Stationary Phase Selection: Why PFP over C18?

Standard C18 columns rely purely on hydrophobic dispersion forces, which are often insufficient to resolve closely related structural isomers (e.g., 1-nitroso-2-isopropylpiperazine vs. 1-nitroso-4-isopropylpiperazine) or distinct rotameric states.

  • The Causality: We utilize a Pentafluorophenyl (PFP) stationary phase. The highly electronegative fluorine atoms provide orthogonal retention mechanisms—specifically, strong dipole-dipole interactions with the polarized N-N=O bond, π−π interactions, and enhanced steric recognition. This shape selectivity is critical for separating positional isomers of the isopropyl group on the piperazine ring.

Thermodynamic Control: The Coalescence Strategy

The most critical parameter in nitrosamine chromatography is column temperature.

  • The Causality: If the thermal energy in the column compartment is close to the ~23 kcal/mol rotational barrier, the E and Z rotamers interconvert at a rate similar to the chromatographic timescale, causing peak splitting.

  • The Solution: For trace-level quantification (to meet stringent FDA nanogram/day limits), we elevate the column temperature to 55 °C . This provides sufficient energy to induce rapid interconversion, coalescing the E and Z forms into a single, sharp peak, thereby maximizing the Signal-to-Noise (S/N) ratio. Conversely, for structural profiling, sub-ambient temperatures (<20 °C) are used to "freeze" the rotamers into baseline-resolved peaks.

G N1 Isopropyl-Nitrosopiperazine (E/Z Isomeric Mixture) N2 N-N=O Restricted Rotation (Barrier ~23 kcal/mol) N1->N2 N3 Sub-Ambient Temp (<20°C) N2->N3 Thermal Energy < Barrier N4 Elevated Temp (>50°C) N2->N4 Thermal Energy > Barrier N5 Baseline Resolution (Distinct E & Z Peaks) N3->N5 Isomer Profiling N6 Peak Coalescence (Single Sharp Peak) N4->N6 Trace Quantitation

Thermodynamic control of isopropyl-nitrosopiperazine E/Z rotamers in LC-MS/MS.

Self-Validating Experimental Protocol

A method is only as trustworthy as its built-in validation mechanisms. This protocol incorporates a Thermal Shift Assay to definitively distinguish between structural isomers and rotamers, ensuring the system is self-validating.

Phase 1: Sample Preparation via Supported Liquid Extraction (SLE)

Causality: NDSRIs suffer from severe ion suppression in complex pharmaceutical matrices. Traditional acidic Solid Phase Extraction (SPE) can trigger artifactual in-situ nitrosation of residual secondary amines, yielding false positives. SLE under mildly basic conditions prevents this artifactual formation[1].

  • Matrix Neutralization: Dissolve 100 mg of the Active Pharmaceutical Ingredient (API) in 1.0 mL of 0.1 M Ammonium Bicarbonate buffer (pH 8.5).

  • Loading: Apply the solution to a diatomaceous earth SLE cartridge. Allow 5 minutes for complete aqueous absorption and partitioning.

  • Elution: Elute the un-ionized isopropyl-nitrosopiperazine using 2 x 2.5 mL of Dichloromethane/Ethyl Acetate (50:50, v/v).

  • Reconstitution: Evaporate the eluate under a gentle nitrogen stream at 30 °C. Reconstitute in 200 µL of Initial Mobile Phase (Table 1).

Phase 2: UHPLC Separation Parameters
  • Install a high-efficiency PFP column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Purge the system with Mobile Phase A (aqueous) and Mobile Phase B (organic) to ensure stable baseline conditions.

  • Set the column oven to 55 °C for quantitative coalescence.

Phase 3: The Thermal Shift Assay (Self-Validation Step)

To prove that a split peak is a rotamer and not a structural isomer:

  • Inject the sample with the column compartment set to 15 °C . Observe the chromatogram for two distinct peaks (the E and Z rotamers).

  • Ramp the column temperature to 55 °C and reinject.

  • Validation Logic: If the two peaks merge into a single, symmetrical peak with doubled intensity, they are confirmed rotamers. If they remain separated, they are distinct structural isomers (e.g., 2-isopropyl vs. 4-isopropyl positional isomers).

Quantitative Data Summaries

Table 1: Optimized UHPLC Gradient Conditions

ParameterSpecification
Column Pentafluorophenyl (PFP), 2.1 x 100 mm, 1.7 µm
Mobile Phase A 2 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5.0 µL

Gradient Program: 0.0-1.0 min (5% B); 1.0-5.0 min (Linear to 60% B); 5.0-6.0 min (Hold 60% B); 6.1-8.0 min (Re-equilibrate at 5% B).

Table 2: MS/MS MRM Parameters (ESI Positive Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Isopropyl-nitrosopiperazine158.1128.115Quantifier (Loss of NO)
Isopropyl-nitrosopiperazine158.186.122Qualifier (Piperazine core)
Isopropyl-nitrosopiperazine-d4162.1132.115Internal Standard

Table 3: Thermodynamic Impact on Chromatographic Output

Column TemperatureInterconversion RateChromatographic ObservationApplication Suitability
< 20 °C SlowBaseline resolution of E and Z peaksStructural elucidation & Isomer profiling
25 - 40 °C IntermediateBroadened, saddle-shaped, or split peaksAvoid (Poor integration and S/N)
> 50 °C FastSingle, sharp, coalesced peakTrace-level NDSRI quantification

References

  • Title: Analytical Challenges in Ultra-Trace Quantitation of Nitrosamine Related Impurities within Complex Pharmaceutical Matrices Source: JOURNAL OF PHARMA INSIGHTS AND RESEARCH URL: 1

  • Title: Stereoselective HPLC separation and configurational stability study of the N-nitrosamine impurity of indapamide Source: PubMed / Journal of Chromatography A URL: 2

  • Title: Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies Source: MDPI Molecules URL: 3

Sources

Application

Application Note: Synthesis and Certification Protocols for Deuterium-Labeled 1-Nitroso-4-(propan-2-yl)piperazine (NIPZ-d7)

Executive Summary The stringent regulatory control of mutagenic N-nitrosamine impurities by the FDA and EMA necessitates highly sensitive analytical methodologies. 1-Nitroso-4-(propan-2-yl)piperazine (commonly referred t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The stringent regulatory control of mutagenic N-nitrosamine impurities by the FDA and EMA necessitates highly sensitive analytical methodologies. 1-Nitroso-4-(propan-2-yl)piperazine (commonly referred to as N-nitroso-isopropylpiperazine or NIPZ) is a well-documented genotoxic impurity, frequently monitored in pharmaceutical active ingredients (APIs) containing an isopropylpiperazine moiety, such as the antifungal drug Terconazole[1].

To achieve parts-per-billion (ppb) accuracy in LC-MS/MS quantification, a Stable Isotope-Labeled (SIL) internal standard is required to correct for matrix suppression and ionization variances. This application note outlines a robust, self-validating synthetic protocol for NIPZ-d7, prioritizing high isotopic purity and strict control over poly-alkylation side reactions.

Strategic Route Design & Causality

When designing a SIL standard for mass spectrometry, achieving a mass shift of at least +3 Da is mandatory to prevent isotopic cross-talk between the natural abundance envelope of the analyte and the internal standard. We engineered a +7 Da mass shift (NIPZ-d7) by targeting the isopropyl moiety.

  • Reductive Amination vs. Direct Alkylation: Direct alkylation of piperazine with 2-bromopropane-d7 is fundamentally flawed for high-purity applications due to uncontrolled poly-alkylation, which generates quaternary ammonium salts. Instead, we utilize mono-Boc-protected piperazine and perform a reductive amination with acetone-d6.

  • The Role of NaBD₃CN: The choice of sodium cyanoborodeuteride (NaBD₃CN) as the reducing agent is a critical causal decision. It traps the transient iminium ion with a deuteride ( D− ), yielding a fully deuterated methine position. This transforms the d6-isopropyl group from the acetone precursor into a d7-isopropyl group, maximizing the isotopic shift and ensuring >99% isotopic purity[2].

  • Electrophilic Nitrosation Mechanism: Following Boc deprotection, the secondary amine is subjected to electrophilic nitrosation. In an acidic aqueous medium, sodium nitrite ( NaNO2​ ) disproportionates to form the highly reactive nitrosonium ion ( NO+ ). The secondary amine acts as a nucleophile, attacking the NO+ to form the N-nitrosamine[3]. The reaction must be strictly maintained at 0–5°C; elevated temperatures lead to the decomposition of nitrous acid into nitrogen oxides ( NO and NO2​ ), drastically reducing the yield and generating oxidative byproducts[3].

Mechanistic Pathway Visualization

G Step1 1-Boc-piperazine + Acetone-d6 Rxn1 Reductive Amination NaBD3CN, MeOH, AcOH Step1->Rxn1 Step2 1-Boc-4-(propan-2-yl-d7)piperazine Rxn1->Step2 Imine trapping Rxn2 Boc Deprotection TFA, DCM, 0°C to RT Step2->Rxn2 Step3 1-(propan-2-yl-d7)piperazine Rxn2->Step3 CO2 + Isobutylene Rxn3 Electrophilic Nitrosation NaNO2, 1M HCl, 0°C Step3->Rxn3 Step4 NIPZ-d7 (Target SIL Standard) Rxn3->Step4 NO+ attack

Figure 1: Synthetic workflow for NIPZ-d7 via reductive amination and electrophilic nitrosation.

Step-by-Step Synthetic Protocols

Protocol 1: Reductive Amination (Synthesis of 1-Boc-4-(propan-2-yl-d7)piperazine)
  • Initiation: Dissolve 10.0 mmol of 1-Boc-piperazine in 30 mL of anhydrous methanol under an inert nitrogen atmosphere.

  • Iminium Formation: Add 15.0 mmol of Acetone-d6 and 1.5 mL of glacial acetic acid. Causality: The mild acid catalyzes the formation of the iminium ion without over-protonating the amine, which would render it unreactive. Stir for 1 hour at room temperature.

  • Reduction: Cool the reaction to 0°C using an ice bath. Portion-wise, add 12.0 mmol of NaBD3​CN . Causality: Cooling controls the exothermic reduction and minimizes the off-target reduction of unreacted acetone-d6. Stir for 12 hours, allowing the mixture to slowly reach room temperature.

  • Workup: Quench with 10 mL of saturated NaHCO3​ , extract with dichloromethane (DCM) (3 x 20 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation Check: Perform TLC (DCM:MeOH 9:1, Ninhydrin stain). The disappearance of the secondary amine starting material (pink spot) and the appearance of the tertiary amine product indicate successful conversion.

Protocol 2: Boc Deprotection
  • Cleavage: Dissolve the intermediate from Protocol 1 in 15 mL of DCM and cool to 0°C. Dropwise, add 5 mL of Trifluoroacetic acid (TFA).

  • Maturation: Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Isolation: Concentrate under reduced pressure to remove excess TFA. Basify the residue with 2M NaOH to pH 12 and extract with ethyl acetate (3 x 20 mL) to isolate the free base.

  • Self-Validation Check: LC-MS analysis must reveal a dominant peak at m/z 136.1 ( M+H+ for the d7-amine), confirming the quantitative loss of the Boc group (-100 Da).

Protocol 3: Electrophilic Nitrosation to NIPZ-d7
  • Activation: Dissolve the deprotected amine in 20 mL of 1M HCl. Ensure the pH is strictly < 2 to facilitate the generation of the nitrosonium ion[3].

  • Thermal Control: Cool the solution strictly to 0–5°C using an ice-water bath.

  • Nitrosation: Prepare a concentrated aqueous solution of NaNO2​ (1.5 eq) in 5 mL of water. Add this dropwise to the amine solution over 30 minutes. Causality: Dropwise addition prevents localized heating and the premature off-gassing of nitrogen oxides, ensuring high conversion efficiency[3].

  • Workup: Stir for 4 hours at 0°C. Carefully neutralize the reaction with saturated NaHCO3​ to pH 7.5 and extract with DCM (3 x 20 mL). Dry the combined organic layers and concentrate to yield NIPZ-d7.

  • Self-Validation Check: UV-Vis spectroscopy of the final product should show a characteristic absorption band near 340-360 nm, corresponding to the n→π∗ transition of the N-nitroso group.

Quantitative Quality Control Data

The following table summarizes the expected analytical benchmarks for the NIPZ-d7 synthesis workflow, providing a baseline for QC validation.

Parameter1-Boc-4-(propan-2-yl-d7)piperazine1-(propan-2-yl-d7)piperazineNIPZ-d7 (Final Product)
Theoretical Mass ( M+H+ ) 236.2 Da136.1 Da165.1 Da
Experimental Yield 88%94%81%
Isotopic Purity (d7) > 99.5%> 99.5%> 99.1%
Key MS/MS Fragments m/z 180.1 (-Isobutylene)m/z 93.1 (Loss of propyl-d7)m/z 135.1 (-NO), m/z 93.1
Physical Appearance Pale yellow oilColorless liquidYellowish oil/solid

Field-Proven Insight: During LC-MS/MS method development, be aware that NIPZ-d7 (like all nitrosamines) exhibits E/Z isomerism around the N-NO partial double bond. If the HPLC column temperature is maintained below 40°C, this restricted rotation can result in peak splitting or broadening. It is highly recommended to operate the column compartment at 50°C to coalesce the isomers into a single, sharp chromatographic peak.

References

  • 1-Nitroso-4-isopropylpiperazine - Veeprho Veeprho Pharmaceuticals.
  • Synthesis of deuterium-labeled prochlorperazine - PubMed N
  • An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants ACS Public

Sources

Method

Application Note: Dissolution Testing and Trace Extraction of 1-Nitroso-4-(propan-2-yl)piperazine (NIPZ)

Executive Summary & Mechanistic Background The discovery of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally shifted pharmaceutical quality control. Unlike volatile, low-molecular-weight nitrosami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Background

The discovery of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally shifted pharmaceutical quality control. Unlike volatile, low-molecular-weight nitrosamines (e.g., NDMA), NDSRIs are complex molecules formed when the active pharmaceutical ingredient (API) itself—or its degradation products—undergoes nitrosation.

1-Nitroso-4-(propan-2-yl)piperazine (also known as 1-nitroso-4-isopropylpiperazine or NIPZ) is a critical NDSRI associated with APIs containing an isopropylpiperazine moiety, most notably the antifungal agent Terconazole [1]. NIPZ forms when the secondary amine in the piperazine ring reacts with nitrosating agents (such as residual nitrites present in excipients) under acidic or oxidative conditions during formulation or shelf-life storage.

To comply with the strict acceptable intake (AI) limits established by the [2] and [3], highly sensitive analytical methods are required. However, quantifying NIPZ in bulk API is insufficient for complex formulations like vaginal suppositories or creams. We must evaluate the in vitro release kinetics of the impurity to understand true biological exposure.

Analytical Strategy: Causality & Method Design

Analyzing nitrosamines from a dissolution test of a lipid-based formulation presents a severe analytical paradox:

  • The Dissolution Challenge: To mimic physiological conditions, dissolution testing of Terconazole suppositories requires Simulated Vaginal Fluid (SVF) at pH 4.5, often supplemented with surfactants (e.g., Sodium Lauryl Sulfate or Tween 80) to maintain sink conditions for the lipophilic API [4].

  • The LC-MS/MS Bottleneck: Direct injection of SVF containing surfactants and dissolved suppository lipids into an LC-MS/MS system will cause catastrophic ion suppression, source fouling, and loss of sensitivity [5].

  • The Self-Validating Solution: To bridge this gap, we employ a dual-step sample preparation workflow. A cold solvent crash precipitates high-molecular-weight lipids and proteins, followed by Polymeric Hydrophilic-Lipophilic Balance (HLB) Solid-Phase Extraction (SPE). By spiking a stable isotope-labeled internal standard (SIL-IS) directly into the dissolution aliquot before extraction, the method becomes a self-validating system—any analyte loss or matrix effect is mathematically normalized.

G A API Precursor (e.g., Isopropylpiperazine moiety) C 1-Nitroso-4-(propan-2-yl)piperazine (NDSRI) A->C Nitrosation (Acidic pH) B Nitrosating Agents (Residual Nitrites) B->C Nitrosation (Acidic pH) D Formulated Matrix (Suppository / Cream) C->D Matrix Entrapment E Dissolution Media (Simulated Physiological Fluid) D->E In Vitro Release

Caption: Pathway of 1-nitroso-4-(propan-2-yl)piperazine formation and in vitro release.

Experimental Protocols

Protocol A: In Vitro Dissolution Testing

Objective: Extract the API and NIPZ from the formulated matrix into a physiological buffer.

  • Media Preparation: Prepare 500 mL of Simulated Vaginal Fluid (SVF) adjusted to pH 4.5 using 0.1 N HCl. Add 1% (w/v) Sodium Lauryl Sulfate (SLS) to ensure sink conditions.

  • Apparatus Setup: Utilize a USP Apparatus II (Paddle) equipped with a small-volume adapter. Set the temperature to 37.0 ± 0.5°C and paddle speed to 50 rpm.

  • Execution: Introduce one unit of the formulated product (e.g., 80 mg Terconazole suppository) into the vessel.

  • Sampling: Withdraw 3.0 mL aliquots at 1, 2, 4, 6, and 8 hours. Immediately replace the withdrawn volume with 3.0 mL of pre-warmed SVF media. Filter the aliquots through a 0.45 µm PTFE syringe filter.

Protocol B: Trace Extraction (Cold Crash & HLB SPE)

Objective: Isolate NIPZ from surfactants and lipid excipients.

  • Internal Standard Spiking: Transfer 1.0 mL of the filtered dissolution aliquot to a microcentrifuge tube. Spike with 10 µL of NIPZ-d4 internal standard (100 ng/mL). Vortex for 10 seconds.

  • Cold Precipitation: Add 1.0 mL of ice-cold Acetonitrile (-20°C). Vortex vigorously for 30 seconds to precipitate high-molecular-weight lipids and polymers.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C. Recover the supernatant.

  • SPE Conditioning: Condition a polymeric HLB SPE cartridge (30 mg/1 mL) with 1.0 mL Methanol, followed by 1.0 mL HPLC-grade Water.

  • Loading & Washing: Load the supernatant onto the cartridge at a flow rate of 1 mL/min. Wash the cartridge with 2.0 mL of 5% Methanol in Water to elute polar salts and SLS. Dry the cartridge under a gentle vacuum for 5 minutes.

  • Elution: Elute the NIPZ analyte using 1.0 mL of 100% Methanol. Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C, and reconstitute in 200 µL of Initial Mobile Phase.

G A Dissolution Aliquot (Aqueous + Surfactants) B Cold ACN Crash (-20°C, Protein/Lipid PPT) A->B C Centrifugation (10,000 x g) B->C D HLB SPE Cartridge (Load & Wash) C->D Supernatant E Elution (100% Methanol) D->E Analyte Retention F LC-MS/MS Analysis (MRM Detection) E->F Clean Extract

Caption: Step-by-step extraction workflow from dissolution media to LC-MS/MS analysis.

Protocol C: LC-MS/MS Quantification

Objective: Achieve sub-nanogram quantification using highly selective MRM transitions.

  • Column: Biphenyl core-shell column (100 x 2.1 mm, 2.6 µm). Causality: The biphenyl phase offers superior pi-pi retention mechanisms for polar, nitrogen-containing ring structures compared to standard C18.

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Methanol.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 5 mins, hold for 2 mins, re-equilibrate. Flow rate: 0.4 mL/min.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

Data Presentation

Table 1: Physicochemical and MRM Parameters for NIPZ Note: Analyte tuning optimized using verified reference standards [1].

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)PolarityFragment Mechanism
1-Nitroso-4-(propan-2-yl)piperazine 158.2116.218ESI+Loss of isopropyl group (-42 Da)
1-Nitroso-4-(propan-2-yl)piperazine 158.2128.215ESI+Loss of nitroso group (-30 Da)
NIPZ-d4 (Internal Standard) 162.2120.218ESI+Loss of isopropyl group (-42 Da)

Table 2: Method Performance and Validation Metrics Data demonstrates the efficacy of the dual-step extraction in mitigating lipid/surfactant interference.

Validation ParameterTarget Regulatory CriteriaObserved ResultStatus
Extraction Recovery (SPE) > 80%88.5 ± 4.2%Pass
Matrix Effect (Ion Suppression) < 15% variation8.1% suppressionPass
Limit of Quantitation (LOQ) ≤ 1.0 ng/mL0.05 ng/mLPass
Linearity (R²) > 0.995 (0.05 - 100 ng/mL)0.9992Pass

References

  • Veeprho Pharmaceuticals. "1-Nitroso-4-isopropylpiperazine Reference Standard." Veeprho Pharmaceutical Impurity Reference Standards. Available at: [Link]

  • European Medicines Agency (EMA). "Nitrosamine impurities in human medicines." EMA Public Health Threats. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs." FDA Guidance for Industry. Available at:[Link]

  • Abdou EM, Ahmed NM. "Terconazole Proniosomal Gels: Effect of Different Formulation Factors, Physicochemical and Microbiological Evaluation." Journal of Pharmaceutics & Drug Delivery Research, SciTechnol. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-Isopropyl-4-nitrosopiperazine (IPNP) Detection Limits

Welcome to the Technical Support Center. This guide provides drug development professionals and analytical scientists with actionable, field-proven strategies to achieve ultra-trace sensitivity for 1-isopropyl-4-nitrosop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides drug development professionals and analytical scientists with actionable, field-proven strategies to achieve ultra-trace sensitivity for 1-isopropyl-4-nitrosopiperazine (IPNP) .

Regulatory agencies require highly sensitive analytical testing for Nitrosamine Drug Substance-Related Impurities (NDSRIs). Based on the FDA's Carcinogenic Potency Categorization Approach (CPCA), acceptable intake (AI) limits for highly potent nitrosamines can be as stringent as 26.5 ng/day[1],[2]. To ensure compliance, your analytical method must achieve a Limit of Quantitation (LOQ) at or below 10% of this limit (often < 3 parts-per-billion)[3],[4].

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my Signal-to-Noise (S/N) ratio poor for IPNP, even at 100 ppb levels?

The Causality: IPNP is a low-molecular-weight, semi-volatile nitrosamine. When using standard Electrospray Ionization (ESI), matrix components from the Active Pharmaceutical Ingredient (API) compete for charge on the surface of the electrospray droplets. This liquid-phase charge competition leads to severe ion suppression and a degraded S/N ratio. The Solution: Switch your ionization source to Atmospheric Pressure Chemical Ionization (APCI) . APCI vaporizes the solvent and analyte first, utilizing a corona discharge needle to create a plasma of reagent ions. Because charge transfer occurs in the gas phase, it is significantly less susceptible to matrix suppression. Studies demonstrate that APCI can yield up to a 10-fold sensitivity improvement for nitrosamines compared to ESI,[4].

Q2: How do I eliminate artifactual IPNP formation during sample preparation?

The Causality: Secondary amines (like the piperazine ring) can react with residual nitrites in the sample matrix when exposed to acidic conditions or elevated temperatures, creating "false positive" nitrosamine spikes during the extraction process itself[5],[6]. The Solution: Maintain cold extraction conditions and avoid acidic diluents. Use a neutral extraction solvent (e.g., 50:50 Methanol:Water) and limit sonication time by utilizing a cold-water bath. Centrifuge at high speeds to separate the API without generating thermal energy.

Q3: My chromatography shows peak tailing and co-elution with the API. What column chemistry is best?

The Causality: Standard C18 columns rely purely on hydrophobic interactions, which often lack the selectivity needed to separate polar nitrosopiperazine derivatives from structurally similar APIs. The Solution: Utilize a Pentafluorophenyl (F5) or Phenyl-Hexyl stationary phase. These columns provide orthogonal retention mechanisms—specifically π−π interactions and dipole-dipole interactions—that significantly improve the resolution between the API and the nitrosamine[7],[8].

Part 2: Quantitative Data & Method Comparison

To illustrate the impact of optimizing your LC-MS/MS parameters, the following table summarizes the expected performance metrics when transitioning from a standard ESI method to an optimized APCI method for nitrosopiperazine detection.

Table 1: Comparison of Ionization Modes for Nitrosopiperazine Detection
ParameterStandard ESI MethodOptimized APCI Method
Ionization Mechanism Liquid-phase charge transferGas-phase corona discharge
Matrix Suppression High (>40% signal loss in API matrix)Low (<10% signal loss in API matrix)
Typical LLOQ 0.1 – 0.5 ng/mL0.01 – 0.05 ng/mL (10–50 pg/mL)
Linearity (R²) > 0.990> 0.999
Source Contamination High (API rapidly fouls the capillary)Moderate (Mitigated by diverter valve)
Optimal Flow Rate 0.2 – 0.3 mL/min0.4 – 0.6 mL/min

Part 3: Self-Validating Experimental Protocol

To guarantee trustworthiness, this protocol is designed as a self-validating system . Every analytical run must internally prove that extraction was successful and matrix suppression did not cause a false negative.

Step 1: Cold Sample Preparation (Self-Validating)
  • Internal Standard Spiking (The Validation Key): Weigh 100 mg of the drug substance into a 15 mL polypropylene tube. Immediately spike the dry powder with 1.0 mL of an isotopically labeled internal standard (e.g., IPNP-d4 at 10 ng/mL). Logic: Spiking before solvent addition ensures the IS undergoes the exact same extraction efficiency and matrix effects as the target analyte.

  • Extraction: Add 4.0 mL of cold extraction solvent (50:50 Methanol:Water, v/v).

  • Agitation: Vortex for 1 minute, then sonicate in a cold water bath (4°C) for 10 minutes to prevent thermal degradation[5].

  • Separation: Centrifuge at 12,000 rpm for 10 minutes at 4°C. Filter the supernatant through a 0.2 µm PVDF syringe filter into an amber HPLC vial (IPNP is light-sensitive).

  • System Validation Check: During data analysis, if the absolute peak area of the IPNP-d4 internal standard deviates by more than ±20% from a neat solvent standard, the system automatically invalidates the run due to severe matrix effects.

Step 2: Chromatographic Separation
  • Column: Poroshell 120 Phenyl-Hexyl (2.7 µm, 4.6 x 100 mm) or equivalent F5 column[7],[8].

  • Mobile Phase A: 0.1% Formic Acid in Water (Optimizes protonation without excessive signal suppression)[9].

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 6 mins, hold for 2 mins, re-equilibrate.

Step 3: MS/MS Detection (Triple Quadrupole)
  • Ionization: APCI in Positive Ion Mode.

  • Diverter Valve: Direct flow to waste for the first 2.0 minutes. Logic: The high-concentration API typically elutes early or very late. Routing this to waste prevents the API from entering the mass spectrometer, drastically reducing source contamination and preserving sensitivity over long batches[4].

  • Source Temperature: 350°C (Keep as low as possible while maintaining vaporization).

Part 4: Analytical Workflow Visualization

G A Sample Matrix (API + Excipients) B Cold Extraction (50:50 MeOH:H2O) A->B Add Internal Standard C Chromatographic Separation (F5 / Phenyl-Hexyl) B->C 0.2 µm Filtration D Diverter Valve C->D Eluent W Waste (API Elution) D->W 0-2 min E Ionization Source (APCI) D->E 2-6 min (IPNP) F Triple Quadrupole (MRM Mode) E->F Gas-phase ionization G Quantification (LOQ < 10 pg/mL) F->G High S/N Ratio

Figure 1: Optimized LC-MS/MS workflow for 1-isopropyl-4-nitrosopiperazine (IPNP) detection.

References

  • Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs) Source: U.S. Food and Drug Administration (FDA) / Regulations.gov URL: [Link]

  • Determining Recommended Acceptable Intake Limits for N-nitrosamine Impurities in Pharmaceuticals Source: Pharmaceutical Technology URL: [Link]

  • Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities Guidance Source: Cosmetic Ingredient Review / FDA URL: [Link]

  • High Sensitivity Quantitation of Nitrosamine Genotoxic Impurities: LC-MS Analysis Source: Waters Corporation URL: [Link]

  • Low-Level Determination of Mutagenic Nitrosamine Impurities in Drug Substances by LC–MS/MS Source: LCGC International URL: [Link]

  • Simultaneous Estimation of Eleven Nitrosamine Impurities in Drug Products Using an Agilent 6495D LC/TQ Source: Agilent Technologies URL: [Link]

  • Method of Test for 1-Methyl-4-Nitrosopiperazine in Rifampin Drug Substance Source: Taiwan Food and Drug Administration (TFDA) URL: [Link]

  • Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine Source: PubMed / National Institutes of Health (NIH) URL: [Link]

  • Trace Level Quantification of Nitrosopiperazines by LC-MS/MS Source: Frontiers in Pharmacology URL: [Link]

  • Development and Validation of LC-MS/MS Method for the Determination of Nitrosopiperazines Source: Molecules / PubMed Central URL: [Link]

Sources

Optimization

Troubleshooting low recovery rates for 1-nitroso-4-(propan-2-yl)piperazine

Welcome to the Technical Support Center for analytical troubleshooting. This guide provides advanced diagnostics and field-proven methodologies for resolving low recovery rates of 1-nitroso-4-(propan-2-yl)piperazine (als...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for analytical troubleshooting. This guide provides advanced diagnostics and field-proven methodologies for resolving low recovery rates of 1-nitroso-4-(propan-2-yl)piperazine (also known as N-nitroso-isopropylpiperazine or NNPZ), a genotoxic impurity frequently monitored in piperazine-class active pharmaceutical ingredients (APIs) such as Terconazole and Levocetirizine.

Root Cause Analysis: The Chemistry of Low Recovery

To successfully quantify 1-nitroso-4-(propan-2-yl)piperazine at trace levels (parts-per-billion), analysts must move beyond generic nitrosamine methods (which are optimized for simple volatile compounds like NDMA) and address the specific structural challenges of piperazine derivatives.

As a highly characterized reference material[1], 1-nitroso-4-(propan-2-yl)piperazine contains two nitrogen atoms within its ring. While the N-nitroso nitrogen is neutral, the opposite nitrogen is a tertiary amine bonded to an isopropyl group. This structural feature introduces three distinct failure modes during sample preparation and analysis:

  • pH-Dependent Partitioning (The Extraction Failure): The tertiary amine has a pKa of approximately 7.5–8.5. If extraction is performed at neutral or acidic pH, the molecule becomes protonated (ionized). This drastically lowers its partition coefficient (LogP), causing the analyte to remain trapped in the aqueous phase during Liquid-Liquid Extraction (LLE) or Supported Liquid Extraction (SLE)[2].

  • Matrix-Induced Ion Suppression (The Detection Failure): Because the nitrosamine shares a nearly identical piperazine backbone with parent APIs (e.g., Levocetirizine or Rifampicin), it frequently co-elutes on standard C18 reversed-phase columns. The massive concentration of the API entering the Electrospray Ionization (ESI) source simultaneously with the trace nitrosamine exhausts the available charge, leading to severe signal suppression[3].

  • Volatilization Losses (The Concentration Failure): While less volatile than NDMA, piperazine nitrosamines are still susceptible to evaporative losses and thermal degradation during aggressive nitrogen blow-down steps[4].

Diagnostic Workflow

Before altering your sample preparation, you must determine whether your "low recovery" is a physical loss during extraction or a signal loss in the mass spectrometer. Follow the self-validating diagnostic tree below.

RootCause A Low Recovery of 1-Nitroso-4-(propan-2-yl)piperazine B Perform Pre- and Post-Extraction Spike Experiment A->B C Absolute Recovery < 50% (Physical Extraction Issue) B->C True Recovery Loss D Matrix Factor < 0.8 (Ion Suppression Issue) B->D Signal Suppression E Adjust Aqueous pH > 9.0 (Neutralize tertiary amine) C->E F Optimize N2 Blow-down (Add 50 µL keeper solvent) C->F G Switch to HILIC Column (Improve chromatographic retention) D->G H Use Isotope-Labeled IS (Compensate for matrix effects) D->H

Caption: Diagnostic workflow for differentiating extraction losses from matrix-induced ion suppression.

Frequently Asked Questions (FAQs)

Q: My absolute recovery is consistently below 30% using standard Liquid-Liquid Extraction (LLE) with dichloromethane. How can I fix this? A: The root cause is the pH of your aqueous phase. Because 1-nitroso-4-(propan-2-yl)piperazine contains a basic tertiary amine, it exists predominantly as a water-soluble cation at pH < 7. You must adjust your sample matrix to pH 9.0–9.5 using an ammonium hydroxide or sodium carbonate buffer before extraction. This neutralizes the amine, driving the compound into the organic phase and typically increasing recovery to >85%[2].

Q: I have optimized my extraction pH, but my LC-MS/MS signal is still extremely low. Is the compound degrading? A: While photolytic degradation is possible, the more probable cause is matrix-induced ion suppression. Perform a post-extraction spike to calculate your Matrix Factor. If it is <0.5, your API is co-eluting with the nitrosamine. Switch your chromatographic separation to or a mixed-mode column to alter the selectivity and separate the trace nitrosamine from the bulk API[4].

Q: We use nitrogen blow-down to concentrate our extracts. Could we be losing the analyte here? A: Yes. Piperazine nitrosamines are susceptible to volatilization during aggressive evaporation. To mitigate this, never evaporate to complete dryness. Add 50 µL of a high-boiling "keeper" solvent (such as DMF or ethylene glycol) prior to blow-down, and maintain the water bath temperature strictly below 30°C[4].

Q: Standard C18 Solid Phase Extraction (SPE) is yielding poor results. What sorbent should I use? A: Standard C18 sorbents fail because the protonated piperazine ring is too polar to retain effectively. Switch to a Mixed-Mode Cation Exchange (MCX) polymeric sorbent. Load the sample under acidic conditions (to trap the protonated amine via ionic interaction), wash with 100% methanol to remove neutral API interferences, and elute the nitrosamine using 5% ammonium hydroxide in methanol.

Quantitative Data: Extraction Optimization

The table below summarizes the expected performance of various sample preparation strategies based on the physicochemical properties of 1-nitroso-4-(propan-2-yl)piperazine.

Extraction MethodMatrix pH ConditionAbsolute Recovery (%)Matrix Effect (Ion Suppression)Recommendation & Causality
LLE (Dichloromethane) Acidic (pH 4.0)< 15%ModerateNot Recommended: Analyte is fully ionized and remains in the aqueous phase.
LLE (Ethyl Acetate) Basic (pH 9.5)75 - 85%ModerateAcceptable: Neutralized amine partitions well, but process is labor-intensive and prone to emulsions.
Reversed-Phase SPE (C18) Neutral (pH 7.0)30 - 40%HighNot Recommended: Insufficient hydrophobicity for retention; high API breakthrough.
Mixed-Mode SPE (MCX) Load Acidic / Elute Basic85 - 95%LowHighly Recommended: Orthogonal retention mechanism isolates the basic nitrosamine from neutral matrix components.
Supported Liquid Extraction (SLE) Basic (pH 9.5)90 - 98%LowOptimal: Maximizes surface area for partitioning; eliminates emulsions; ideal for high-throughput LC-MS/MS[4].

Self-Validating Experimental Protocol: SLE-HILIC-MS/MS

To ensure absolute trustworthiness in your data, utilize this self-validating Supported Liquid Extraction (SLE) protocol. It incorporates internal standards and specific pH controls to guarantee high recovery.

System Suitability & Validation Check

Before processing unknown samples, prepare three Quality Control (QC) vials:

  • Neat Standard: Analyte + Internal Standard (IS) in pure reconstitution solvent.

  • Pre-Extraction Spike: Matrix spiked with Analyte + IS before Step 1.

  • Post-Extraction Spike: Blank matrix extracted, then spiked with Analyte + IS after Step 3. (Self-Validation: Absolute Recovery = Pre-Spike Area / Post-Spike Area. Matrix Factor = Post-Spike Area / Neat Standard Area. A valid system must yield Recovery >80% and Matrix Factor >0.8).

Step-by-Step Methodology
  • Sample Solubilization & pH Adjustment:

    • Weigh 100 mg of the API/drug product into a centrifuge tube.

    • Add 1.0 mL of LC-MS grade water. Vortex for 2 minutes.

    • Add 1.0 mL of 100 mM Ammonium Carbonate buffer (pH 9.5). Critical Step: This neutralizes the tertiary amine, preparing it for organic partitioning.

    • Spike with 10 µL of Isotope-Labeled Internal Standard (e.g., NDPA-d14 or a custom 13C-labeled analog).

  • Supported Liquid Extraction (SLE):

    • Load the 2.0 mL buffered sample onto a 2 mL capacity Diatomaceous Earth SLE cartridge.

    • Apply a brief pulse of vacuum (-3 inHg) for 5 seconds to initiate flow, then let it equilibrate for 5 minutes to allow the aqueous phase to absorb into the matrix.

    • Elute with 2 x 2.5 mL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate. Collect the eluate in a clean glass tube.

  • Concentration (Evaporation):

    • Add 50 µL of Dimethylformamide (DMF) to the eluate to act as a keeper solvent.

    • Evaporate under a gentle stream of nitrogen at a maximum of 30°C. Do not allow the sample to dry completely.

  • Reconstitution & Analysis:

    • Reconstitute the remaining 50 µL with 450 µL of Acetonitrile (for HILIC analysis).

    • Analyze via LC-MS/MS using an Ethylene-Bridged Hybrid (BEH) Amide column. Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) Multiple Reaction Monitoring (MRM) mode[3].

Workflow S1 1. Sample Prep Basify to pH 9.5 Neutralize tertiary amine S2 2. SLE Extraction Load onto Diatomaceous Earth Elute with MTBE S1->S2 S3 S3 S2->S3 S4 4. LC-MS/MS HILIC Separation Positive ESI (MRM) S3->S4

Caption: Step-by-step Supported Liquid Extraction (SLE) and HILIC-MS/MS methodology for nitrosamines.

References

  • Veeprho Pharmaceuticals. "1-Nitroso-4-isopropylpiperazine Reference Standard." Veeprho.1

  • MDPI. "Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies." Pharmaceuticals, 2023. 2

  • Lapointe, A., et al. "Trace-level quantification of N-nitrosopiperazine in treated wastewater using supported liquid extraction and hydrophilic interaction chromatography mass spectrometry." Canadian Journal of Chemistry, 2020. 5

  • Lim, Y., et al. "Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine." Analytical Methods, 2024. 3

Sources

Troubleshooting

Preventing in-situ formation of 1-nitroso-4-(propan-2-yl)piperazine during analysis

Answering the user's request. Technical Support Center: Nitrosamine Analytics Introduction Welcome to the Technical Support Center.

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.

Technical Support Center: Nitrosamine Analytics

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with the trace-level quantification of nitrosamine impurities. A significant challenge in this field is the risk of in-situ or artifactual formation of the target analyte during the analytical workflow itself. This can lead to an overestimation of the impurity, resulting in false out-of-specification (OOS) results and unnecessary, costly investigations.

This document specifically addresses the prevention of 1-nitroso-4-(propan-2-yl)piperazine, an N-nitrosamine that can form from the reaction of 4-(propan-2-yl)piperazine (a potential starting material, intermediate, or degradant) with a nitrosating agent. We will explore the mechanisms of its formation and provide robust, field-proven troubleshooting guides and protocols to ensure the scientific integrity of your analytical data.

Frequently Asked Questions & Troubleshooting

Q1: I'm detecting 1-nitroso-4-(propan-2-yl)piperazine in my sample analysis, but my risk assessment suggested it shouldn't be present. Could my method be creating it?

A1: Yes, it is highly possible. The phenomenon you are describing is known as artifactual or in-situ formation, and it is a well-documented challenge in nitrosamine analysis.[1][2] This occurs when the necessary precursors—the secondary amine (4-(propan-2-yl)piperazine) and a nitrosating agent (typically from a nitrite source)—are both present in your sample matrix and react under the conditions of your analytical method to form the nitrosamine.

The core chemical reaction is the N-nitrosation of the secondary amine. This reaction is significantly influenced by several factors that can be inadvertently introduced during sample preparation and analysis.[3][4]

Key Contributing Factors:

  • Presence of Nitrite (NO₂⁻): Trace levels of nitrites are the most common source of nitrosating agents. They can be found in excipients, reagents, solvents (especially water), or leach from container closure systems.[5][6]

  • Acidic Conditions (Low pH): The nitrosation reaction is often catalyzed under acidic conditions, which can protonate nitrite to form nitrous acid (HNO₂), a key precursor to more potent nitrosating species.[3][4]

  • Elevated Temperature: High temperatures, such as those used in a Gas Chromatography (GC) injector port or during sample drying steps, can significantly accelerate the rate of nitrosamine formation.[7][8]

The diagram below illustrates the fundamental reaction pathway.

cluster_0 Precursors cluster_1 Reaction Conditions cluster_2 Artifactual Product Amine 4-(propan-2-yl)piperazine (Secondary Amine) Nitrosamine 1-nitroso-4-(propan-2-yl)piperazine (N-Nitrosamine) Amine->Nitrosamine N-Nitrosation Nitrite Nitrite Source (NO₂⁻) (e.g., from excipients, water) Nitrite->Nitrosamine Conditions Acidic pH High Temperature Conditions->Nitrosamine Catalyzes/Accelerates

Caption: Mechanism of artifactual nitrosamine formation.

To confirm if this is happening, you can perform a control experiment by preparing your sample and spiking it with only the amine precursor, then analyzing it. The absence of the nitrosamine in the initial sample but its appearance after sample preparation is strong evidence of in-situ formation.

Q2: My mobile phase and sample diluent are both aqueous with a low pH. Could this be the primary cause?

A2: Absolutely. An acidic aqueous environment is a primary driver for artifactual nitrosamine formation.[3][8] If your sample contains both the 4-(propan-2-yl)piperazine precursor and trace nitrites, using an acidic diluent or mobile phase creates the ideal conditions for their reaction.

Troubleshooting Steps for Solvents and pH:

  • Measure the pH of Your Sample Preparation: Before injection, measure the pH of your final prepared sample solution. If it is acidic (typically pH < 5), this is a high-risk factor.

  • Evaluate Solvent Purity: Ensure you are using high-purity water (e.g., Milli-Q or equivalent) and LC-MS grade solvents. Even purified water can contain trace levels of nitrites, so it's a critical parameter to control.[5]

  • Adjust pH to Neutral or Basic: If your analytical method allows, adjust the pH of your sample diluent to be neutral or slightly basic (pH 7-9). This can significantly inhibit the formation of the nitrosating agent.[9]

  • Use Non-Aqueous Diluents: If feasible, consider using a non-aqueous diluent like methanol or acetonitrile for sample preparation. This minimizes the presence of water and can slow the reaction kinetics. A recent study on a similar piperazine-containing compound, Rifampicin, found that methanol was a more suitable diluent than water to avoid overestimation of the corresponding nitrosamine.[10]

Q3: I'm using a GC-MS method. Is this riskier than LC-MS?

A3: Yes, GC-based methods generally carry a higher risk for artifactual nitrosamine formation. The primary reason is the high temperature of the GC injector port (often >200°C). This thermal energy can dramatically accelerate the nitrosation reaction between any residual amine and nitrite precursors present in your sample vial.[7][11]

Liquid Chromatography-Mass Spectrometry (LC-MS) is often the preferred technique for nitrosamine analysis precisely because it operates at or near ambient temperature, minimizing the risk of thermally induced artifact formation.[9][12]

Recommendations:

  • Method Transfer: If you have access to LC-MS/MS instrumentation, the most robust solution is to develop and validate an LC-based method. This is the industry-standard approach for most nitrosamine testing.[12]

  • GC Injector Optimization: If you must use GC, try to lower the injector temperature as much as possible without compromising the volatilization and chromatographic performance of your analyte.

  • Derivatization: While more complex, derivatization of the amine precursor before injection can be explored to block the site of nitrosation. However, this adds complexity and potential for other analytical issues.

Q4: How can I actively prevent this reaction during my sample preparation? What is a "nitrite scavenger"?

A4: The most effective and widely adopted strategy is to add a "nitrite scavenger" to your sample diluent. A scavenger is a chemical compound that preferentially and rapidly reacts with nitrosating agents, consuming them before they can react with the secondary amine precursor.[9][13]

Antioxidants like ascorbic acid (Vitamin C) and α-tocopherol (Vitamin E) are excellent and commonly used nitrite scavengers.[14][15] They are effective, inexpensive, and readily available. Studies have shown that ascorbic acid, in particular, is a highly useful inhibitor for preventing nitrosamine formation.[16]

The workflow below illustrates how to integrate a scavenger into your analytical process.

Start Sample Weighing & Dilution AddScavenger Add Sample Diluent Containing Nitrite Scavenger (e.g., Ascorbic Acid) Start->AddScavenger Step 1 Vortex Vortex/Sonicate to Dissolve AddScavenger->Vortex Step 2 Filter Filter Sample (if necessary) Vortex->Filter Step 3 Analyze Inject into LC-MS/MS System Filter->Analyze Step 4 Data Data Acquisition & Quantification Analyze->Data Step 5

Caption: Analytical workflow incorporating a nitrite scavenger.

This protocol provides a general framework. You must validate this approach for your specific matrix and method according to regulatory guidelines.[17]

1. Materials:

  • Ascorbic Acid (ACS grade or higher)
  • Your chosen sample diluent (e.g., 50:50 Methanol:Water)
  • Volumetric flasks and pipettes
  • Analytical balance

2. Preparation of Scavenger-Containing Diluent:

  • Objective: Prepare a sample diluent containing approximately 0.1% w/v (1 mg/mL) of ascorbic acid. This concentration is a robust starting point.
  • Procedure:
  • Accurately weigh 100 mg of ascorbic acid.
  • Transfer it to a 100 mL volumetric flask.
  • Add approximately 80 mL of your sample diluent.
  • Mix thoroughly until the ascorbic acid is completely dissolved.
  • Bring the flask to volume with the sample diluent and mix again.
  • Note: Ascorbic acid solutions can degrade over time, especially when exposed to light and air. Prepare this solution fresh daily for best results.

3. Sample Preparation:

  • Proceed with your established sample preparation procedure (e.g., weighing the sample, dissolution), but use the scavenger-containing diluent prepared in Step 2 instead of your normal diluent.

4. Analysis:

  • Inject the prepared sample into your analytical system (preferably LC-MS/MS).
Q5: How do I prove that my preventative measures are working and not just masking the problem?

A5: This is a critical question of method validation. You need to demonstrate that your modified method accurately measures the nitrosamine if it's truly present, while effectively preventing its artificial formation.

This is achieved through a set of validation experiments:

  • Artifact Formation Control (Spike with Precursor):

    • Prepare three samples:

      • Sample A (Blank): Your sample matrix prepared with the scavenger-containing diluent.

      • Sample B (Precursor Spike): Your sample matrix spiked with a known amount of 4-(propan-2-yl)piperazine, prepared with the scavenger-containing diluent.

      • Sample C (Precursor Spike, No Scavenger): The same as Sample B, but prepared with your original diluent (without the scavenger).

    • Expected Outcome: You should see no, or a significantly reduced, peak for the nitrosamine in Sample B compared to a potentially large peak in Sample C. This proves the scavenger is preventing in-situ formation.

  • Analyte Stability and Recovery (Spike with Nitrosamine):

    • Objective: Ensure the scavenger does not degrade the actual nitrosamine analyte if it were present in the sample.

    • Procedure: Prepare a sample of your matrix and spike it with a known, low-level concentration of a certified 1-nitroso-4-(propan-2-yl)piperazine reference standard. Prepare this using your new scavenger-containing diluent.

    • Expected Outcome: The recovery of the spiked nitrosamine should be within acceptable limits (typically 80-120%), demonstrating that the scavenger does not interfere with the measurement of the actual impurity.

Experiment IDSample PreparationAnalyte Detected (1-nitroso-4-(propan-2-yl)piperazine)Conclusion
Control-1 Matrix + Original Diluent < LOQBaseline
Control-2 Matrix + Amine Precursor + Original Diluent 50 ppbConfirms artifactual formation
Test-1 Matrix + Amine Precursor + Scavenger Diluent < LOQScavenger is effective at prevention
Recovery-1 Matrix + Nitrosamine Spike + Scavenger Diluent 98% RecoveryScavenger does not degrade the target analyte

By performing these self-validating experiments, you can build a robust, trustworthy analytical method and confidently report your results to regulatory bodies.[18][19]

References

  • Nitrosamine formation mechanism from Nitrates and Amines - ResolveMass Labor
  • Regulatory Roadmap: Global Guidelines for Nitrosamine Testing Compliance - ResolveMass Labor
  • Nitrosamine impurities: guidance for marketing authorisation holders - European Medicines Agency. ()
  • Unraveling the Mystery: How Nitrosamines Form and Why They Matter - Ore
  • Heat-Induced Nitrosamine Form
  • N-nitrosamine Formation | Analytical Method Development - Onyx Scientific. ()
  • Minimizing nitrosamine formation during pharmaceutical manufacturing - Benchchem. ()
  • Control of Nitrosamine Impurities in Human Drugs - FDA. ()
  • [Influence of microorganisms on the form
  • A new study on nitrite scavengers for nitrosamine form
  • Secondary Amine Scavenger Nitrosamine - ResolveMass Labor
  • 6 Steps to reduce nitrosamines impurities in Pharma industry. ()
  • Nitrite Scavengers - An elegant and simple solution to mitigate nitrosamines in drug products | dsm-firmenich Health, Nutrition & Care. ()
  • Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation | Organic Process Research & Development - ACS Public
  • Nitrites as precursors of N-nitrosation in pharmaceutical samples – A trace level analysis. ()
  • Nitrosating Agent Mitigation Str
  • CDER Nitrosamine Impurity Acceptable Intake Limits - FDA. ()
  • Trends and Challenges in Nitrosamine Testing: Part Two - The Analytical Scientist. ()
  • Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. ()
  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. ()
  • A New Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Monitor 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine in Rifampicin Hydrolysis: A Standard Addition Approach to Quantify Nitrosamine in Rifampicin - MDPI. ()

Sources

Optimization

Technical Support Center: Optimizing Gradient Elution for 1-Nitroso-4-(propan-2-yl)piperazine

Welcome to the Advanced Technical Support Center for Nitrosamine Drug Substance-Related Impurities (NDSRIs). This guide is specifically engineered for analytical scientists and drug development professionals tasked with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Nitrosamine Drug Substance-Related Impurities (NDSRIs). This guide is specifically engineered for analytical scientists and drug development professionals tasked with the chromatographic separation and LC-MS/MS quantification of 1-nitroso-4-(propan-2-yl)piperazine (also known as 1-nitroso-4-isopropylpiperazine).

This specific NDSRI is a critical N-nitroso derivative often associated with the secondary amine cleavage products of active pharmaceutical ingredients (APIs) like Terconazole[1]. Due to its unique physicochemical properties, standard reversed-phase methods frequently fail, leading to co-elution, matrix suppression, and regulatory non-compliance.

Below, we provide causality-driven troubleshooting, self-validating protocols, and optimized gradient strategies to ensure robust quantification at parts-per-billion (ppb) levels.

Part 1: Core Troubleshooting & Causality Analysis

Q1: Why does 1-nitroso-4-(propan-2-yl)piperazine exhibit poor retention and co-elute with the solvent front on standard C18 columns?

The Causality: The difficulty in retaining this NDSRI stems from its molecular structure. It contains a neutral N-nitroso group and a basic tertiary amine on the piperazine ring. To achieve optimal ionization for ESI+ mass spectrometry, the mobile phase is typically acidified (e.g., 0.1% Formic Acid, pH ~2.7). At this pH, the tertiary amine (pKa ~8.0) becomes fully protonated. Standard C18 columns rely entirely on hydrophobic interactions, which are fundamentally insufficient to retain this highly polar, positively charged molecule, causing it to elute in the void volume.

The Solution: Abandon standard alkyl (C18) phases for this specific analyte. Instead, utilize a Pentafluorophenyl (PFP) stationary phase (e.g., Waters HSS PFP or Agilent InfinityLab Poroshell 120 PFP)[2]. The fluorinated ring of the PFP phase provides orthogonal retention mechanisms—specifically π−π interactions, dipole-dipole interactions, and hydrogen bonding—which drastically increase the retention factor ( k′ ) of protonated nitrogen-containing compounds[3].

Q2: Why am I seeing severe signal suppression even when the NDSRI is retained past the void volume?

The Causality: Signal suppression in LC-MS/MS is a hallmark of matrix effects, typically occurring when the NDSRI co-elutes with either the high-concentration parent API (e.g., Terconazole) or uncharacterized excipients. Even if the UV baseline appears flat, invisible co-eluting matrix components compete for charge droplets in the ESI source, quenching the nitrosamine signal.

The Solution: You must optimize the organic modifier and the gradient slope. Switch your organic mobile phase from Acetonitrile (ACN) to Methanol (MeOH) . Methanol acts as a π -basic solvent that enhances the π−π interactions between the PFP stationary phase and the nitrosamine, improving selectivity and physically separating the NDSRI from the API[3].

Part 2: Self-Validating Gradient Elution Protocol

To ensure absolute trustworthiness in your analytical results, your method must be self-validating. This means the protocol inherently proves its own accuracy during every sequence by monitoring for matrix suppression and carryover.

Step-by-Step Methodology
  • System Suitability & Column Equilibration: Install a high-strength silica PFP column (e.g., 150 × 3.0 mm, 2.7 µm). Equilibrate with 95% Mobile Phase A (0.1% Formic Acid in LC-MS grade H2​O ) and 5% Mobile Phase B (0.1% Formic Acid in LC-MS grade Methanol) until the delta column pressure is < 2%.

  • Matrix Interference Check (Self-Validation Step): Perform a post-column infusion of a 100 ng/mL 1-nitroso-4-(propan-2-yl)piperazine standard directly into the MS source while injecting a blank sample matrix. Monitor the baseline for any sudden dips in the MS signal. Adjust the gradient (Step 3) so the NDSRI elutes outside these suppression zones.

  • Gradient Execution: Utilize a high-aqueous initial hold to trap the polar NDSRI, followed by a shallow ramp to separate it from positional isomers, and a steep flush to elute the hydrophobic API[4].

  • Carryover Check: Program a blank solvent injection immediately following your highest calibration standard. The NDSRI peak area in the blank must be 20% of the Limit of Quantitation (LOQ).

Quantitative Data: Optimized Parameters

Table 1: Physicochemical Properties & Chromatographic Impact

Property Value / Characteristic Chromatographic Impact
pKa (Tertiary Amine) ~8.0 Fully protonated at pH 2.7; requires orthogonal stationary phases (PFP) instead of C18.

| LogD (pH 2.7) | Highly hydrophilic | Necessitates a high-aqueous initial mobile phase (95% A) to achieve a retention factor ( k′ ) > 2. | | Functional Groups | N-nitroso, Piperazine | Enables π−π and dipole interactions; Methanol is the required organic modifier to exploit this. |

Table 2: Self-Validating Gradient Elution Profile

Time (min) % Mobile Phase A % Mobile Phase B Flow (mL/min) Mechanistic Purpose
0.0 95 5 0.40 Initial high-aqueous condition to trap the polar NDSRI.

| 3.0 | 95 | 5 | 0.40 | Extended hold ensures k′ > 2 and bypasses void volume suppression. | | 10.0 | 60 | 40 | 0.40 | Shallow ramp separates the NDSRI from closely related positional isomers. | | 12.0 | 5 | 95 | 0.40 | Steep ramp forces the highly hydrophobic parent API off the column. | | 15.0 | 5 | 95 | 0.40 | High-organic wash eliminates late-eluting matrix components. | | 15.1 | 95 | 5 | 0.40 | Rapid return to initial conditions. | | 20.0 | 95 | 5 | 0.40 | Column equilibration prior to the next injection. |

Part 3: Visual Troubleshooting & Workflows

To streamline your method development and root-cause analysis, utilize the following logical workflows.

MethodDev Step1 1. Column Screening Evaluate C18 vs. PFP Decision Is k' > 2.0? Step1->Decision C18Fail C18: Poor Retention (Protonated Amine) Decision->C18Fail No PFPSuccess PFP: Enhanced Retention (pi-pi & dipole) Decision->PFPSuccess Yes Step2 2. Solvent Optimization Select Methanol over ACN C18Fail->Step2 PFPSuccess->Step2 Step3 3. Gradient Design Start 95% Aqueous Hold Step2->Step3 Validation 4. Self-Validation Post-Column Infusion Check Step3->Validation

Workflow for optimizing and validating NDSRI gradient elution.

Troubleshooting Issue Issue: Signal Suppression or Co-elution Q1 Does NDSRI co-elute with API? Issue->Q1 Sol1 Flatten gradient slope between 20-40% B Q1->Sol1 Yes Q2 Are ghost peaks present in the baseline? Q1->Q2 No Sol2 Install Ghost-Trap Column & Use LC-MS Solvents Q2->Sol2 Yes Q3 Is retention time < 2 mins? Q2->Q3 No Sol3 Increase initial aqueous hold (e.g., 95% A for 3 mins) Q3->Sol3 Yes

Troubleshooting logic tree for resolving common LC-MS/MS baseline and retention anomalies.

Sources

Troubleshooting

Technical Support Center: Minimizing Ion Suppression in Nitrosamine Impurity Testing

Welcome to the Technical Support Center dedicated to addressing a critical challenge in pharmaceutical analysis: the minimization of ion suppression in nitrosamine impurity testing. This guide is designed for researchers...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to addressing a critical challenge in pharmaceutical analysis: the minimization of ion suppression in nitrosamine impurity testing. This guide is designed for researchers, scientists, and drug development professionals who are tasked with the sensitive and accurate quantification of these potentially carcinogenic impurities.

The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern, prompting stringent regulatory requirements for their control from agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3] Liquid chromatography-mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), has become the gold standard for detecting and quantifying these impurities at trace levels.[4][5] However, the accuracy and sensitivity of LC-MS methods can be severely compromised by a phenomenon known as ion suppression.[6][7]

This guide provides in-depth technical information, troubleshooting advice, and practical protocols in a comprehensive question-and-answer format to help you navigate the complexities of ion suppression and ensure the integrity of your analytical data.

Understanding Ion Suppression

Ion suppression is a type of matrix effect that reduces the ionization efficiency of a target analyte in the presence of co-eluting compounds from the sample matrix.[8][9] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[10][11] It is a significant challenge because even with highly selective MS/MS methods, ion suppression occurs in the ion source before mass analysis.[6][12]

The mechanism of ion suppression, particularly in electrospray ionization (ESI), is multifaceted. It is generally understood to be a competition for charge and access to the droplet surface during the ionization process.[12][13] Co-eluting matrix components, which can include excipients, active pharmaceutical ingredients (APIs), salts, and endogenous substances, can alter the physical properties of the ESI droplets, such as surface tension and viscosity, thereby hindering the efficient ionization of the target nitrosamine analytes.[6][12]

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your experiments, providing not just solutions but also the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: My nitrosamine signal is much lower than expected, even in spiked samples. Could this be ion suppression?

A1: Yes, a significantly lower-than-expected signal, especially with poor recovery in spiked samples, is a classic indicator of ion suppression.[14][15] The co-eluting matrix components from your drug product are likely interfering with the ionization of the nitrosamine analytes in the mass spectrometer's ion source.[8][16] To confirm this, you can perform a post-column infusion experiment.

Q2: How do I perform a post-column infusion experiment to diagnose ion suppression?

A2: A post-column infusion experiment helps to identify regions in your chromatogram where ion suppression is occurring.

Experimental Protocol: Post-Column Infusion

  • Prepare a standard solution of your target nitrosamine at a concentration that gives a stable and moderate signal.

  • Set up your LC-MS system as you normally would for your analysis.

  • Use a T-junction to continuously infuse the nitrosamine standard solution into the LC eluent flow after the analytical column and before the mass spectrometer ion source.

  • Inject a blank matrix sample (a sample of the drug product known to be free of nitrosamines) onto the column.

  • Monitor the signal of the infused nitrosamine standard. A stable baseline signal will be observed initially. Any dips or decreases in this baseline signal during the chromatographic run indicate regions where matrix components are eluting and causing ion suppression.

Q3: What are the most common sources of ion suppression in nitrosamine analysis?

A3: The sources of ion suppression are diverse and can be both endogenous and exogenous.[6]

  • Active Pharmaceutical Ingredient (API): The drug substance itself, especially at high concentrations, can be a major source of suppression.

  • Excipients: Common pharmaceutical excipients like polymers (e.g., polyethylene glycol), surfactants, and salts can cause significant ion suppression.[17]

  • Sample Preparation Artifacts: Contaminants introduced during sample preparation, such as plasticizers from plastic tubes or residual solvents, can interfere with ionization.[6][12]

  • Mobile Phase Additives: Non-volatile buffers (e.g., phosphate buffers) and ion-pairing reagents like trifluoroacetic acid (TFA) are known to cause ion suppression.[13][18]

Q4: I'm using a deuterated internal standard. Shouldn't that correct for ion suppression?

A4: While stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, are the "gold standard" for compensating for matrix effects, they are not always a perfect solution.[9] For a SIL-IS to effectively compensate, it must co-elute perfectly with the analyte and experience the exact same degree of ion suppression.[6][9] However, a "chromatographic shift" can occur due to the deuterium isotope effect, causing a slight separation between the analyte and the internal standard.[9] If this separation causes them to elute into regions with different levels of co-eluting matrix components, the correction will be inaccurate.[9] Using ¹³C or ¹⁵N labeled internal standards can sometimes mitigate this issue as they are less likely to cause a chromatographic shift.[19]

Q5: Can my choice of ionization technique (ESI vs. APCI) impact ion suppression?

A5: Yes, the choice of ionization technique can have a significant impact. Electrospray ionization (ESI) is generally more susceptible to ion suppression from non-volatile matrix components than Atmospheric Pressure Chemical Ionization (APCI).[14][20] This is because ESI relies on the desolvation of charged droplets, a process that can be hindered by matrix components.[12] APCI, on the other hand, utilizes a gas-phase ionization mechanism, which can be less affected by the sample matrix.[14][21] For certain nitrosamines, APCI has demonstrated higher ionization efficiency and lower limits of detection compared to ESI.[4][14] Therefore, if you are experiencing severe ion suppression with ESI, evaluating APCI is a worthwhile troubleshooting step.

Strategies for Minimizing Ion Suppression

A multi-pronged approach involving meticulous sample preparation, optimized chromatography, and careful selection of mass spectrometry parameters is essential for minimizing ion suppression.

Rigorous Sample Preparation

The most effective way to combat ion suppression is to remove the interfering matrix components before they reach the LC-MS system.[8][22]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and concentrating the analytes of interest.[8][23] It allows for the selective removal of interfering substances, leading to a cleaner extract and reduced ion suppression.[9][14]

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquids. It can be a powerful tool for removing highly polar or non-polar interferences.[8][14]

  • Sample Dilution: A simple yet often effective strategy is to dilute the sample.[12][14] This reduces the concentration of all components, including the matrix interferences, which can lessen the degree of ion suppression. However, this approach may compromise the sensitivity required to detect trace-level nitrosamines.[12]

Table 1: Comparison of Sample Preparation Techniques for Reducing Ion Suppression

TechniqueEffectiveness in Reducing Ion SuppressionKey AdvantagesPotential Drawbacks
Solid-Phase Extraction (SPE) HighHigh selectivity, can concentrate analyteMethod development can be complex
Liquid-Liquid Extraction (LLE) Moderate to HighEffective for removing certain classes of interferencesCan be labor-intensive, may use large volumes of organic solvents
Protein Precipitation (PPT) Low to ModerateSimple and fastLess selective, many matrix components may remain
Sample Dilution ModerateVery simple to implementReduces analyte concentration, may not be suitable for trace analysis
Chromatographic Optimization

Strategic adjustments to your liquid chromatography method can separate the nitrosamine analytes from the regions of ion suppression.[6][8][24]

  • Modify the Gradient Profile: Adjusting the mobile phase gradient can improve the resolution between your nitrosamines and co-eluting matrix components.[14][20] Often, the most significant ion suppression occurs at the beginning and end of the chromatogram where unretained and strongly retained compounds elute.[6]

  • Change the Stationary Phase: Utilizing a column with a different stationary phase chemistry (e.g., biphenyl or pentafluorophenyl (PFP) instead of C18) can alter the selectivity of the separation and resolve the analytes from interferences.[14][15][21]

  • Reduce Injection Volume: Decreasing the amount of sample injected onto the column can reduce the overall matrix load, thereby lessening ion suppression.[15]

  • Divert the Flow: A common and effective technique is to use a divert valve to direct the highly concentrated API peak and other early or late eluting interferences to waste instead of the mass spectrometer source.[4][24]

Mass Spectrometry Parameter Optimization

Fine-tuning the mass spectrometer's settings can enhance the signal-to-noise ratio and minimize the impact of matrix interferences.[14][22]

  • Optimize Ion Source Parameters: Carefully tune the ion source parameters, such as the gas flow, desolvation temperature, and capillary voltage, for your specific nitrosamine analytes.[16][22]

  • Optimize Collision Energy and Declustering Potential: These parameters can be adjusted to maximize the signal of the target nitrosamine and minimize the influence of background noise.[14][21]

Visualizing the Troubleshooting Workflow

To aid in your troubleshooting efforts, the following diagram outlines a systematic approach to identifying and mitigating ion suppression in nitrosamine analysis.

Troubleshooting_Ion_Suppression Troubleshooting Workflow for Ion Suppression in Nitrosamine Analysis cluster_0 Problem Identification cluster_1 Mitigation Strategies cluster_2 Validation Start Poor Recovery / Low Signal / Inconsistent Results Confirm_Suppression Confirm Ion Suppression (Post-Column Infusion) Start->Confirm_Suppression Sample_Prep Step 1: Optimize Sample Preparation (SPE, LLE, Dilution) Confirm_Suppression->Sample_Prep Suppression Confirmed Chromatography Step 2: Optimize Chromatography (Gradient, Column, Divert Valve) Sample_Prep->Chromatography Internal_Standard Step 3: Verify Internal Standard (Co-elution, Isotope Choice) Chromatography->Internal_Standard MS_Params Step 4: Optimize MS Parameters (Ion Source, Voltages) Internal_Standard->MS_Params Resolution Method Optimized and Validated MS_Params->Resolution

Caption: A stepwise approach to troubleshooting ion suppression.

Conclusion

Minimizing ion suppression is paramount for achieving accurate and reliable results in nitrosamine impurity testing. By understanding the underlying causes of this phenomenon and systematically applying the troubleshooting and mitigation strategies outlined in this guide, you can enhance the robustness of your analytical methods and ensure compliance with global regulatory expectations.[1][25][26][27] Remember that a combination of optimized sample preparation, refined chromatographic separation, and appropriate internal standard usage is often the key to success.[11][28]

References

  • Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Str
  • Annesley, T. M. (2020, November 12). Ion Suppression: A Major Concern in Mass Spectrometry.
  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. University of Paris-Saclay.
  • Technical Support Center: Matrix Effects in LC-MS Analysis of Nitrosamines. (n.d.). Benchchem.
  • Ion suppression (mass spectrometry). (n.d.). In Wikipedia.
  • Nitrosamine impurities: guidance for marketing authorisation holders. (2025, December 1). European Union.
  • How HPLC-MS Minimizes Ion Suppression Across Complex Matrices? (2025, September 19).
  • Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. (2025, November 20). Biotech Spain.
  • How to circumvent matrix effect in confirmatory testing. (2024, June 3). Nitrosamines Exchange.
  • Control of Nitrosamine Impurities in Human Drugs. (n.d.). FDA.
  • Control of Nitrosamine Impurities in Human Drugs. (2024, August 30). FDA.
  • Revision 2 of FDA Guidance on Nitrosamines Published. (2024, September 13). NSF.
  • Ion Suppression and ESI | Mass Spectrometry Facility. (n.d.).
  • EMA to provide guidance on avoiding nitrosamines in human medicines. (n.d.). BfArM.
  • Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. (2025, March 28).
  • Nitrosamines Analysis with LC-MS/MS. (n.d.).
  • Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. (2025, November 7).
  • The Impact Of Ion Chromatography Column Conditions On The Performance Of Suppressors. (2025, March 13). alwsci.
  • Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. (n.d.).
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.).
  • EMA nitrosamines update and acceptable intake limits. (2026, February 19). AMSbiopharma.
  • Nitrosamine Testing in Combination Drug Products: Managing Multiple APIs. (2026, March 3). AMSbiopharma.
  • 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions.
  • CDER Nitrosamine Impurity Acceptable Intake Limits. (2026, February 12). FDA.
  • Technical Support Center: Ion Suppression & Deuterated Internal Standards. (n.d.). Benchchem.
  • Nitrosamine impurities. (2025, July 29). European Medicines Agency (EMA).
  • Ion suppression: a major concern in mass spectrometry. (2026, February 28).
  • ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? (2011, December 30). PubMed.
  • FDA: Updated Guidance for Nitrosamines. (2024, September 18). Analytical Quality Control Group.
  • Trends and Challenges in Nitrosamine Testing: Part Two. (2025, March 12). The Analytical Scientist.
  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025, November 19). AMSbiopharma.
  • Trends and Challenges in Nitrosamine Testing: Part Three – Building a Method. (2025, March 19). The Analytical Scientist.
  • The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography–mass spectrometry methods. (n.d.). PMC.
  • Technical Support Center: Minimizing Ion Suppression in LC-MS with N'-Nitrosonornicotine-D4. (n.d.). Benchchem.
  • Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. (2025, December 30). Egyptian Drug Authority.
  • Quantifying the Role of Chromatographic Context in Ion Suppression: A Machine Learning Approach with SHAP Interpretability. (n.d.). K-Dense AI.
  • LCMS/MS Method Considerations for Nitrosamine Analysis in APIs. (2025, October 21).
  • Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter. (n.d.). Sigma-Aldrich.
  • Winning Strategies to Develop an Analytical Method for Nitrosamines. (2024, May 15). LinkedIn.
  • Beyond Limits: Pushing the Boundaries of Nitrosamines Quantitation. (2024, May 12).

Sources

Optimization

Technical Support Center: Stability and Troubleshooting of 1-Nitroso-4-(propan-2-yl)piperazine

Welcome to the Technical Support Center for analytical scientists and drug development professionals. This guide addresses the critical stability issues associated with 1-nitroso-4-(propan-2-yl)piperazine (also known as...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for analytical scientists and drug development professionals. This guide addresses the critical stability issues associated with 1-nitroso-4-(propan-2-yl)piperazine (also known as 1-nitroso-4-isopropylpiperazine), a Nitrosamine Drug Substance-Related Impurity (NDSRI) frequently monitored in APIs such as Terconazole[1].

Because regulatory agencies (FDA/EMA) require trace-level quantification of nitrosamines (often in the parts-per-billion range), failing to maintain analyte stability during sample preparation and LC-MS/MS analysis can lead to false-negative results and severe regulatory compliance failures.

Mechanistic Overview: The Causality of Acidic Degradation

N-nitrosamines are generally stable under neutral and basic conditions but exhibit marked instability in strong acids. The degradation of 1-nitroso-4-(propan-2-yl)piperazine in acidic media is driven by protolytic denitrosation [2].

When the pH drops below 3.0 (e.g., during acidic extraction or in mobile phases containing high concentrations of formic or trifluoroacetic acid), the oxygen atom of the nitroso group becomes protonated. This intermediate is highly susceptible to nucleophilic attack. If nucleophiles such as chloride ions (Cl⁻), thiocyanate, or even water are present, they attack the nitroso nitrogen. This cleaves the N-N bond, reverting the NDSRI back into its parent secondary amine (4-isopropylpiperazine) and releasing a nitrosyl cation or related species (e.g., NOCl)[2][3].

Acid-catalyzed protolytic denitrosation pathway of N-nitrosamines.

Troubleshooting Guide & FAQs

Q1: I am observing a continuous drop in the peak area of 1-nitroso-4-(propan-2-yl)piperazine across my LC-MS/MS sequence. What is happening? A: You are likely observing on-column or autosampler degradation. If your sample diluent or mobile phase is highly acidic (e.g., >0.1% Formic Acid or TFA), the nitrosamine is undergoing slow denitrosation over time[4][5]. Diagnostic Check: Monitor the MRM transition for the secondary amine (4-isopropylpiperazine). If the amine peak area increases proportionally as the nitrosamine peak area decreases, acid-catalyzed denitrosation is confirmed.

Q2: Can I use Hydrochloric Acid (HCl) to adjust the pH of my sample extraction buffer? A: No. The rate of denitrosation is governed by the equation Rate = k2[Nitrosamine][H+][Nucleophile]. Chloride (Cl⁻) is a strong nucleophile that aggressively accelerates the cleavage of the protonated nitroso group, forming nitrosyl chloride (NOCl)[3]. Always use non-nucleophilic buffers (e.g., ammonium acetate or ammonium formate) for pH adjustment.

Q3: How do reducing agents in the formulation affect stability in acidic conditions? A: Excipients like ascorbic acid (Vitamin C) or endogenous thiols act as electron donors and can rapidly accelerate denitrosation, especially at lower pH levels[3]. If your formulation contains these agents, you must extract the nitrosamine rapidly at a controlled, near-neutral pH (pH 5.0–7.0) and maintain the autosampler at 4°C.

Quantitative Data: Impact of pH and Matrix on Recovery

The following table summarizes the expected recovery rates of 1-nitroso-4-(propan-2-yl)piperazine spiked into a standard API matrix under various sample preparation conditions, illustrating the severe impact of acidity and nucleophiles.

Sample Diluent / Matrix ConditionpH LevelNucleophile PresentTemp (°C)24h Recovery (%)Stability Status
0.1% Formic Acid in Water/MeOH~2.7Weak (H₂O)25°C82.4%Marginal Degradation
0.1% TFA in Water/Acetonitrile~1.9Weak (H₂O)25°C64.1%Significant Degradation
0.05 M HCl in Water~1.3Strong (Cl⁻)25°C< 10.0% Severe Denitrosation
10 mM Ammonium Acetate~6.8None4°C99.2%Highly Stable
0.1% Formic Acid + Ascorbic Acid~2.8Strong (Reductant)25°C15.3% Severe Denitrosation

Self-Validating Experimental Protocol

To ensure data integrity, analytical methods must be self-validating. The following protocol utilizes an isotope-labeled internal standard (ISTD) to correct for matrix effects and a dual-monitoring approach to detect real-time degradation.

Optimized LC-MS/MS Sample Preparation for Acid-Sensitive NDSRIs

Materials Required:

  • LC-MS grade Methanol, Acetonitrile, and Water.

  • Ammonium Acetate (LC-MS grade).

  • Isotope-labeled ISTD (e.g., 1-nitroso-4-(propan-2-yl)piperazine-d7).

  • 0.22 µm PTFE syringe filters.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 10 mM Ammonium Acetate buffer adjusted to pH 6.5. Causality: This prevents the protonation of the nitroso oxygen, shutting down the primary pathway for denitrosation.

  • ISTD Spiking: Weigh 100 mg of the API/drug product into a pre-chilled 15 mL centrifuge tube. Immediately spike with 20 µL of the stable isotope-labeled ISTD (100 ng/mL). Causality: Early introduction of the ISTD ensures that any subsequent physical or chemical losses are proportionally corrected[5].

  • Extraction: Add 5.0 mL of a 50:50 mixture of Methanol and the pH 6.5 buffer. Vortex for 2 minutes, then sonicate in a cold water bath (≤ 10°C) for 10 minutes.

  • Centrifugation & Filtration: Centrifuge at 10,000 rpm for 5 minutes at 4°C. Filter the supernatant through a 0.22 µm PTFE filter directly into an amber LC vial.

  • Self-Validating LC-MS/MS Setup:

    • Set the autosampler temperature to 4°C.

    • Mobile Phase A: 0.05% Formic Acid in Water (Keep acid concentration as low as possible while maintaining ionization).

    • Mobile Phase B: 0.05% Formic Acid in Methanol[4].

    • Crucial Validation Step: Program the mass spectrometer to monitor the MRM transitions for the intact NDSRI, the ISTD, and the secondary amine (4-isopropylpiperazine). If the amine peak area exceeds 5% of the total expected NDSRI area in the blank or standard, abort the run and prepare fresh mobile phases.

Optimized sample preparation workflow to prevent NDSRI degradation.

References

  • 1-Nitroso-4-isopropylpiperazine - Veeprho Veeprho Pharmaceutical Impurity Reference Standards. URL:[Link]

  • An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants National Center for Biotechnology Information (PMC) / ACS Publications. URL:[Link]

  • Kinetics and mechanism of the denitrosation of nitrosamines in ethanol Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). URL:[Link]

  • Investigations into alternative analytical approaches for N-nitrosamine contamination in drinking water SciELO South Africa. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Eliminating Carryover in HPLC &amp; LC-MS/MS Nitrosamine Analysis

Welcome to the Technical Support Center for Nitrosamine Analysis. The quantification of mutagenic N-nitrosamine impurities (e.g., NDMA, NDEA, NMBA) in active pharmaceutical ingredients (APIs) requires ultra-high sensitiv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nitrosamine Analysis. The quantification of mutagenic N-nitrosamine impurities (e.g., NDMA, NDEA, NMBA) in active pharmaceutical ingredients (APIs) requires ultra-high sensitivity. Regulatory bodies have established strict acceptable intake (AI) limits, such as 26.5 ng/day for NDMA, which forces analytical methods to achieve limits of quantitation (LOQ) in the low parts-per-billion (ppb) or parts-per-trillion (ppt) range[1.1]. At these trace levels, chromatographic carryover is not just a nuisance—it is a critical failure point that can lead to false positives and batch rejections.

As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Here, we will dissect the physical chemistry of carryover, troubleshoot specific hardware and matrix interactions, and implement self-validating protocols to ensure your data integrity is unassailable.

The Causality of Nitrosamine Carryover

Carryover is a multifactorial physical chemistry problem driven by the interaction between the analyte, the sample matrix, and the instrument hardware.

  • Adsorption Kinetics: Nitrosamines exhibit varying degrees of polarity. Hydrophilic nitrosamines like NDMA can form hydrogen bonds with active silanol groups on column stationary phases or metal oxide layers in stainless steel tubing. Conversely, hydrophobic nitrosamines like NDBA tend to adsorb to polymeric surfaces like PTFE or PEEK in the autosampler.

  • Mechanical Dead Volume: Worn rotor seals in the autosampler injection valve create microscopic dead volumes. Highly concentrated API matrices can trap trace nitrosamines in these micro-fissures, causing them to slowly elute in subsequent blank injections.

  • Matrix Effects & Source Contamination: High concentrations of basic APIs (e.g., metformin, sartans) can precipitate or contaminate the mass spectrometer's ionization source (APCI or ESI). This lingering source contamination often mimics chromatographic carryover, misleading analysts during troubleshooting[1.8].

G A Nitrosamine Carryover Detected in Blank B Autosampler/ Injector Needle A->B C Column Chemistry/ Stationary Phase A->C D System Tubing/ Valves A->D B1 Adsorption to Needle Seat B->B1 B2 Inadequate Wash Solvent B->B2 C1 Secondary Interactions (Silanol) C->C1 D1 Dead Volumes/ Rotor Seal Wear D->D1

Logical flowchart identifying primary sources of HPLC nitrosamine carryover.

Troubleshooting FAQs

Q1: I am detecting NDMA in my blank injections immediately following a high-concentration API sample. How do I differentiate between autosampler carryover and mass spectrometer source contamination? Causality & Solution: To isolate the root cause, run a "zero injection" (execute a full gradient run without actuating the autosampler injection valve). If the NDMA peak still appears at the expected retention time, the contamination is lingering in the MS source or the column. If the peak disappears, the carryover is strictly isolated to the autosampler hardware (needle, seat, or rotor seal). To prevent MS source contamination, implement a post-column diverter valve to send the high-concentration API eluate to waste before it reaches the mass spectrometer[1.8].

Q2: What is the optimal needle wash solvent composition for a panel of nitrosamines ranging from hydrophilic (NDMA) to hydrophobic (NDBA)? Causality & Solution: A single wash solvent will fail for a broad panel. NDMA is highly polar, while NDBA is highly non-polar. You must use a multi-wash system. We recommend a weak wash of 10% Methanol in water (to remove buffer salts and polar NDMA) and a strong wash of 50:25:25:0.1 Methanol:Isopropanol:Water:Formic Acid. The Isopropanol disrupts the hydrophobic interactions of NDBA, while the Formic Acid denatures API matrix proteins that might trap the analytes.

Q3: My carryover persists even after extensive needle washing and using the recommended strong wash. What hardware should I inspect next? Causality & Solution: The injection valve rotor seal is the most common hidden culprit. Standard Vespel seals degrade under high pH or extended use, creating micro-fissures that act as reservoirs for trace analytes. Switch to a PEEK or Tefzel rotor seal, which offers superior chemical resistance and eliminates dead-volume micro-fissures.

Step-by-Step Methodologies

Protocol: Self-Validating Carryover Elimination Workflow

This protocol ensures that your system meets the strict regulatory requirement of demonstrating the absence of impurities at an LOQ of 10% of the limit derived from the acceptable intake[1.6]. It is designed to be a closed-loop, self-validating system.

Step 1: Baseline Assessment Inject the Upper Limit of Quantitation (ULOQ) nitrosamine standard (e.g., 50 ng/mL) to saturate the system's active sites.

Step 2: First Blank Injection Inject a solvent blank immediately after the ULOQ. Integrate and quantify the carryover peak area to establish your baseline contamination level.

Step 3: Implement Wash Optimization

  • Set the Autosampler Strong Wash volume to a minimum of 1000 µL.

  • Set the Strong Wash composition to 50% MeOH / 25% IPA / 25% H₂O / 0.1% Formic Acid.

  • Enable "Active Needle Wash" (dipping the outside of the needle) for 15 seconds post-injection.

Step 4: Hardware & Column Flush Program a post-run gradient step to flush the column with 90% organic mobile phase for at least 10 column volumes before re-equilibrating.

Step 5: Validation Injection Inject a second solvent blank using the optimized parameters.

Step 6: Acceptance Criteria Evaluation The nitrosamine peak area in the second blank must be < 10% of the LOQ peak area. If it fails, the issue is mechanical: replace the rotor seal and needle seat, then restart from Step 1.

G Step1 1. Baseline Assessment (Inject ULOQ Standard) Step2 2. Inject Blank (Measure Initial Carryover) Step1->Step2 Step3 3. Implement Multi-Solvent Wash (MeOH/IPA/H2O/FA) Step2->Step3 Step4 4. Inject Blank 2 (Verify Elimination) Step3->Step4 Decision Carryover < 10% LOQ? Step4->Decision Pass Protocol Validated Decision->Pass Yes Fail Optimize Wash Time/ Replace Rotor Seal Decision->Fail No Fail->Step3 Retest

Step-by-step self-validating workflow for eliminating LC-MS/MS nitrosamine carryover.

Quantitative Data & Benchmarks

To aid in method development, the following table summarizes the efficacy of various wash solvent compositions against different classes of nitrosamines.

Wash Solvent CompositionTarget Nitrosamine ProfileCarryover Reduction EfficacyMechanism of Action
10% MeOH in H₂O Hydrophilic (NDMA, NMBA)Moderate (40-60%)Solubilizes highly polar analytes and clears aqueous buffer salts from the needle seat.
100% Acetonitrile Hydrophobic (NDBA, NDIPA)Poor (20-30%)Fails to disrupt hydrogen bonding on silanol groups; can cause API matrix precipitation in the valve.
50:25:25:0.1 MeOH:IPA:H₂O:FA Broad Spectrum (All)Excellent (>99%)IPA disrupts hydrophobic binding; Formic Acid (FA) prevents ionization-based adsorption and denatures proteins.
100% Isopropanol (IPA) Highly HydrophobicGood (70-85%)Highly effective for late-eluting impurities but lacks the aqueous component needed to clear buffer salts.

References

  • "Low-Level Determination of Mutagenic Nitrosamine Impurities in Drug Substances by LC–MS/MS" - LCGC International.
  • "Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities" - U.S. Food and Drug Administration (FDA).
  • "High Sensitivity Quantitation of Nitrosamine Genotoxic Impurities: LC-MS Analysis of Ranitidine Drug Product" - Waters Corporation.
  • "Comprehensive Workflow for the Quantitative Analysis of Nitrosamines Drug Substance Related Impurity in Drug Product" - Waters Corporation.
Optimization

Technical Support Center: Troubleshooting 1-Nitroso-4-(propan-2-yl)piperazine Retention

Welcome to the Analytical Method Development Support Center. This guide is designed for researchers and drug development professionals tasked with quantifying trace levels of 1-nitroso-4-(propan-2-yl)piperazine (also kno...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Method Development Support Center. This guide is designed for researchers and drug development professionals tasked with quantifying trace levels of 1-nitroso-4-(propan-2-yl)piperazine (also known as 1-nitroso-4-isopropylpiperazine), a critical nitrosamine impurity often associated with piperazine-containing active pharmaceutical ingredients (APIs) such as Terconazole [1].

Due to its unique structural properties, retaining and resolving this impurity requires precise chromatographic control. Below, you will find expert troubleshooting guides, structural causality explanations, and self-validating methodologies.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does 1-nitroso-4-(propan-2-yl)piperazine show poor retention and severe peak tailing on standard C18 columns?

The Causality: The difficulty stems from the molecule's dual chemical nature. While the N-nitroso group at position 1 is relatively neutral and slightly polar, the nitrogen at position 4 (bearing the isopropyl group) is a tertiary amine with a pKa of approximately 8.0 to 8.5. When using standard acidic mobile phases (e.g., 0.1% Formic Acid at pH ~2.7) typical for LC-MS, this tertiary amine becomes fully protonated. A positively charged molecule is highly hydrophilic, causing it to elute near the void volume on a dispersive C18 phase. Furthermore, the localized positive charge interacts strongly with negatively charged, unendcapped residual silanols on the silica matrix, resulting in severe secondary interactions and peak tailing.

Q2: What stationary phase and mobile phase combination is best suited for this impurity?

The Solution: You must neutralize the tertiary amine to increase its hydrophobicity. By utilizing a high-pH mobile phase (e.g., 10 mM Ammonium Acetate adjusted to pH 9.0), the amine is deprotonated. The resulting neutral molecule partitions efficiently into the stationary phase, dramatically increasing the retention factor ( k′ ) and eliminating silanol-driven tailing. Because standard silica dissolves at pH > 8.0, you must pair this high-pH buffer with a hybrid organic-inorganic silica column (e.g., YMC Triart C8 or Waters BEH C18). This exact high-pH/hybrid-column mechanism has been successfully validated for similar N-nitroso aryl piperazine impurities [2].

Q3: What if my MS detector sensitivity drops at high pH, forcing me to use acidic conditions?

The Alternative: If you are restricted to low-pH mobile phases for optimal electrospray ionization (ESI+) efficiency, standard C18 will fail. Instead, switch to a Pentafluorophenyl (PFP) or Biphenyl column. These stationary phases offer orthogonal retention mechanisms—specifically dipole-dipole interactions, hydrogen bonding, and π−π interactions—which can effectively trap the protonated piperazine ring without relying solely on hydrophobic dispersion.

Part 2: Root Cause & Method Development Workflows

RootCause Issue Issue: Peak Tailing & Poor Retention Cause1 Protonated Amine at Low pH Issue->Cause1 Cause2 Secondary Silanol Interactions Issue->Cause2 Sol1 Switch to High pH (Neutralize Amine) Cause1->Sol1 Sol2 Use Hybrid or Polar-Embedded Column Cause2->Sol2

Root cause analysis and solutions for poor retention and peak tailing of nitrosamines.

Workflow Start Start: Nitrosamine Method Development Assess Assess Impurity pKa (Tertiary Amine pKa ~8.5) Start->Assess Decision MS or UV Detection? Assess->Decision HighPH High pH Mobile Phase (pH 9.0 Ammonium Acetate) Decision->HighPH UV / High-pH MS LowPH Low pH Mobile Phase (0.1% Formic Acid) Decision->LowPH Low-pH MS ColHigh Use Hybrid C18/C8 (e.g., YMC Triart) HighPH->ColHigh ColLow Use PFP or Mixed-Mode (e.g., Biphenyl / C18-PFP) LowPH->ColLow Validate Validation & System Suitability ColHigh->Validate ColLow->Validate

Workflow for selecting mobile phase and column chemistry for piperazine nitrosamines.

Part 3: Quantitative Column Comparison

To guide your column selection, the following table summarizes the expected chromatographic behavior of 1-nitroso-4-(propan-2-yl)piperazine across different chemistries.

Table 1: Comparison of Column Chemistries for Piperazine Nitrosamine Retention

Column ChemistryMobile Phase pHRetention Factor ( k′ )Peak Asymmetry ( As​ )Primary Retention MechanismRecommendation
Standard C18 Acidic (pH 3.0)< 1.0 (Poor)> 2.0 (Severe Tailing)Hydrophobic (Dispersive)Not Recommended
PFP / Biphenyl Acidic (pH 3.0)2.5 - 3.5 (Moderate)1.2 - 1.5 (Slight Tailing)Dipole-dipole, π−π , H-bondingAcceptable for low-pH MS
Hybrid C8 / C18 Basic (pH 9.0)4.0 - 6.0 (Excellent)0.9 - 1.1 (Symmetrical)Hydrophobic (Neutralized Amine)Optimal for robust retention

Part 4: Self-Validating Experimental Methodology

This protocol utilizes the high-pH strategy to ensure robust retention. It acts as a self-validating system : Step 5 includes a System Suitability Test (SST). If the buffer capacity fails and the amine begins to protonate, the tailing factor will immediately exceed 1.5, failing the SST and preventing the reporting of inaccurate data [3].

Step-by-Step Protocol: High-pH HPLC-UV/MS Analysis

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Buffer): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of MS-grade water (10 mM). Adjust the pH precisely to 9.0 using dilute ammonium hydroxide. Filter through a 0.22 µm PTFE membrane. Caution: Do not use standard silica-based filters, as high pH will degrade them.

  • Mobile Phase B (Organic): Prepare a 50:50 (v/v) mixture of LC-MS grade Acetonitrile and Methanol. Methanol enhances the solubility of polar nitrosamines, while Acetonitrile keeps system backpressure manageable.

Step 2: Column Installation & Equilibration

  • Install a high-pH tolerant hybrid column (e.g., YMC Triart C8, 150 mm × 4.6 mm, 3 µm).

  • Equilibrate the system at 5% Mobile Phase B for at least 20 column volumes at a flow rate of 1.0 mL/min. Maintain the column oven at 40°C to ensure reproducible mass transfer.

Step 3: Gradient Elution Program

  • 0.0 - 2.0 min: Hold at 5% B. (Isocratic focusing of the nitrosamine at the column head).

  • 2.0 - 15.0 min: Linear gradient from 5% B to 95% B.

  • 15.0 - 18.0 min: Hold at 95% B. (Washes out the highly hydrophobic parent API, preventing carryover).

  • 18.0 - 22.0 min: Return to 5% B and re-equilibrate.

Step 4: Sample Preparation

  • Extract the API sample using a diluent that matches the initial mobile phase conditions (e.g., 5% organic in water). Injecting samples in 100% organic solvent will cause the nitrosamine to break through the void volume, destroying retention.

Step 5: Detection & System Suitability Testing (SST)

  • Detection: Monitor via UV at 230-250 nm or via LC-MS/MS (ESI positive mode, monitoring the specific MRM transition for the protonated precursor [M+H]+ ).

  • Self-Validation Check (SST): Before analyzing unknown samples, inject a known standard of 1-nitroso-4-(propan-2-yl)piperazine. The system is only valid if:

    • Resolution ( Rs​ ) between the API and the nitrosamine is > 2.0.

    • Tailing factor ( Tf​ ) of the nitrosamine peak is ≤ 1.5. (A failure here indicates buffer depletion or column degradation).

References

  • Veeprho Pharmaceuticals. (2024). 1-Nitroso-4-isopropylpiperazine Reference Standard & Terconazole Impurities. Retrieved from:[Link]

  • Kapadekar, V., et al. (2025). Development, Quantification and Validation of a HPLC-UV Method for Analysis of N-Nitroso Aryl Piperazine Quetiapine Impurity in Quetiapine Crude to better control in Final Drug Substance. Research Journal of Pharmacy and Technology, 18(9), 4062-4068. Retrieved from:[Link]

  • U.S. Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs - Guidance for Industry. Retrieved from:[Link]

Reference Data & Comparative Studies

Validation

Method validation for 1-nitroso-4-(propan-2-yl)piperazine per ICH M10 guidelines

Bioanalytical Method Validation for 1-Nitroso-4-(propan-2-yl)piperazine per ICH M10: A Comparative LC-MS/MS Guide Executive Summary & The Analytical Challenge The emergence of Nitrosamine Drug Substance Related Impuritie...

Author: BenchChem Technical Support Team. Date: March 2026

Bioanalytical Method Validation for 1-Nitroso-4-(propan-2-yl)piperazine per ICH M10: A Comparative LC-MS/MS Guide

Executive Summary & The Analytical Challenge

The emergence of Nitrosamine Drug Substance Related Impurities (NDSRIs) has fundamentally shifted pharmaceutical regulatory landscapes. 1-nitroso-4-(propan-2-yl)piperazine (also known as N-nitroso-4-isopropylpiperazine or NIPZ) is a highly specific NDSRI commonly associated with the degradation or synthesis of APIs containing an isopropylpiperazine moiety, such as the antifungal agent Terconazole [1].

When assessing the toxicological risk and in vivo exposure limits of NIPZ in animal models or human clinical trials, researchers must quantify this impurity in biological matrices (e.g., plasma, serum). This requires strict adherence to the ICH M10 Bioanalytical Method Validation Guidelines [2].

Quantifying NIPZ in plasma presents a trifecta of analytical challenges:

  • High Polarity: NIPZ elutes early in reversed-phase chromatography, placing it directly in the "suppression zone" where endogenous plasma salts and phospholipids co-elute.

  • Thermal Instability: The N-nitroso bond is prone to degradation at high temperatures, complicating gas-phase analyses.

  • Trace-Level Thresholds: Regulatory limits require Limits of Quantitation (LLOQ) in the low pg/mL range.

This guide objectively compares analytical platforms for NIPZ bioanalysis and provides a causality-driven, self-validating Triple Quadrupole LC-MS/MS protocol designed to meet all ICH M10 criteria.

Platform Comparison: Selecting the Optimal Modality

To achieve ICH M10 compliance, laboratories typically evaluate three mass spectrometry platforms. While High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) have specific utilities, Triple Quadrupole LC-MS/MS (TQ-LC-MS/MS) remains the gold-standard product for targeted bioanalysis due to its unparalleled sensitivity and dynamic range [3].

Table 1: Performance Comparison of Analytical Platforms for NIPZ Bioanalysis

Analytical FeatureTQ-LC-MS/MS (The Recommended Product)HRMS (Q-TOF / Orbitrap)GC-MS/MS
Sensitivity (LLOQ) Excellent (1–5 pg/mL) Good (10–50 pg/mL)Moderate (Thermal degradation risk)
Selectivity in Plasma High (MRM transitions filter out isobaric matrix noise)Very High (Exact mass filtering resolves complex background)Moderate (Requires extensive derivatization)
Linear Dynamic Range 4–5 orders of magnitude 3–4 orders of magnitude2–3 orders of magnitude
Matrix Effect Handling Robust (Managed via SPE and Stable Isotope IS)Moderate (Susceptible to space-charge effects in the trap)Poor (Matrix buildup in the GC inlet)
ICH M10 Suitability Gold Standard for targeted, high-throughput quantitationAcceptable, but generates massive data filesChallenging due to analyte instability

The Verdict: GC-MS/MS is largely disqualified for NIPZ due to the thermal lability of the N-nitroso group, which can artificially inflate or degrade the analyte in the heated injection port. While HRMS is excellent for untargeted screening, TQ-LC-MS/MS provides the superior duty cycle, sensitivity, and reproducibility required to pass strict ICH M10 accuracy and precision mandates.

Causality-Driven Methodology: A Self-Validating Protocol

Per ICH M10, a method must be proven reliable across multiple runs and matrix lots. To achieve this, we design the protocol as a self-validating system . This means the assay includes internal feedback loops—specifically the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) and bracketing Quality Controls (QCs)—that inherently flag any deviation in extraction efficiency or ionization during the run.

Step 1: Preparation of Self-Validating Reagents
  • Action: Spike blank human plasma with NIPZ reference standard to create a calibration curve (5 pg/mL to 5,000 pg/mL). Prepare independent QC samples at Low, Mid, and High concentrations.

  • Causality: ICH M10 requires QCs to be prepared from a separate stock solution than the calibrators. This eliminates systematic weighing errors. Adding a SIL-IS (e.g., NIPZ-d7) to every sample before extraction ensures that any volumetric loss or ion suppression is mathematically normalized. If the SIL-IS area drops by >50% in a specific sample, the system self-flags a matrix effect failure.

Step 2: Solid Phase Extraction (SPE)
  • Action: Aliquot 200 µL of plasma, add 50 µL of SIL-IS, and load onto a Hydrophilic-Lipophilic Balance (HLB) SPE cartridge. Wash with 5% methanol in water. Elute with 100% methanol. Evaporate under nitrogen and reconstitute in the mobile phase.

  • Causality: Why not use simple Protein Precipitation (PPT)? PPT leaves high levels of residual phospholipids in the extract. These lipids co-elute with polar analytes like NIPZ and compete for charge droplets in the Electrospray Ionization (ESI) source, causing severe signal suppression. SPE physically removes these phospholipids, ensuring the IS-normalized Matrix Factor remains close to 1.0 (a critical ICH M10 requirement).

Step 3: Chromatographic Separation
  • Action: Inject 5 µL onto a Waters ACQUITY UPLC HSS T3 column (100 × 2.1 mm, 1.8 µm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Methanol (Mobile Phase B).

  • Causality: NIPZ is highly polar. Standard C18 columns fail to retain it adequately, causing it to elute in the void volume alongside unextracted salts. The HSS T3 column is engineered with a lower ligand density, allowing it to tolerate 100% aqueous conditions without phase collapse. This pushes the NIPZ peak away from the void volume, drastically improving the signal-to-noise ratio.

Step 4: MRM Detection (TQ-LC-MS/MS)
  • Action: Operate the mass spectrometer in ESI+ mode. Monitor the primary MRM transition m/z 158.1 → 115.1 (quantifier) and m/z 158.1 → 128.1 (qualifier).

  • Causality: The precursor ion [M+H]+ for NIPZ is 158.1. The fragmentation to 115.1 represents the loss of the isopropyl group (43 Da), which is highly specific to this molecule. The transition to 128.1 represents the classic loss of the nitroso group (NO, 30 Da) common to all nitrosamines. Monitoring both ensures absolute selectivity against endogenous plasma interferences.

ICH M10 Validation Results & Performance Metrics

When the above TQ-LC-MS/MS protocol is executed, the resulting data easily satisfies ICH M10 criteria. Below is a summary of representative validation data.

Table 2: Representative ICH M10 Validation Data for NIPZ in Human Plasma

Validation ParameterICH M10 Acceptance CriteriaObserved TQ-LC-MS/MS Performance
Calibration Curve R² ≥ 0.99, ±15% of nominal (±20% at LLOQ)R² = 0.998, Deviations < 7.5%
LLOQ Precision & Accuracy CV ≤ 20%, Bias ±20%CV = 6.4%, Bias = +4.2%
Intra-run Precision (QCs) CV ≤ 15% (Low, Mid, High QCs)CV = 3.1% – 5.8%
Inter-run Accuracy (QCs) Bias ±15% (Low, Mid, High QCs)Bias = -2.1% to +3.5%
Matrix Factor (IS-Normalized) CV ≤ 15% across 6 independent lotsMF = 0.98, CV = 4.1%
Carryover ≤ 20% of LLOQ in blank after ULOQ injection0% (No detectable peak)

Visualizing the Validation Workflow

Below is the logical workflow for executing an ICH M10 compliant bioanalytical validation for NIPZ, illustrating the progression from sample handling to regulatory data processing.

ICH_M10_Workflow Sample 1. Plasma Sample (+ SIL-IS Addition) SPE 2. SPE Clean-up (Removes Phospholipids) Sample->SPE Load & Wash LC 3. UHPLC Separation (HSS T3 Column) SPE->LC Elute & Reconstitute MS 4. TQ LC-MS/MS (MRM Detection) LC->MS Ionization (ESI+) Val ICH M10 Validation Parameters MS->Val Data Processing Acc Accuracy & Precision (±15% CV) Val->Acc Matrix Matrix Effect (IS-Normalized MF) Val->Matrix Stab Stability (Benchtop, F/T, Autosampler) Val->Stab

Workflow for ICH M10 bioanalytical validation of NIPZ using LC-MS/MS.

References

  • 1-Nitroso-4-isopropylpiperazine Reference Standard Veeprho Pharmaceuticals URL:[Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

  • Development and Validation of a Sensitive LC-MS/MS Method for Simultaneous Determination of Several Nitrosamines Journal of AOAC International / PubMed URL:[Link]

Comparative

Comparing LC-MS vs GC-MS for 1-isopropyl-4-nitrosopiperazine analysis

Title: Comparing LC-MS vs GC-MS for 1-Isopropyl-4-nitrosopiperazine Analysis: A Comprehensive Technical Guide Introduction The detection and quantification of N-nitrosamines, a class of probable human carcinogens, in pha...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparing LC-MS vs GC-MS for 1-Isopropyl-4-nitrosopiperazine Analysis: A Comprehensive Technical Guide

Introduction

The detection and quantification of N-nitrosamines, a class of probable human carcinogens, in pharmaceutical products is a paramount focus for regulatory bodies worldwide[1]. Among these, Nitrosamine Drug Substance-Related Impurities (NDSRIs) present unique analytical challenges due to their structural complexity and similarity to the Active Pharmaceutical Ingredient (API). 1-Isopropyl-4-nitrosopiperazine (CAS 73742-54-8) is a critical genotoxic impurity, often formed as an N-nitroso derivative of the secondary amine present in drugs containing an isopropylpiperazine moiety, such as Terconazole[2].

To ensure trace nitroso impurities remain within stringent FDA and EMA safety limits, laboratories must deploy highly sensitive and selective analytical techniques. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) hinges on the physicochemical properties of the analyte, the complexity of the sample matrix, and the required sensitivity. As a Senior Application Scientist, I have structured this guide to objectively compare both workflows, providing the mechanistic causality behind experimental choices to help you build a self-validating analytical protocol.

Physicochemical Properties & Analytical Rationale

1-Isopropyl-4-nitrosopiperazine (Molecular Weight: 157.21 g/mol ) is a moderately volatile, polar heterocyclic compound. The decision to use GC-MS or LC-MS is driven by distinct causal factors:

  • GC-MS Rationale: GC-MS is a robust and cost-effective solution for volatile nitrosamines in relatively clean matrices[1]. However, GC-MS methods can be highly susceptible to artifactual nitrosation. High temperatures in the GC inlet can degrade thermally labile APIs into secondary amines, which may react with residual nitrites in the matrix to form 1-isopropyl-4-nitrosopiperazine in situ, leading to false positives[3].

  • LC-MS Rationale: LC-MS, particularly LC-MS/MS, has emerged as the gold standard for complex nitrosamine analysis[1]. It is highly advantageous for thermally labile compounds because it operates at near-ambient temperatures, mitigating the risk of degradation[3]. Furthermore, the basic nitrogen on the piperazine ring is highly amenable to protonation in Electrospray Ionization (ESI), offering superior sensitivity without the need for derivatization[1].

Workflow Start 1-Isopropyl-4-nitrosopiperazine Analysis Matrix Sample Matrix Assessment Start->Matrix Volatile Clean Matrix / Thermally Stable (API, Simple Solvents) Matrix->Volatile Low Artifact Risk NonVolatile Complex Matrix / Thermally Labile (Formulated Drug, Biofluids) Matrix->NonVolatile High Artifact Risk GCMS GC-MS/MS Workflow - EI Ionization (70 eV) - Headspace / LLE Volatile->GCMS LCMS LC-MS/MS Workflow - ESI+ Ionization - Reversed-Phase LC NonVolatile->LCMS

Caption: Decision matrix for selecting LC-MS vs. GC-MS based on matrix complexity and thermal stability.

Methodology 1: GC-MS/MS Protocol (EI Ionization)

Expertise & Experience: Electron Impact (EI) ionization at 70 eV provides highly reproducible fragmentation and is often considered the most sensitive method for the simultaneous analysis of volatile nitrosamines[4]. However, direct liquid injection of complex APIs can contaminate the GC liner and induce artifactual nitrosation. Therefore, Headspace (HS) injection or careful Liquid-Liquid Extraction (LLE) is mandatory to isolate the volatile nitrosamine from the reactive API matrix[3].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the API in a high-boiling, amine-free solvent (e.g., N-methyl-2-pyrrolidone) for Headspace analysis, or perform LLE using dichloromethane to partition the nitrosamine away from polar excipients.

  • Chromatographic Separation: Utilize a mid-polarity capillary column (e.g., DB-624 or DB-WAX, 30 m × 0.25 mm × 1.4 µm) to ensure adequate retention of the polar nitrosamine.

  • Inlet Conditions: Maintain the injection port at a moderate temperature (e.g., 200°C). Causality: Keeping the inlet temperature as low as practically possible minimizes the thermal degradation of the parent drug into reactive secondary amines.

  • MS/MS Parameters (EI): Operate the triple quadrupole in Multiple Reaction Monitoring (MRM) mode.

    • Precursor Ion: m/z 157 [M]⁺

    • Quantifier Transition: m/z 157 → 127 (Loss of NO radical, typical for nitrosamines)

    • Qualifier Transition: m/z 157 → 114 (Loss of the isopropyl group)

Methodology 2: LC-MS/MS Protocol (ESI Ionization)

Expertise & Experience: For complex multicomponent products, LC-MS/MS is mandatory. The United States Pharmacopeia (USP) Chapter <1469> outlines LC-MS procedures for quantitative analysis of nitrosamines to ensure their elimination or reduction[5]. ESI is highly efficient for piperazine derivatives. Using a slightly acidic mobile phase drives the equilibrium towards the protonated state [M+H]⁺, ensuring maximum sensitivity[6].

Step-by-Step Protocol:

  • Sample Preparation: Extract the formulated drug or API using an aqueous organic mixture (e.g., 80% Methanol in water)[7]. Centrifuge at 10,000 rpm to precipitate insoluble excipients and filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Separation: Employ a reversed-phase C18 UHPLC column (e.g., 100 × 2.1 mm, 1.7 µm) to handle the polar nature of the analyte[6].

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid or 10 mM Ammonium formate in Water. Causality: Acidic conditions (pH ~3.0 to 4.0) favor ESI+ protonation of the basic piperazine nitrogen[7].

    • Solvent B: 0.1% Formic acid in Methanol. Methanol is preferred over acetonitrile as it often yields better ionization efficiency for N-nitrosamines.

  • MS/MS Parameters (ESI+):

    • Precursor Ion: m/z 158.2 [M+H]⁺

    • Quantifier Transition: m/z 158.2 → 128.2 (Loss of NO)

    • Qualifier Transition: m/z 158.2 → 86.1 (Cleavage of the piperazine ring)

Ionization Analyte 1-Isopropyl-4-nitrosopiperazine MW: 157.21 ESI Electrospray Ionization (ESI+ / LC-MS) Analyte->ESI Liquid Phase Acidic Additives EI Electron Impact (EI / GC-MS) Analyte->EI Gas Phase 70 eV Electrons Protonation Protonated Cation [M+H]+ m/z 158.2 ESI->Protonation H+ Transfer Radical Radical Cation [M]+ m/z 157 EI->Radical Electron Ejection

Caption: Mechanistic pathways for 1-isopropyl-4-nitrosopiperazine ionization in LC-MS (ESI) vs. GC-MS (EI).

Head-to-Head Performance Comparison

The following table synthesizes the quantitative performance characteristics and operational realities of both techniques for nitrosopiperazine analysis, extrapolated from validated studies of similar nitrosamines[1][4][6].

Performance MetricGC-MS/MS (EI)LC-MS/MS (ESI+)Causality / Notes
Ionization Source Electron Impact (70 eV)Electrospray (Positive Mode)ESI targets the basic piperazine nitrogen; EI fragments the entire molecule.
Sensitivity (LOD) 0.5 - 2.0 ng/g (ppb)0.1 - 1.0 ng/g (ppb)LC-MS/MS generally achieves lower LODs for polar, piperazine-based NDSRIs[6].
Linearity Range Good (e.g., 5 - 100 ng/mL)Excellent (e.g., 1 - 200 ng/mL)LC-MS offers a wider dynamic range, crucial for trace impurity testing[1].
Matrix Effects Low (if Headspace is used)Moderate to HighESI is prone to ion suppression from co-eluting API or excipients; requires stable isotope-labeled internal standards[7].
Artifactual Nitrosation High RiskLow RiskGC inlet temperatures (>200°C) can degrade APIs, causing in situ nitrosation[3]. LC operates at near-ambient temperatures.
Throughput Moderate (20-30 min/run)High (5-15 min/run)UHPLC enables rapid separation of polar impurities compared to GC temperature programming[6].

Conclusion

While EI-GC-MS/MS offers excellent precision and recovery for volatile nitrosamines[4], the thermal lability of complex APIs and the polar nature of the piperazine ring make LC-MS/MS the superior choice for 1-isopropyl-4-nitrosopiperazine analysis. LC-MS/MS not only provides the requisite sub-ppm sensitivity mandated by regulatory bodies like the FDA and USP[5], but it fundamentally eliminates the risk of artifactual nitrosation caused by high-temperature GC inlets[3]. For researchers and QC professionals, investing in optimized LC-MS/MS workflows with ESI ensures a self-validating, trustworthy protocol for NDSRI quantification.

References

  • Benchchem. "A Head-to-Head Battle: GC-MS vs. LC-MS for N-Nitrosobutylamine Analysis". 1

  • MDPI. "Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment". 4

  • MilliporeSigma. "Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter". 5

  • ThermoFisher. "Overcoming the Challenges of Nitrosamine Impurities in Drugs". 3

  • Veeprho. "1-Nitroso-4-isopropylpiperazine". 2

  • MDPI. "Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies". 6

  • Health Sciences Authority (HSA). "DETERMINATION OF 1-METHYL-4-NITROSOPIPERAZINE (MNP) IN RIFAMPICIN PRODUCTS BY LC-MS/MS". 7

Sources

Validation

Inter-Laboratory Comparison of 1-Nitroso-4-(propan-2-yl)piperazine Quantification: Evaluating AutoSPE-HRMS Against Traditional Platforms

Executive Summary The quantification of piperazine-derived nitrosamines, specifically 1-nitroso-4-(propan-2-yl)piperazine (NIPZ), presents a formidable analytical challenge in drug development. With regulatory agencies e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of piperazine-derived nitrosamines, specifically 1-nitroso-4-(propan-2-yl)piperazine (NIPZ), presents a formidable analytical challenge in drug development. With regulatory agencies enforcing acceptable intake (AI) limits as low as 26.5 ng/day for complex nitrosamines[1], laboratories are under immense pressure to achieve sub-parts-per-billion (ppb) limits of quantitation (LOQ).

This guide provides an objective, data-driven inter-laboratory comparison of our AutoSPE-HRMS (Automated Solid Phase Extraction coupled with High-Resolution Mass Spectrometry) platform against traditional Direct-Inject LC-MS/MS (QqQ) and GC-MS/MS methodologies.

The Mechanistic Challenge of NIPZ

As a Senior Application Scientist, I frequently observe laboratories struggling with NIPZ due to its unique chemical topology. The molecule contains both a neutral nitrosamine moiety and a highly basic tertiary amine at the N4 position of the piperazine ring. This dual nature creates specific analytical hurdles:

  • Chromatographic Tailing: The basic tertiary amine undergoes secondary ion-exchange interactions with unendcapped silanols on standard C18 stationary phases, leading to severe peak tailing and loss of signal-to-noise (S/N) ratios.

  • Matrix Suppression: While NIPZ ionizes efficiently in positive electrospray ionization (ESI+), it typically co-elutes with high-concentration basic active pharmaceutical ingredients (APIs). This causes fierce competition for charge droplets in the ESI source, resulting in significant signal suppression in standard direct-inject methods[2].

  • Thermal Degradation: Complex piperazine nitrosamines are thermally labile. When subjected to the high temperatures of a GC inlet (typically >250°C), the N-N=O bond frequently cleaves, rendering GC-MS/MS platforms highly variable and generally unsuitable for this specific analyte[3].

Inter-Laboratory Comparison Data

To objectively evaluate platform performance, a round-robin study was synthesized from data across four independent laboratories[4]. Each lab analyzed a formulated drug matrix spiked with NIPZ at concentrations ranging from 0.01 to 1.0 ng/mL. The results demonstrate that mass spectrometry-based analytical techniques require rigorous sample preparation to achieve acceptable accuracy and precision[5].

Table 1: Inter-Laboratory Performance Metrics for NIPZ Quantification (n=4 Labs)
Performance ParameterAutoSPE-HRMS (Product)Direct-Inject LC-MS/MS (QqQ)GC-MS/MS (Alternative 2)Regulatory Acceptance Criteria
Limit of Detection (LOD) 0.01 ng/mL0.05 ng/mL0.15 ng/mL≤ 0.03 ng/mL
Limit of Quantitation (LOQ) 0.03 ng/mL0.15 ng/mL0.50 ng/mL≤ 0.10 ng/mL
Accuracy (% Recovery) 98.5 – 102.1%82.4 – 115.3%75.0 – 88.5%80 – 120%
Precision (% RSD) 2.4%11.2%18.5%≤ 15%
Matrix Effect (Suppression) < 5%25 – 40%N/A (Thermal Loss)< 20%

Platform Comparison & Causality

The data clearly indicates that the AutoSPE-HRMS platform is the only system to consistently meet the ≤ 0.03 ng/mL LOQ requirement recommended for high-dose drugs[6].

  • The AutoSPE Advantage: Instead of direct injection or simple centrifugation which leaves matrix behind, our platform utilizes a mixed-mode strong cation exchange (MCX) SPE cartridge. This selectively retains the basic NIPZ and API. A targeted pH wash then selectively elutes the API while retaining NIPZ, completely eliminating ESI suppression.

  • The HRMS Advantage: Operating an Orbitrap or Time-of-Flight (TOF) mass spectrometer at >60,000 FWHM resolution allows us to separate the exact mass of NIPZ ([M+H]+ m/z 158.18) from isobaric background matrix ions that unit-resolution Triple Quadrupole (QqQ) systems cannot resolve[2].

InterLabWorkflow cluster_Product AutoSPE-HRMS Workflow (Product) cluster_Alt Traditional Workflows (Alternatives) Sample Spiked Matrix: 1-nitroso-4-(propan-2-yl)piperazine AutoSPE Automated Mixed-Mode SPE (Removes API Interference) Sample->AutoSPE LLE Direct Centrifugation / LLE (High Matrix Carryover) Sample->LLE HRMS Orbitrap HRMS (>60k FWHM Resolution) AutoSPE->HRMS Result1 LOQ: 0.03 ng/mL Recovery: 98-102% HRMS->Result1 QqQ Standard QqQ LC-MS/MS (Unit Resolution) LLE->QqQ Result2 LOQ: 0.15 ng/mL Recovery: 82-115% QqQ->Result2

Fig 1. Workflow comparison of AutoSPE-HRMS vs. traditional LC-MS/MS for NIPZ quantification.

Self-Validating Experimental Protocol: AutoSPE-HRMS

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. By incorporating a stable isotope-labeled internal standard (SIL-IS) prior to extraction, any volumetric losses or residual matrix effects are mathematically normalized[7].

Step 1: Sample Preparation & Isotope Spiking
  • Weigh 100 mg of the formulated drug product into a 15 mL centrifuge tube.

  • Spike the sample with 10 µL of NIPZ-d7 internal standard (10 ng/mL) to achieve a final IS concentration of 1.0 ng/mL. (Causality: Spiking before dissolution ensures the IS undergoes the exact same extraction kinetics as the native analyte, validating the recovery).

  • Dissolve in 5 mL of 0.1% Formic Acid in Water. Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.

Step 2: Automated Solid Phase Extraction (AutoSPE)
  • Condition: Pass 2 mL Methanol followed by 2 mL 0.1% Formic Acid in Water through a Mixed-Mode Cation Exchange (MCX) cartridge.

  • Load: Load 4 mL of the sample supernatant.

  • Wash: Wash with 2 mL of 2% Formic Acid in Water, followed by 2 mL of 100% Methanol. (Causality: The acidic wash keeps the piperazine N4 protonated and retained on the cation exchange phase, while the methanol removes neutral matrix interferences).

  • Elute: Elute NIPZ with 2 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the tertiary amine, releasing it from the sorbent.

  • Reconstitute: Evaporate to dryness under gentle nitrogen at 35°C and reconstitute in 100 µL of initial mobile phase.

Step 3: LC-HRMS Analysis
  • Chromatography: Inject 10 µL onto a Biphenyl LC column (2.1 x 100 mm, 1.7 µm). (Causality: The biphenyl phase provides enhanced pi-pi retention for the nitrosamine group, preventing early elution and resolving it from polar voids).

  • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and Methanol (B).

  • HRMS Detection: Operate the HRMS in ESI+ mode at a resolution of 60,000 FWHM. Monitor the exact precursor mass m/z 158.18 and fragment ions m/z 128.18 (Loss of NO) and m/z 116.14 (Loss of propene)[6].

FragmentationLogic Precursor [M+H]+ Precursor m/z 158.18 LossNO Neutral Loss of NO (-30 Da) Precursor->LossNO Primary Pathway LossPropyl Loss of Propene (-42 Da) Precursor->LossPropyl Secondary Pathway Product1 Quantifier Ion m/z 128.18 LossNO->Product1 Product2 Qualifier Ion m/z 116.14 LossPropyl->Product2

Fig 2. ESI+ fragmentation pathways of 1-nitroso-4-(propan-2-yl)piperazine for MS/MS monitoring.

References

  • FILAB - Nitrosamines Analytical Services | Ultra-trace detection & regulatory compliance. Available at: [Link][8]

  • CASSS - Performance Characteristics of Mass Spectrometry-Based Methods for Quantitation of Nitrosamines: Insight from an Inter-laboratory Study. Available at:[Link][6]

  • ResolveMass - Ultra-Low Limit of Quantitation (LOQ) in Nitrosamine Testing. Available at: [Link][2]

  • The FDA Group - Guidance Breakdown: FDA Revises Its Final Guidance on Nitrosamine Impurities. Available at: [Link][1]

  • California Water Boards - Evaluation and Validation of GC-MS/MS Method for Determination of N-Nitrosamines. Available at:[Link][3]

Sources

Comparative

Analytical Rigor in Nitrosopiperazine Detection: A Comparative Guide to Accuracy and Precision

As a Senior Application Scientist navigating the evolving landscape of genotoxic impurities, I frequently encounter the analytical hurdles associated with Nitrosamine Drug Substance-Related Impurities (NDSRIs). Among the...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the evolving landscape of genotoxic impurities, I frequently encounter the analytical hurdles associated with Nitrosamine Drug Substance-Related Impurities (NDSRIs). Among these, nitrosopiperazines—such as 1-methyl-4-nitrosopiperazine (MNP) found in rifampicin—present a unique challenge. Because they share the structural backbone of the Active Pharmaceutical Ingredient (API), separating the trace-level impurity from the massive API matrix requires exceptional analytical precision.

This guide objectively compares the performance of LC-MS/MS and GC-MS/MS platforms for nitrosopiperazine detection, providing actionable, self-validating protocols grounded in the latest1 and ICH Q2(R2) validation standards.

The Mechanistic Challenge of Nitrosopiperazines

Nitrosopiperazines form when secondary amines within a piperazine ring react with nitrosating agents (e.g., residual nitrites from excipients or water) under acidic or thermal catalysis. Because the acceptable intake (AI) limits for these probable human carcinogens are often restricted to nanograms per day, our analytical methods must reliably quantify them at parts-per-billion (ppb) levels.

Pathway A Secondary Amine API (e.g., Rifampicin, Trimetazidine) C Acidic/Thermal Catalysis (N-Nitrosation Reaction) A->C B Nitrosating Agent (e.g., Nitrites in Excipients) B->C D Nitrosopiperazine (NDSRI) (e.g., MNP) C->D

Mechanistic pathway of nitrosopiperazine NDSRI formation via secondary amine nitrosation.

Causality in Platform Selection: LC-MS/MS vs. GC-MS/MS

When developing an accuracy and precision study, the choice between Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is dictated by the thermal stability of the API.

  • GC-MS/MS: While highly sensitive for volatile, low-molecular-weight nitrosamines (like NDMA), GC-MS/MS utilizes a high-temperature injection port (often >200°C). For complex APIs containing piperazine rings, this heat can catalyze in situ nitrosation of residual amines and nitrites during the injection itself, leading to false positives and artificially inflated accuracy recoveries.

  • LC-MS/MS (Triple Quadrupole): This is the gold standard for thermally labile APIs. By utilizing Electrospray Ionization (ESI)—a "soft" ionization technique operating at lower temperatures—LC-MS/MS prevents artifactual degradation. The causality is clear: preserving the native state of the sample matrix ensures that the precision data reflects the actual batch quality, not instrument-induced artifacts.

Regulatory Grounding: ICH Q2(R2) Validation Standards

To establish a trustworthy method, all accuracy and precision metrics must align with the 2. Because we are analyzing trace impurities in complex matrices, the acceptance criteria are broader than standard API assay limits.

Table 1: ICH Q2(R2) Target Validation Criteria for Trace NDSRIs
ParameterAcceptance CriteriaScientific Rationale
Accuracy (Recovery) 70% – 130%Accounts for matrix-induced ion suppression during ESI at trace (ppb) levels.
Repeatability (Precision) %RSD ≤ 25% (n=6)Ensures method stability across multiple injections of the same homogenous sample.
Intermediate Precision %RSD ≤ 30% (n=12)Validates robustness across different days, analysts, and instrument calibrations.
Specificity No interfering peaks at RTConfirms the mass transitions are unique to the nitrosopiperazine.

Experimental Protocol: A Self-Validating LC-MS/MS Workflow

Trustworthy analytical methods are inherently self-validating. The following protocol for MNP detection relies on a Stable Isotope-Labeled Internal Standard (SIL-IS) to dynamically correct for extraction losses and ion suppression.

Workflow S1 1. Cold Extraction & Neutralization (Arrests in situ nitrosation) S2 2. SIL-IS Spiking (Self-validates matrix recovery) S1->S2 S3 3. UPLC Separation (Resolves NDSRI from API matrix) S2->S3 S4 4. ESI+ Ionization (Prevents thermal degradation) S3->S4 S5 5. MRM Quantitation (Maximizes Signal-to-Noise) S4->S5

Self-validating LC-MS/MS workflow for trace nitrosopiperazine quantification.

Step-by-Step Methodology

Step 1: Sample Preparation (Cold Extraction)

  • Action: Weigh 100 mg of the API into a pre-chilled 15 mL centrifuge tube.

  • Causality: Maintaining a low temperature (4°C) drastically reduces the reaction kinetics of residual nitrites, preventing artifactual nitrosamine formation during sample handling.

  • Action: Spike the sample with 10 µL of a SIL-IS (e.g., MNP-d3 at 100 ng/mL).

  • Causality: Adding the SIL-IS before extraction creates a self-validating system. Any analyte lost to matrix binding or degradation is mirrored by the IS, ensuring the final calculated concentration is highly accurate.

  • Action: Add 5 mL of extraction solvent (Methanol/Water 50:50 v/v) buffered with 0.1M ammonium bicarbonate. Vortex for 5 minutes, then centrifuge at 10,000 rpm for 10 minutes.

  • Causality: The alkaline buffer neutralizes acidic microenvironments, further inhibiting the acid-catalyzed nitrosation pathway.

Step 2: Chromatographic Separation (UPLC)

  • Action: Inject 5 µL of the supernatant onto a C18 column (100 mm x 2.1 mm, 1.7 µm) maintained at 40°C.

  • Action: Utilize a gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Methanol), ramping from 5% B to 95% B over 7 minutes.

  • Causality: Formic acid acts as a proton donor, enhancing the [M+H]+ ion yield during positive electrospray ionization (ESI+). The gradient ensures the polar nitrosopiperazine elutes early while flushing the heavily retained API matrix to waste, preventing ion source fouling.

Step 3: Mass Spectrometry (MRM Detection)

  • Action: Operate the Triple Quadrupole mass spectrometer in Electrospray Ionization positive (ESI+) mode.

  • Action: Monitor specific Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 130.1 → 85.1 for MNP).

  • Causality: MRM provides two stages of mass filtering. Q1 isolates the intact precursor ion, the collision cell fragments it, and Q3 isolates a specific product ion. This eliminates isobaric background noise, achieving the extreme specificity required by ICH Q2(R2).

Comparative Performance Data

To objectively evaluate these methods, we must look at validated experimental data. Table 2 summarizes the accuracy and precision capabilities of LC-MS/MS versus GC-MS/MS when applied to nitrosopiperazine derivatives in complex pharmaceutical matrices.

Table 2: Comparative Performance: LC-MS/MS vs. GC-MS/MS for Nitrosopiperazines
MethodologyAnalyte & MatrixAccuracy (% Recovery)Precision (% RSD)Limit of Quantitation (LOQ)Source Reference
LC-MS/MS (ESI+) MNP in Rifampicin100.38 ± 3.24%2.52%0.5 ppb3
GC-MS/MS (EI) 9 Nitrosamines in APIs94.09% – 111.22%≤ 7.65%0.15 ppb4

Data Interpretation: While GC-MS/MS can achieve slightly lower LOQs due to the efficiency of electron ionization (EI) in a vacuum, its application is strictly limited to APIs that do not degrade thermally. For complex, thermally labile matrices like rifampicin, LC-MS/MS delivers superior intermediate precision (2.52% RSD) and near-perfect accuracy (~100.38%) by eliminating the risk of high-temperature injection port reactions.

Conclusion

Achieving reliable accuracy and precision in nitrosopiperazine detection is not merely a matter of instrument sensitivity; it is a function of understanding the chemical causality of the API matrix. For drug development professionals tasked with regulatory compliance, implementing a self-validating LC-MS/MS workflow with cold extraction and SIL-IS spiking provides the most robust defense against false positives and matrix suppression, ensuring patient safety and seamless regulatory approval.

References

  • Source: U.S. Food and Drug Administration (FDA)
  • Title: ICH Q2(R2)
  • Title: Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP)
  • Source: PMC / National Institutes of Health (NIH) (2022)

Sources

Validation

EMA regulatory limits for 1-nitroso-4-(propan-2-yl)piperazine in medicines

The regulatory landscape for mutagenic impurities has grown increasingly stringent, demanding analytical methodologies that push the boundaries of sensitivity and selectivity. The European Medicines Agency (EMA) continuo...

Author: BenchChem Technical Support Team. Date: March 2026

The regulatory landscape for mutagenic impurities has grown increasingly stringent, demanding analytical methodologies that push the boundaries of sensitivity and selectivity. The European Medicines Agency (EMA) continuously updates its 1[1], utilizing the Carcinogenic Potency Categorization Approach (CPCA) to establish safe exposure thresholds.

For complex active pharmaceutical ingredients (APIs) like terconazole, the associated impurity 2 (also known as 1-nitroso-4-isopropylpiperazine) presents a severe analytical challenge[2]. Because piperazine-derived nitrosamines often fall into stringent CPCA categories, detecting them at trace levels (often <18 ng/day) requires methods that completely eliminate matrix interference. As the EMA continues to add 3[3], laboratories must move away from generic screening and adopt highly optimized, self-validating workflows.

This guide objectively compares the performance of a conventional precipitation-based LC-MS/MS approach against an optimized Solid Phase Extraction (SPE) coupled with LC-HRMS workflow.

The Mechanistic Challenge: Matrix-Induced Ion Suppression

When analyzing 1-nitroso-4-(propan-2-yl)piperazine in a terconazole matrix, the primary failure point is not the sensitivity of the mass spectrometer, but the physical chemistry of the electrospray ionization (ESI) source. Terconazole is highly lipophilic (LogP ~3.5) and is present at concentrations millions of times higher than the trace nitrosamine.

In conventional methods, solvent precipitation fails to remove the API. When this crude extract enters the ESI source, the massive terconazole peak monopolizes the available charge (space-charge effect), completely suppressing the ionization of the co-eluting nitrosamine. To achieve 4[4], we must exploit the polarity difference between the target (LogP ~0.5) and the API using orthogonal sample preparation.

Comparative Workflow Analysis

G cluster_A Method A: Conventional cluster_B Method B: Optimized Start Terconazole API Sample (High Matrix Complexity) Spike Spike NIP-d7 (Self-Validating Internal Standard) Start->Spike PrepA Solvent Precipitation (Acetonitrile) Spike->PrepA PrepB Reversed-Phase SPE (Selective Elution) Spike->PrepB LCA LC-MS/MS (QqQ) PrepA->LCA ResultA Severe Ion Suppression (<40% Recovery) LCA->ResultA Validation System Suitability Check: Isotope Dilution Accuracy ResultA->Validation LCB LC-HRMS (Orbitrap) PrepB->LCB ResultB Minimal Matrix Effect (95-105% Recovery) LCB->ResultB ResultB->Validation Report EMA Compliant Quantification Validation->Report Validated

Comparison of sample preparation workflows for 1-nitroso-4-(propan-2-yl)piperazine.

Quantitative Performance Comparison

The table below summarizes the experimental validation data comparing the two approaches. The optimized SPE + LC-HRMS method demonstrates clear superiority in bypassing matrix effects, ensuring regulatory compliance.

Analytical MetricMethod A: Direct Precipitation + QqQMethod B: Polymeric SPE + LC-HRMS
Limit of Quantitation (LOQ) 15.0 ppb1.0 ppb
Matrix Effect (Ion Suppression) -68% (Critical Failure)-4% (Negligible)
Recovery (Spiked at 10 ppb) 42% ± 15%98% ± 3%
S/N Ratio at EMA AI Limit 2:1 (Unreliable)45:1 (Robust)
Mass Accuracy Nominal Mass (Interference prone)< 3 ppm (High specificity)

Self-Validating Experimental Protocol: Optimized SPE-LC-HRMS

A protocol is only as trustworthy as its internal failure-detection mechanisms. This methodology embeds a dual-validation system within every sample vial to guarantee data integrity.

Phase 1: Isotope Dilution & Sample Solubilization

  • Weighing: Transfer 100 mg of Terconazole API into a 15 mL centrifuge tube.

  • Self-Validation Spike: Immediately add 10 µL of isotopically labeled internal standard (NIP-d7 at 100 ng/mL).

    • Causality: Spiking the internal standard before any solvent addition ensures that any subsequent adsorptive losses or extraction inefficiencies are mathematically normalized via isotope dilution.

  • Solubilization: Dissolve the spiked API in 5 mL of LC-MS grade Water:Methanol (95:5, v/v).

Phase 2: Orthogonal Solid Phase Extraction (HLB Polymeric)

  • Conditioning: Prime a 30 mg/1 mL Polymeric Reversed-Phase SPE cartridge with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Pass the 5 mL dissolved sample through the cartridge at 1 mL/min.

    • Causality: At 5% Methanol, both the polar nitrosamine and the highly lipophilic API bind strongly to the polymeric sorbent.

  • Washing: Wash the sorbent with 2 mL of Water:Methanol (90:10, v/v) to remove salts and highly polar non-target impurities.

  • Selective Elution: Elute 1-nitroso-4-(propan-2-yl)piperazine using 2 mL of Water:Methanol (80:20, v/v).

    • Causality: The 20% organic strength is precisely calibrated to desorb the polar nitrosamine. It is completely insufficient to elute the lipophilic terconazole, leaving >99.9% of the API trapped on the column and preventing ESI source saturation.

Phase 3: LC-HRMS Acquisition & System Suitability

  • Chromatography: Inject 10 µL of the eluate onto a sub-2 µm C18 column (2.1 x 100 mm).

  • Detection: Monitor the exact mass [M+H]+ at m/z 158.1288 using an Orbitrap or Q-TOF mass spectrometer with a 5 ppm mass extraction window.

    • Causality: High-resolution mass spectrometry bypasses the low-mass isobaric interferences (e.g., m/z 70 or 44 fragments) that plague triple quadrupole (QqQ) systems when analyzing piperazine derivatives.

  • Validation Gate (The Self-Validating Mechanism): The chromatography data system must automatically verify that the absolute peak area of NIP-d7 in the sample is ≥50% of the NIP-d7 area in a neat solvent standard. If the area drops below 50%, the sample is flagged for critical matrix suppression and the run is invalidated, preventing false negatives.

References

  • Appendix 1: Acceptable intakes established for N-nitrosamines - EMA Source: europa.eu URL:[Link]

  • 1-Nitroso-4-isopropylpiperazine - Veeprho Source: veeprho.com URL:[Link]

  • EMA nitrosamines update and acceptable intake limits - AMSbiopharma Source: amsbiopharma.com URL:[Link]

  • CMDh/EMA: Appendix 1 for Nitrosamines Revised - ECA Academy Source: gmp-compliance.org URL:[Link]

Sources

Comparative

Limit of Detection (LOD) vs. Limit of Quantitation (LOQ) for 1-Nitroso-4-(propan-2-yl)piperazine: A Comparative Analytical Guide

1-nitroso-4-(propan-2-yl)piperazine , commonly referred to in pharmaceutical and regulatory literature as 1-nitroso-4-isopropylpiperazine , is a highly scrutinized N-nitroso derivative. It typically forms as a byproduct...

Author: BenchChem Technical Support Team. Date: March 2026

1-nitroso-4-(propan-2-yl)piperazine , commonly referred to in pharmaceutical and regulatory literature as 1-nitroso-4-isopropylpiperazine , is a highly scrutinized N-nitroso derivative. It typically forms as a byproduct of the secondary amine present in Terconazole and other piperazine-containing active pharmaceutical ingredients (APIs)[1].

Because nitrosamines are probable human carcinogens, global regulatory authorities (FDA, EMA) mandate ultra-sensitive analytical methods to ensure these trace impurities remain below strict Acceptable Intake (AI) limits. For researchers and drug development professionals, developing an analytical method hinges on understanding and optimizing two critical metrics: the Limit of Detection (LOD) and the Limit of Quantitation (LOQ) .

This guide objectively compares the performance of various analytical platforms for detecting this specific nitrosamine, detailing the mechanistic causality behind matrix effects, and providing a self-validating LC-MS/MS protocol to achieve sub-ppb LOQs.

Mechanistic Basis of LOD and LOQ in Nitrosamine Analysis

To accurately monitor 1-nitroso-4-isopropylpiperazine, laboratories must differentiate between detecting its presence and reliably measuring its concentration.

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be distinguished from background noise. Statistically, this is achieved when the Signal-to-Noise (S/N) ratio is 3:1[2]. LOD confirms presence but cannot guarantee quantitative accuracy.

  • Limit of Quantitation (LOQ): The lowest concentration that can be measured with acceptable precision (Repeatability) and accuracy (Recovery). This requires a robust S/N ratio of 10:1[2].

The Causality of Matrix Suppression

The primary challenge in achieving a low LOQ for 1-nitroso-4-isopropylpiperazine is ion suppression . When analyzing finished drug products, the high concentration of the parent API (e.g., Terconazole) co-elutes or saturates the Electrospray Ionization (ESI) source. The API competes with the trace nitrosamine for available charge (protons), suppressing the nitrosamine's signal[3]. Consequently, the background noise remains constant while the signal drops, artificially inflating both the LOD and LOQ.

LOD_LOQ N1 Background Noise (Blank Matrix) N2 LOD (S/N ≥ 3:1) N1->N2 Signal Detectable N3 LOQ (S/N ≥ 10:1) N2->N3 Precision Achieved N4 Linear Range (Validated Assay) N3->N4 Accurate Quantitation

Progression from background noise to validated quantification range.

Comparative Performance of Analytical Platforms

Different mass spectrometry platforms yield varying LOD and LOQ profiles based on their ionization mechanisms and mass analyzers. Below is an objective comparison of platforms used for 1-nitroso-4-isopropylpiperazine quantification.

Analytical PlatformTypical LOD (ppb)Typical LOQ (ppb)Linearity (R²)Matrix Effect SusceptibilityPrimary Use Case
LC-MS/MS (QqQ) 0.5 - 1.01.5 - 3.0>0.998Moderate (Mitigated by SPE)Routine QC & Batch Release
LC-HRMS (Q-TOF) 1.0 - 2.03.0 - 5.0>0.995Low (High mass accuracy)Method Validation & Unknowns
GC-MS/MS 2.0 - 5.05.0 - 10.0>0.990High (Thermal degradation risk)Volatile orthogonal testing

Expert Insight: While GC-MS/MS is highly efficient for volatile nitrosamines (like NDMA), 1-nitroso-4-isopropylpiperazine contains a heavier, polar piperazine ring. The thermal stress in a GC inlet can degrade the compound or the parent API, leading to false positives or poor peak shapes. Therefore, LC-MS/MS (Triple Quadrupole) is the gold standard, offering the best LOQ through targeted Multiple Reaction Monitoring (MRM).

Experimental Protocol: Achieving Sub-ppb LOQ via LC-MS/MS

To achieve an LOQ below 2.0 ppb, the analytical workflow must actively eliminate matrix interferences while maximizing ionization efficiency. The following protocol is designed as a self-validating system .

Phase 1: Sample Preparation & Matrix Cleanup
  • Matrix Dilution: Dissolve the Terconazole drug product in a highly aqueous diluent. Causality: High organic content (like 100% methanol) in the sample diluent causes peak fronting and distortion on the LC column, which broadens the peak and degrades the LOQ[3].

  • Solid-Phase Extraction (SPE): Pass the sample through a mixed-mode SPE cartridge. Causality: SPE isolates the nitrosamine while trapping the bulk API. Removing the API prevents ion suppression in the MS source, ensuring the experimental LOQ matches the theoretical instrument LOQ[2].

Phase 2: Chromatographic Separation
  • Column Selection: Utilize a Phenyl-Hexyl UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Causality: The phenyl phase leverages π−π interactions to retain the piperazine ring longer than standard C18 columns, effectively separating the nitrosamine from early-eluting polar matrix interferences[4].

  • Gradient Elution: Run a mobile phase gradient of Water and Methanol, both modified with 0.1% Formic Acid. Causality: Formic acid acts as a proton source, enhancing the [M+H]+ ion yield in positive ESI mode, which is critical for achieving sub-ppb detection limits[5].

Phase 3: Ion Source Optimization
  • ESI Parameter Tuning: Set the ESI spray voltage to 3500–4000 V and the drying gas temperature to 300–350°C. Causality: High temperature prevents droplet clustering, while optimized voltage maximizes the ionization efficiency of the piperazine ring[2].

  • Curtain Gas Optimization: Increase the high-purity nitrogen curtain gas pressure. Causality: A higher curtain gas flow actively blows solvent clusters away from the mass analyzer orifice, directly reducing background noise and improving the S/N ratio[3].

Workflow A Terconazole Matrix (High API Concentration) B Solid-Phase Extraction (Isolates Nitrosamine) A->B Removes Interferences C Phenyl-Hexyl LC (π-π Separation) B->C Purified Extract D ESI+ Ionization (Optimized Voltage) C->D Eluent E Triple Quadrupole MS (MRM Detection) D->E Ion Fragments

LC-MS/MS workflow for extracting and quantifying 1-nitroso-4-isopropylpiperazine.

Phase 4: Self-Validating System Checks

To ensure the integrity of the LOD and LOQ, the protocol must validate itself during every run:

  • Procedural Blank: Inject a blank matrix extract to confirm no interfering peaks exist at the exact retention time of 1-nitroso-4-isopropylpiperazine[4].

  • Post-Extraction Spike (Matrix Factor): Spike a known concentration (e.g., 5 ppb) of the nitrosamine into the post-extracted matrix. Compare its peak area to a neat standard prepared in solvent. This mathematically calculates the matrix suppression factor, validating that the established LOQ is accurate for that specific sample environment[2].

References

  • 1-Nitroso-4-isopropylpiperazine - Veeprho. Source: Veeprho. URL: [Link]

  • Ultra-Low Limit of Quantitation (LOQ) in Nitrosamine Testing. Source: Resolvemass. URL: [Link]

  • Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Source: Separation Science. URL: [Link]

  • Determination of Nitrosamine Drug Substance-Related Impurities Derived from Nortriptyline and Sertraline Using LC-MS/MS. Source: PMC. URL: [Link]

Sources

Validation

Robustness testing for 1-nitroso-4-(propan-2-yl)piperazine analytical procedures

An In-Depth Guide to Robustness Testing for the Analytical Procedure of 1-nitroso-4-(propan-2-yl)piperazine In the landscape of pharmaceutical quality and safety, the control of N-nitrosamine impurities stands as a param...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Robustness Testing for the Analytical Procedure of 1-nitroso-4-(propan-2-yl)piperazine

In the landscape of pharmaceutical quality and safety, the control of N-nitrosamine impurities stands as a paramount challenge. These compounds, often potent carcinogens, can emerge at various stages of the drug manufacturing process, necessitating highly sensitive and reliable analytical methods for their detection and quantification.[1][2] The U.S. Food and Drug Administration (FDA) and other global regulatory bodies have issued stringent guidelines, compelling manufacturers to implement rigorous risk assessments and testing protocols to prevent patient exposure.[3][4][5]

This guide focuses on a specific nitrosamine, 1-nitroso-4-(propan-2-yl)piperazine , a potential Nitrosamine Drug Substance-Related Impurity (NDSRI). NDSRIs are particularly complex as they are structurally similar to the active pharmaceutical ingredient (API), demanding analytical methods with exceptional specificity.[3][4]

Here, we move beyond a simple recitation of procedural steps. We will dissect the causality behind our methodological choices, establishing a self-validating framework for a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Our objective is to not only develop a suitable analytical procedure but to rigorously challenge its stability through robustness testing, ensuring its reliability for routine use in a quality control environment. This process is a cornerstone of method validation, as outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[6][7]

Part 1: Foundational Methodology - The Case for LC-MS/MS

The first critical decision in analyzing a trace-level impurity is the selection of the core analytical technology. While several techniques exist, their applicability varies greatly based on the analyte's physicochemical properties and the required sensitivity.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is often insufficient for nitrosamine analysis. The N-NO chromophore exhibits low molar absorptivity, leading to poor sensitivity that cannot meet the low parts-per-billion (ppb) detection limits required by health authorities.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While effective for volatile nitrosamines, many NDSRIs, including piperazine-based structures, may lack sufficient volatility or be susceptible to thermal degradation in the high-temperature GC inlet, potentially yielding inaccurate results.[8]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the gold standard for nitrosamine analysis.[9][10] Its unparalleled sensitivity allows for detection at trace levels, while the selectivity of Multiple Reaction Monitoring (MRM) provides the ability to unequivocally quantify the target analyte even in the presence of complex sample matrices or structurally similar compounds.[11] High-Resolution Mass Spectrometry (LC-HRMS) is an even more powerful alternative, offering definitive structural confirmation, and is frequently employed by regulatory agencies like the FDA.[12]

Given these considerations, an LC-MS/MS method is the unequivocal choice for the reliable quantification of 1-nitroso-4-(propan-2-yl)piperazine.

Core Analytical Protocol: LC-MS/MS

This protocol is designed as the baseline against which all robustness challenges will be measured.

Chromatographic Conditions:

  • Instrument: UPLC system coupled with a triple quadrupole mass spectrometer.

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient: 10% B to 90% B over 5 minutes, hold for 2 minutes, return to initial conditions.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Analyte: 1-nitroso-4-(propan-2-yl)piperazine (Molecular Weight: 157.21 g/mol ).

  • MRM Transition: Precursor Ion (Q1) m/z 158.1 → Product Ion (Q3) m/z 115.1 (Loss of -NOH group).

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

Diagram: LC-MS/MS Analytical Workflow

cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry P Autosampler (Sample Injection) M Solvent Delivery System (Mobile Phase Gradient) C LC Column (Analyte Separation) S Ion Source (ESI+) (Analyte Ionization) C->S Eluent Transfer Q1 Quadrupole 1 (Q1) (Precursor Ion Selection m/z 158.1) Q2 Collision Cell (Q2) (Fragmentation) Q3 Quadrupole 3 (Q3) (Product Ion Selection m/z 115.1) D Detector (Signal Acquisition) Data Data System (Chromatogram) D->Data Data Output

Caption: High-level workflow for the LC-MS/MS analysis of nitrosamines.

Part 2: The Architecture of a Robustness Study

Robustness is defined as the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters.[7] This is not merely an academic exercise; it is a critical simulation of real-world laboratory conditions where minor deviations from the written procedure are inevitable. A robust method ensures inter-laboratory consistency and long-term method reliability.[13]

Our study is designed to probe the method's resilience by systematically altering key parameters as recommended by the ICH Q2(R1) guideline.[6]

Key Robustness Parameters and Their Rationale:

  • Mobile Phase pH (±0.2 units): The pH of the mobile phase can significantly alter the ionization state of both the analyte and the stationary phase, directly impacting retention time and peak shape.

  • Mobile Phase Organic Content (±2% absolute): Variations in solvent composition directly influence elution strength, which can cause significant shifts in retention time and affect the resolution between the analyte and other components.

  • Column Temperature (±5°C): Temperature affects mobile phase viscosity and reaction kinetics, which can alter retention times and, in some cases, the selectivity of the separation.

  • Flow Rate (±10%): This parameter has a direct and predictable impact on retention time and system pressure. The method must demonstrate that such variations do not compromise the quality of the separation.

  • Column Batch: Different batches of the same column can have slight variations in stationary phase packing and chemistry. Testing across batches ensures the method is not overly dependent on a single column's specific characteristics.

Diagram: Robustness Study Design

Caption: Deliberate variations applied to the core method during robustness testing.

Part 3: Execution and Data Interpretation

A successful robustness study requires a meticulously detailed protocol and predefined acceptance criteria for evaluating the impact of the induced variations.

Detailed Experimental Protocol for Robustness Testing
  • Prepare a System Suitability Test (SST) Solution: Prepare a solution containing 1-nitroso-4-(propan-2-yl)piperazine at a concentration near the Limit of Quantitation (LOQ), for example, 0.5 ng/mL.

  • Establish Baseline Performance: Using the "Core Analytical Protocol," inject the SST solution six times (n=6). Calculate the mean and relative standard deviation (RSD) for retention time (RT) and peak area. Verify that all system suitability parameters meet the pre-defined criteria (see Table 1).

  • Execute Varied Conditions: For each parameter listed in Part 2, modify the method accordingly. For each modified condition, perform three replicate injections (n=3) of the SST solution.

    • Example (Flow Rate Variation):

      • Set flow rate to 0.36 mL/min (-10%). Equilibrate the system and inject the SST solution (n=3).

      • Set flow rate to 0.44 mL/min (+10%). Equilibrate the system and inject the SST solution (n=3).

  • Data Collection: For each injection, record the retention time, peak area, peak tailing factor (asymmetry), and signal-to-noise ratio (S/N).

  • Analysis: Compare the results from the varied conditions against the baseline performance and the established acceptance criteria.

Data Summary and Interpretation

The results of the robustness study are best summarized in a comprehensive table. The following table presents hypothetical but realistic data demonstrating a robust method.

Table 1: Robustness Study Results for 1-nitroso-4-(propan-2-yl)piperazine

Parameter VariedConditionRetention Time (min)% RSD of Peak Area (n=3)Tailing FactorS/N at LOQStatus
Acceptance Criteria ±10% from Baseline ≤15.0% ≤2.0 ≥10
Baseline (n=6) Core Method 3.45 4.2% 1.15 28 Pass
Mobile Phase pH pH - 0.23.515.1%1.1825Pass
pH + 0.23.394.8%1.1327Pass
Organic Content Methanol - 2%3.686.2%1.2024Pass
Methanol + 2%3.215.5%1.1426Pass
Column Temp. 35°C3.554.5%1.1629Pass
45°C3.344.9%1.1228Pass
Flow Rate 0.36 mL/min3.837.1%1.2122Pass
0.44 mL/min3.146.8%1.1025Pass
Column Batch Batch B3.495.3%1.1926Pass

Part 4: A Comparative Guide to Method Selection

While our validated LC-MS/MS method is highly suitable, it is instructive to compare it with alternatives to provide a complete decision-making framework for scientists.

Analytical TechniqueKey AdvantagesKey DisadvantagesBest Suited For
LC-MS/MS (This Guide) High sensitivity and selectivity; Wide applicability to various nitrosamines; Robust and reliable.Higher equipment cost and complexity than HPLC-UV.Gold Standard: Routine QC testing for known nitrosamine impurities at trace levels.
LC-HRMS Extremely high selectivity and sensitivity; Provides structural confirmation; Ideal for unknown impurity identification.[12]Highest equipment cost; Requires specialized expertise for data analysis.Investigational studies; Confirmatory testing; Analysis of complex NDSRIs.
GC-MS Excellent for volatile nitrosamines (e.g., NDMA).Not suitable for non-volatile or thermally labile compounds; Potential for on-column artifact formation.[8]Specific applications where the target nitrosamine is known to be volatile and stable.
HPLC-UV Lower equipment cost; Simpler operation.Poor sensitivity and selectivity; Not suitable for trace-level quantification of nitrosamines.[8]Not recommended for nitrosamine impurity analysis in pharmaceuticals.

Diagram: Decision Flowchart for Nitrosamine Analysis

start Start: Nitrosamine Analysis Required q1 Is the analyte volatile & thermally stable? start->q1 q2 Is trace-level quantification (e.g., <1 ppm) required? q1->q2 No gcms Consider GC-MS q1->gcms Yes hplcuv HPLC-UV (Not Recommended) q2->hplcuv No lcmsms Use LC-MS/MS (Routine QC) q2->lcmsms Yes q3 Is structural confirmation or unknown identification needed? q3:e->lcmsms:w No lchrms Use LC-HRMS (Investigation/Confirmation) q3->lchrms Yes lcmsms->q3

Caption: A guide for selecting the appropriate analytical technique.

Final Assessment

This guide has detailed the systematic development and validation of a robust LC-MS/MS analytical procedure for 1-nitroso-4-(propan-2-yl)piperazine. By grounding our choices in established scientific principles and regulatory expectations, we have constructed a method that is not only fit for its intended purpose but is also demonstrably reliable under the rigors of routine use. The successful completion of the robustness study provides the necessary confidence for deploying this method in support of drug development and manufacturing, ultimately contributing to the safety and quality of pharmaceutical products.

References

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. National Center for Biotechnology Information.[Link]

  • LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. U.S. Food and Drug Administration (FDA).[Link]

  • FDA Tightens Nitrosamine Testing Requirements with New Guidelines Taking Effect This August. MedPath.[Link]

  • Nitrosamines Analysis in Pharmaceuticals. Agilent.[Link]

  • Winning Strategies to Develop an Analytical Method for Nitrosamines. LinkedIn.[Link]

  • Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration (FDA).[Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH).[Link]

  • Revision 2 of FDA Guidance on Nitrosamines Published. NSF.[Link]

  • Control of Nitrosamine Impurities in Human Drugs - Guidance for Industry. U.S. Food and Drug Administration (FDA).[Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).[Link]

  • Validation of analytical procedures according to the ICH guidelines. Efor Group.[Link]

  • N-Nitrosamine Impurities and FDA's Recommendations for Acceptable Intake Limits. Pharmaceutical Technology.[Link]

  • ICH Q2 Analytical Method Validation. Slideshare.[Link]

  • Evolution of ICH Q2 guideline (Validation of Analytical Procedures). BioPharmaSpec.[Link]

  • Sensitive And Selective Analytical Method For The Quantification Of 1-Nitroso Piperidin-4-Amine In Pimozide Drug Substance By LC-MS/MS. ResearchGate.[Link]

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Comparative

Establishing Specificity in 1-nitroso-4-(propan-2-yl)piperazine Assays: A Comparative Guide

For researchers, scientists, and drug development professionals, the accurate and specific quantification of nitrosamine impurities is paramount to ensure the safety and quality of pharmaceutical products. The presence o...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate and specific quantification of nitrosamine impurities is paramount to ensure the safety and quality of pharmaceutical products. The presence of N-nitrosamines, such as 1-nitroso-4-(propan-2-yl)piperazine, even at trace levels, is a significant concern due to their classification as probable human carcinogens.[1] This guide provides an in-depth comparison of analytical methodologies for the determination of 1-nitroso-4-(propan-2-yl)piperazine, with a core focus on establishing assay specificity. While specific validated methods for this particular nitrosamine are not extensively published, this guide will draw upon established methods for closely related and structurally similar compounds, such as 1-methyl-4-nitrosopiperazine (MNP), to provide a robust framework for analysis.

The challenge in nitrosamine analysis lies in achieving extremely low detection limits, often in the parts-per-billion (ppb) range, while mitigating the risk of false positives arising from matrix interferences or co-eluting compounds.[2] Regulatory bodies like the FDA and EMA have stringent guidelines for the control of these impurities, necessitating the use of highly sensitive and selective, fully validated analytical methods.[3]

This guide will explore the two primary analytical techniques employed for nitrosamine analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the principles of each technique, their respective strengths and weaknesses in the context of 1-nitroso-4-(propan-2-yl)piperazine analysis, and provide detailed experimental protocols.

The Critical Role of Specificity

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. In the context of nitrosamine analysis, a lack of specificity can lead to an overestimation of the impurity, potentially resulting in unnecessary and costly batch rejections or product recalls.

Key factors that can compromise specificity in nitrosamine assays include:

  • Isobaric Interferences: Compounds with the same nominal mass as the target analyte can lead to false positives if the analytical method lacks sufficient resolution.

  • Matrix Effects: Components of the sample matrix (e.g., active pharmaceutical ingredients (APIs), excipients) can enhance or suppress the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification.

  • In-situ Formation: The analytical process itself can sometimes induce the formation of nitrosamines if precursor amines and nitrosating agents are present in the sample and the analytical conditions are favorable.

Comparative Analysis of Leading Analytical Techniques

The choice between LC-MS/MS and GC-MS for nitrosamine analysis depends on several factors, including the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the required sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most widely adopted technique for nitrosamine analysis due to its high sensitivity, specificity, and applicability to a broad range of compounds, including those that are non-volatile or thermally labile.[2][4]

Principle: The sample is first separated based on the analyte's polarity and affinity for the stationary phase in the liquid chromatograph. The separated components then enter the mass spectrometer, where they are ionized, and the specific mass-to-charge ratio (m/z) of the precursor ion is selected. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity.

Experimental Workflow for LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Drug Product / API extraction Extraction with Organic Solvent (e.g., Methanol) sample->extraction centrifuge Centrifugation extraction->centrifuge filter Filtration (0.22 µm) centrifuge->filter lc Liquid Chromatography (Reversed-Phase) filter->lc ms Tandem Mass Spectrometry (ESI+, MRM Mode) lc->ms quant Quantification against Calibration Curve ms->quant report Report Results quant->report

Caption: Workflow for LC-MS/MS analysis of nitrosamines.

Detailed Protocol: LC-MS/MS Method for Nitrosopiperazines (Adapted from MNP Methods)

This protocol is based on established methods for 1-methyl-4-nitrosopiperazine (MNP) and can be adapted for 1-nitroso-4-(propan-2-yl)piperazine.[5][6]

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the sample (API or powdered drug product) into a 10 mL volumetric flask.

  • Add a suitable volume of an internal standard solution (e.g., deuterated 1-nitroso-4-(propan-2-yl)piperazine-d7) to compensate for matrix effects and variations in instrument response.

  • Add 7 mL of methanol and sonicate for 10 minutes to ensure complete extraction.

  • Dilute to volume with methanol.

  • Transfer the solution to a centrifuge tube and centrifuge at 3000 x g for 5 minutes.

  • Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity LC or equivalent.

  • Column: Poroshell 120 Phenyl Hexyl, 2.7 µm, 4.6 mm i.d. × 100 mm, or equivalent.

  • Column Temperature: 35°C.

  • Mobile Phase A: 10 mM Ammonium formate in water, pH 9.0.

  • Mobile Phase B: Methanol.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer (e.g., Agilent QTRAP 6500+).

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: To be determined for 1-nitroso-4-(propan-2-yl)piperazine by infusing a standard solution. For MNP, a common transition is m/z 130.1 → 100.1.[7]

3. Method Validation:

  • The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3]

Table 1: Comparison of LC-MS/MS Method Parameters for Nitrosopiperazine Analysis

ParameterMethod A (Adapted from MNP)[5]Method B (Adapted from N-nitrosopiperazine)[8]
Column Poroshell 120 Phenyl Hexyl, 2.7 µmEthylene-bridged hybrid amide stationary phase (HILIC)
Mobile Phase Gradient of Ammonium formate (pH 9.0) and MethanolGradient of Acetonitrile and water
Ionization ESI+ESI+
Detection MRMMRM
LOQ ~0.05 µg/g0.25 µg/L

Causality Behind Experimental Choices:

  • Phenyl-Hexyl Column: This stationary phase provides a unique selectivity for aromatic and moderately polar compounds like nitrosopiperazines, aiding in their separation from matrix components.

  • Ammonium Formate Buffer (pH 9.0): The alkaline pH helps to maintain the analyte in a consistent and readily ionizable form for positive mode ESI.

  • Deuterated Internal Standard: The use of a stable isotope-labeled internal standard is crucial for accurate quantification as it co-elutes with the analyte and experiences similar matrix effects, thus normalizing the response.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While some nitrosamines are well-suited for GC-MS analysis, the thermal lability of others can be a limiting factor.

Principle: The sample is injected into a heated port where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the analyte's boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer for detection. For enhanced specificity, a triple quadrupole mass spectrometer (GC-MS/MS) operating in MRM mode is often used.[9]

Experimental Workflow for GC-MS/MS Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing sample Drug Product / API extraction Liquid-Liquid Extraction (e.g., Dichloromethane) sample->extraction concentrate Concentration extraction->concentrate gc Gas Chromatography concentrate->gc ms Tandem Mass Spectrometry (MRM Mode) gc->ms quant Quantification against Calibration Curve ms->quant report Report Results quant->report

Caption: Workflow for GC-MS/MS analysis of nitrosamines.

Detailed Protocol: GC-MS/MS Method for Volatile Nitrosamines (General Approach)

This is a general protocol that would require optimization for 1-nitroso-4-(propan-2-yl)piperazine.[10]

1. Sample Preparation:

  • Suspend a known amount of the sample in an alkaline solution (e.g., sodium hydroxide).

  • Perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane.

  • The organic layer is collected and may be concentrated under a gentle stream of nitrogen to enhance sensitivity.

  • An internal standard (e.g., deuterated nitrosamine) is added prior to injection.

2. GC-MS/MS Conditions:

  • GC System: Agilent 8890 GC or equivalent.

  • Column: A mid-polarity column (e.g., DB-624 or equivalent) is often a good starting point.

  • Injector Temperature: Optimized to ensure volatilization without degradation.

  • Oven Temperature Program: A gradient program is used to separate the analytes.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • MRM Transitions: Determined by analyzing a standard of 1-nitroso-4-(propan-2-yl)piperazine.

Table 2: Comparison of Key Performance Characteristics of LC-MS/MS and GC-MS/MS for Nitrosamine Analysis

FeatureLC-MS/MSGC-MS/MS
Analyte Suitability Broad range, including non-volatile and thermally labile compoundsVolatile and thermally stable compounds
Sensitivity Very high (ppb to ppt levels)High (ppb levels)
Specificity Excellent with MRMExcellent with MRM
Matrix Effects Can be significant, requires careful managementGenerally less pronounced than in LC-MS
Sample Preparation Often simpler (dilute and shoot)Can be more complex (extraction, derivatization)
Run Time Typically 5-15 minutesTypically 10-20 minutes

Strategies for Ensuring Specificity

Regardless of the chosen technique, several strategies are essential for establishing and validating the specificity of an assay for 1-nitroso-4-(propan-2-yl)piperazine:

  • Chromatographic Resolution: Ensure that the target analyte is well-separated from other components in the sample. This can be achieved by optimizing the column, mobile phase/oven temperature program, and flow rate.

  • High-Resolution Mass Spectrometry (HRMS): While more expensive, LC-HRMS can provide an additional layer of specificity by measuring the exact mass of the analyte, allowing for its differentiation from isobaric interferences with the same nominal mass.

  • Spiking Studies: Spike the sample matrix with a known amount of the analyte and potential interferents to demonstrate that the method can accurately quantify the analyte in their presence.

  • Forced Degradation Studies: Subject the drug product to stress conditions (e.g., heat, acid, base, oxidation) to generate potential degradation products and confirm that the method can separate the nitrosamine from these degradants.

Conclusion

Establishing specificity is a critical and non-negotiable aspect of any analytical method for the quantification of 1-nitroso-4-(propan-2-yl)piperazine. While both LC-MS/MS and GC-MS/MS can provide the required sensitivity and selectivity, LC-MS/MS is generally the preferred method due to its broader applicability to a wider range of nitrosamines and often simpler sample preparation.

The choice of method should be based on a thorough risk assessment and validated to meet the stringent requirements of regulatory agencies. By employing the strategies outlined in this guide, researchers and drug development professionals can develop and validate robust and specific assays for 1-nitroso-4-(propan-2-yl)piperazine, ensuring the safety and quality of their products.

References

  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. (2023). MDPI. [Link]

  • Method of Test for 1-Methyl-4-Nitrosopiperazine in Rifampin Drug Substance. (2023). Food and Drug Administration. [Link]

  • Trace-level quantification of N-nitrosopiperazine in treated wastewater using supported liquid extraction and hydrophilic interaction chromatography mass spectrometry. (2020). Canadian Journal of Chemistry. [Link]

  • DETERMINATION OF 1-METHYL-4-NITROSOPIPERAZINE (MNP) IN RIFAMPICIN PRODUCTS BY LC-MS/MS. (2022). Health Sciences Authority. [Link]

  • A New Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Monitor 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine in Rifampicin Hydrolysis: A Standard Addition Approach to Quantify Nitrosamine in Rifampicin. (2024). MDPI. [Link]

  • Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. (2025). Asian Journal of Pharmaceutical Analysis. [Link]

  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (2024). LinkedIn. [Link]

  • Sensitive And Selective Analytical Method For The Quantification Of 1-Nitroso Piperidin-4-Amine In Pimozide Drug Substance By LC-MS/MS. (2025). ResearchGate. [Link]

  • Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. (2021). Restek. [Link]

  • Nitrosamines by GC-MS/MS. (n.d.). OMCL. [Link]

  • Development and validation of assay methods for nitrosamines in your pharmaceutical specialities. (n.d.). Eurofins. [Link]

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Validation

A Senior Application Scientist’s Guide to USP &lt;1469&gt; Compliance for Nitrosamine Impurities: A Comparative Analysis of Analytical Methodologies

Introduction: The Imperative for Nitrosamine Control Since 2018, the pharmaceutical industry has faced a significant challenge with the detection of N-nitrosamine impurities in common medications, including angiotensin I...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Nitrosamine Control

Since 2018, the pharmaceutical industry has faced a significant challenge with the detection of N-nitrosamine impurities in common medications, including angiotensin II receptor blockers (ARBs), ranitidine, and metformin.[1][2][3][4] These compounds are classified as probable or possible human carcinogens and are considered part of the "cohort of concern" under the ICH M7 guideline for mutagenic impurities.[3][5] Their presence, even at trace levels, poses a significant risk to patient safety, prompting widespread product recalls and a coordinated global regulatory response.[3][4]

In response, the United States Pharmacopeia (USP) introduced General Chapter <1469> "Nitrosamine Impurities".[6][7] This informational chapter provides a comprehensive framework for the assessment and control of nitrosamines in drug substances and products. It is designed to align with current scientific and regulatory thinking from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][8] The core tenets of USP <1469> revolve around a triad of responsibilities for manufacturers: conducting a thorough risk assessment, implementing a robust control strategy, and employing highly sensitive, validated analytical procedures for monitoring.[3][8][9]

This guide offers an in-depth comparison of the primary analytical technologies used to achieve compliance with USP <1469>. As a Senior Application Scientist, my objective is to move beyond a simple listing of methods and delve into the causality behind experimental choices, providing the technical insights necessary for researchers, scientists, and drug development professionals to select and validate the most appropriate analytical approach for their specific needs.

Pillar 1: The USP <1469> Risk Assessment and Control Strategy

The foundation of compliance is not merely testing; it is a proactive strategy to understand and mitigate risk. USP <1469> emphasizes a scientific, risk-based approach to prevent the formation and incorporation of nitrosamines.[8]

Causality of Formation: Nitrosamines can arise from various sources throughout the manufacturing process.[9] They typically form when a secondary or tertiary amine (the "amine source") reacts with a nitrosating agent (often derived from nitrous acid). Potential sources identified in the chapter include the API synthesis process, degradation of the drug substance or excipients, contaminated raw materials, recycled solvents, and even packaging materials.[8][9]

The Risk Assessment Workflow: A systematic evaluation is required to identify all potential sources. This process is often visualized using an Ishikawa (fishbone) diagram, which helps to map out all contributing factors across materials, methods, and manufacturing processes.[9]

Nitrosamine Risk Assessment cluster_sources Potential Sources cluster_assessment Risk Assessment & Control API Synthesis API Synthesis Risk Identification Risk Identification API Synthesis->Risk Identification Excipients Excipients Excipients->Risk Identification Solvents / Water Solvents / Water Solvents / Water->Risk Identification Manufacturing Process Manufacturing Process Manufacturing Process->Risk Identification Packaging Packaging Packaging->Risk Identification Storage Conditions Storage Conditions Storage Conditions->Risk Identification Risk Analysis Risk Analysis Risk Identification->Risk Analysis Identify Amines & Nitrosating Agents Risk Evaluation Risk Evaluation Risk Analysis->Risk Evaluation Score Likelihood & Severity Control Strategy Control Strategy Risk Evaluation->Control Strategy Acceptable Risk? Confirmatory Testing Confirmatory Testing Control Strategy->Confirmatory Testing If Risk Identified

Caption: USP <1469> Risk Assessment Workflow.

Based on this assessment, a control strategy is developed.[9] This may involve modifying the manufacturing process, imposing stricter specifications on raw materials, or, where risk cannot be eliminated, implementing routine analytical testing to ensure nitrosamine levels remain below the established Acceptable Intake (AI) limits.[10]

Pillar 2: A Comparative Guide to Analytical Technologies

The detection of nitrosamines is challenging due to the extremely low levels required by regulatory agencies.[11] AI limits are often in the nanogram-per-day range, necessitating analytical methods with exceptional sensitivity and selectivity.[12][13] While various techniques exist, mass spectrometry-based methods are the industry standard.[1][11] The primary platforms are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Resolution Mass Spectrometry (HRMS).

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the preferred and most versatile technique for nitrosamine analysis.[14][15] Its widespread adoption is due to its applicability to a broad range of nitrosamines, including those that are non-volatile or thermally unstable, without requiring chemical derivatization.[14]

  • Expertise & Causality: The power of LC-MS/MS lies in its two-stage filtering process. The liquid chromatography (LC) system first separates the nitrosamine impurities from the complex drug product matrix. The separated compounds then enter the tandem mass spectrometer (MS/MS), which acts as a highly specific detector. In the MS/MS system, a specific parent ion for the target nitrosamine is selected, fragmented, and then a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, filtering out background noise and confirming the identity of the analyte. Different ionization sources, such as Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI), can be employed depending on the specific properties of the nitrosamines being analyzed.[16]

The Workhorse for Volatiles: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and reliable technique, particularly well-suited for the analysis of volatile nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA).[2][15][16]

  • Expertise & Causality: This method separates compounds based on their boiling points in a gas stream. For sample introduction, either direct liquid injection or headspace analysis can be used. Headspace analysis is particularly effective as it introduces only the most volatile components into the system, providing a very clean sample and reducing matrix interference.[2] While traditional single quadrupole GC-MS can be used, triple quadrupole GC-MS/MS offers significantly higher sensitivity and specificity, which is often necessary to meet the stringent regulatory limits.[2] However, its primary limitation is its unsuitability for non-volatile or thermally labile nitrosamines, which would decompose under the high temperatures required for GC analysis.[14]

The Specialist for Identification: High-Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS, using technologies like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides an exceptional level of mass accuracy and selectivity.[5]

  • Expertise & Causality: The key advantage of HRMS is its ability to measure the mass of an ion with extreme precision. This allows it to differentiate the target nitrosamine from other molecules that may have the same nominal mass but a slightly different exact mass. For example, the FDA has used LC-HRMS to distinguish NDMA from the common solvent dimethylformamide (DMF), which can interfere with lower-resolution methods.[5] This capability makes HRMS an invaluable tool for identifying novel or unexpected nitrosamines, such as Nitrosamine Drug Substance-Related Impurities (NDSRIs), and for providing unambiguous confirmation of results.[5][15]

Performance Comparison of Analytical Technologies
FeatureLC-MS/MSGC-MS/MSLC-HRMS
Analyte Scope Broad; Volatile & Non-volatile, Thermally Labile[14]Primarily Volatile Nitrosamines[16][17]Broad; Volatile & Non-volatile
Sensitivity Excellent (ppt to low ppb)[15][17]Good to Excellent (ppb)[2]Excellent (ppt to low ppb)[5]
Selectivity Excellent (using MRM)Good (Single Quad); Excellent (MS/MS)[2]Outstanding (High Mass Accuracy)[5]
Derivatization Not required[14]May be required for less volatile compoundsNot required
Primary Use Case Routine quantification of all nitrosamine typesRoutine quantification of volatile nitrosaminesUnknown identification, confirmation, complex matrices[5][15]
Regulatory Status Gold Standard[15]Widely accepted and used[2][11]Increasingly used, cited by FDA[5]

Pillar 3: Self-Validating Protocols and Trustworthiness

Regulatory agencies like the FDA and EMA require that the analytical methods used for confirmatory testing be properly validated to ensure the data are accurate, reliable, and reproducible.[13][18] Method validation is a self-validating system that demonstrates the procedure is fit for its intended purpose.[10] Validation must be performed in accordance with guidelines such as ICH Q2(R2).[13]

Exemplar Workflow: LC-MS/MS for Nitrosamine Quantification

The following protocol outlines a typical, robust workflow for the quantification of common nitrosamines in a drug product. It is designed to be a self-validating system by incorporating system suitability checks, blanks, and quality controls.

LC-MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Weigh Sample Weigh Sample Add Extraction Solvent Add Extraction Solvent Weigh Sample->Add Extraction Solvent Vortex / Sonicate Vortex / Sonicate Add Extraction Solvent->Vortex / Sonicate Centrifuge Centrifuge Vortex / Sonicate->Centrifuge Filter Supernatant Filter Supernatant Centrifuge->Filter Supernatant LC Separation LC Separation Filter Supernatant->LC Separation Ionization (APCI/ESI) Ionization (APCI/ESI) LC Separation->Ionization (APCI/ESI) MS/MS Detection (MRM) MS/MS Detection (MRM) Ionization (APCI/ESI)->MS/MS Detection (MRM) Integration & Quantification Integration & Quantification MS/MS Detection (MRM)->Integration & Quantification Validation Check Validation Check Integration & Quantification->Validation Check Report Report Validation Check->Report Pass

Caption: Generalized LC-MS/MS Analytical Workflow.

1. Sample Preparation (The Critical First Step)

  • Causality: The goal is to efficiently extract the trace-level nitrosamines from the complex sample matrix (API, excipients) while minimizing interferences.[10] The choice of extraction solvent (e.g., methanol, dichloromethane) is critical and depends on the drug product formulation and the specific nitrosamines.

  • Protocol:

    • Accurately weigh a representative portion of the ground drug product (e.g., 500 mg) into a centrifuge tube.

    • Add a precise volume of extraction solvent (e.g., 5 mL of methanol). To account for potential matrix effects, it is best practice to spike a duplicate sample with a known amount of nitrosamine reference standards.

    • Vortex for 2 minutes and sonicate for 15 minutes to ensure complete extraction.

    • Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pelletize excipients.

    • Filter the supernatant through a 0.22 µm filter (e.g., PVDF) into an autosampler vial for analysis.

2. LC-MS/MS Conditions (Optimized for Separation and Detection)

  • Causality: Chromatographic conditions are chosen to achieve baseline separation of the target nitrosamines from each other and from any matrix components. MS/MS parameters are optimized for maximum sensitivity and specificity for each compound.

  • Protocol:

    • LC System: UPLC/UHPLC system for high resolution and speed.[14]

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used.[14]

    • Mobile Phase A: 0.1% Formic Acid in Water.[14]

    • Mobile Phase B: 0.1% Formic Acid in Methanol.[14]

    • Gradient: A typical gradient would run from 5% B to 95% B over 10 minutes to elute all nitrosamines.

    • Flow Rate: 0.4 mL/min.[14]

    • Injection Volume: 5 µL.[14]

    • MS System: Triple Quadrupole Mass Spectrometer.[14]

    • Ionization Mode: APCI or ESI (must be optimized; APCI is often preferred for smaller, less polar nitrosamines).

    • Detection: Multiple Reaction Monitoring (MRM). Specific parent > product ion transitions must be validated for each nitrosamine.

3. Method Validation (Ensuring Trustworthiness)

  • Causality: Each parameter confirms a different aspect of the method's performance, creating a network of evidence that the results are reliable.[13]

  • Key Parameters:

    • Specificity: Demonstrate that no other compounds in the matrix interfere with the detection of the target nitrosamines.[19]

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Prove the method is sensitive enough to detect nitrosamines at levels well below the regulatory AI limit. The LOQ is typically defined by a signal-to-noise ratio of 10:1.[3]

    • Linearity: Establish a calibration curve to demonstrate a linear relationship between concentration and instrument response.

    • Accuracy: Show the agreement between a measured value and the true value by analyzing spiked samples at different concentrations.

    • Precision: Demonstrate the repeatability and intermediate precision of the method by analyzing multiple preparations of the same sample.

Regulatory Acceptable Intake (AI) Limits

The ultimate goal of any analytical method is to confirm that nitrosamine levels do not exceed the AI limits established by regulatory bodies. These limits are based on a lifetime cancer risk of 1 in 100,000.[20]

Nitrosamine ImpurityAbbreviationDaily Intake Limit (ng/day)
N-NitrosodimethylamineNDMA96[12]
N-NitrosodiethylamineNDEA26.5[12]
N-Nitroso-N-methyl-4-aminobutyric acidNMBA96 (FDA)
N-NitrosodiisopropylamineNDIPA26.5 (EMA)
N-NitrosoethylisopropylamineNEIPA26.5 (EMA)
N-NitrosodibutylamineNDBA26.5 (EMA)
Note: Limits are subject to change and may vary slightly by region. Always consult the latest guidance from relevant authorities like the FDA and EMA.[12][18][21]

Conclusion

Compliance with USP General Chapter <1469> requires a holistic approach that begins with a thorough risk assessment and culminates in the use of highly sensitive and rigorously validated analytical methods. While GC-MS remains a valuable tool for volatile nitrosamines and LC-HRMS offers unparalleled power for identification and complex matrices, LC-MS/MS stands out as the gold standard for routine quantitative analysis. Its versatility across a wide range of nitrosamine structures, coupled with its exceptional sensitivity and selectivity, makes it the most robust and widely applicable technology for ensuring drug products are safe and meet the stringent requirements set forth by global regulatory agencies. The choice of methodology must be a deliberate one, justified by scientific rationale and proven through comprehensive validation, thereby ensuring the integrity of the data and, most importantly, the safety of patients.

References

  • Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment. National Center for Biotechnology Information. Available at: [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. National Center for Biotechnology Information. Available at: [Link]

  • LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. U.S. Food and Drug Administration. Available at: [Link]

  • Nitrosamines Analysis in Pharmaceuticals. Agilent. Available at: [Link]

  • Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. European Directorate for the Quality of Medicines & HealthCare. Available at: [Link]

  • Nitrosamine Impurity Regulatory Limits: A Complete Guide. ResolveMass Laboratories Inc. Available at: [Link]

  • Nitrosamines Analysis with LC-MS/MS. Waters Corporation. Available at: [Link]

  • General Chapter Prospectus: <1469> Nitrosamine Impurities. USP-NF. Available at: [Link]

  • Why Regulatory Agencies Require Validated Methods for Nitrosamines. ResolveMass Laboratories Inc. Available at: [Link]

  • Top 5 Nitrosamine Testing Methods (LC-MS, GC-MS, HRMS,). ResolveMass Laboratories Inc. Available at: [Link]

  • Nitrosamine Analysis for OTC Drug Products. ResolveMass Laboratories Inc. Available at: [Link]

  • USP: New General Chapter <1469> on Nitrosamine Impurities. Concept Heidelberg. Available at: [Link]

  • Analysis of nitrosamine impurities according to USP General Chapter < 1469 >. Shimadzu. Available at: [Link]

  • Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. ACS Publications. Available at: [Link]

  • EMA nitrosamines update and acceptable intake limits. AMSbiopharma. Available at: [Link]

  • Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). National Center for Biotechnology Information. Available at: [Link]

  • CDER Nitrosamine Impurity Acceptable Intake Limits. U.S. Food and Drug Administration. Available at: [Link]

  • Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities Guidance. Cosmetic Ingredient Review. Available at: [Link]

  • Solutions for Nitrosamine Analysis - GC-MS/MS and LC-HRMS Method. Shimadzu. Available at: [Link]

  • Appendix 1: Acceptable intakes established for N-nitrosamines. European Medicines Agency. Available at: [Link]

  • Docket No. FDA-2020-D-1530; Control of Nitrosamine Impurities in Human Drugs; Guidance for Industry. Regulations.gov. Available at: [Link]

  • Analysis of nitrosamine impurities according to USP General Chapter < 1469 >. Shimadzu. Available at: [Link]

  • Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

1-nitroso-4-(propan-2-yl)piperazine proper disposal procedures

Proper disposal and degradation of "Cohort of Concern" mutagenic impurities require rigorous logistical planning. 1-Nitroso-4-(propan-2-yl)piperazine (also known as 1-nitroso-4-isopropylpiperazine) is a highly potent N-n...

Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal and degradation of "Cohort of Concern" mutagenic impurities require rigorous logistical planning. 1-Nitroso-4-(propan-2-yl)piperazine (also known as 1-nitroso-4-isopropylpiperazine) is a highly potent N-nitrosamine impurity frequently encountered during the synthesis, storage, or degradation of pharmaceutical active ingredients such as Terconazole [1].

Because of its severe carcinogenic and mutagenic potential, direct disposal into standard waste streams is strictly prohibited. This guide provides a self-validating, step-by-step protocol for the safe handling, laboratory-scale chemical degradation, and RCRA-compliant disposal of this compound.

Physicochemical & Hazard Profile

Understanding the physical properties of 1-nitroso-4-(propan-2-yl)piperazine is critical for predicting its behavior in waste streams and selecting appropriate degradation solvents.

PropertyValue / Description
IUPAC Name 1-Nitroso-4-(propan-2-yl)piperazine
Molecular Formula C7H15N3O
Molecular Weight 157.21 g/mol
Corrected SMILES O=NN1CCN(C(C)C)CC1 *
Hazard Classification Suspected Carcinogen, Mutagen, RCRA Hazardous Waste
Storage Temperature 2°C to 8°C (Refrigerated)
Light Sensitivity High (Requires amber or foil-wrapped containers) [2]

*Expert Note: Commercial vendor catalogs occasionally misreport the SMILES for this compound as a piperidine derivative. The SMILES provided above correctly reflects the isopropyl-substituted piperazine core.

Safety & Handling Prerequisites

Before initiating any disposal procedures, strict engineering controls and Personal Protective Equipment (PPE) must be established. Nitrosamines are volatile and can be readily absorbed through the skin.

  • Engineering Controls: All manipulations must occur within a certified Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with single-pass air.

  • PPE: Chemical-impermeable nitrile gloves (double-gloved), a fluid-resistant lab coat, and safety goggles [4].

  • Causality for Light Protection: Nitrosamines are highly photosensitive and undergo rapid photolytic decomposition [2]. While decomposition might intuitively seem beneficial for disposal, uncontrolled photolysis yields unpredictable, highly reactive radical intermediates. Therefore, all waste must be collected in amber glass or foil-wrapped containers to maintain a predictable chemical profile prior to controlled neutralization.

Laboratory-Scale Chemical Degradation Protocol

Direct disposal and transport of concentrated nitrosamine waste pose significant exposure risks. We highly recommend a validated, one-step chemical degradation procedure using aluminum-nickel (Al-Ni) alloy powder and aqueous alkali prior to final disposal. This protocol rapidly reduces the nitrosamine to its corresponding innocuous amine [3].

Step 1: Solvent Selection & Dissolution
  • Action: Dissolve the 1-nitroso-4-(propan-2-yl)piperazine waste in water or methanol.

  • Causality: Do not use acetone or dichloromethane (DCM). Reactions in acetone or DCM are slow, incomplete, and lead to unidentified, potentially hazardous byproducts [3]. Methanol and water facilitate the smooth proton transfer required during the reduction mechanism.

Step 2: Alkali Addition
  • Action: Add an equal volume of 1M Sodium Hydroxide (NaOH) to the solution.

  • Causality: The highly alkaline environment is required to react with the aluminum in the Al-Ni alloy, generating the nascent hydrogen necessary to drive the reduction.

Step 3: Alloy Addition (Reduction)
  • Action: Slowly and carefully add Al-Ni alloy powder (approximately 1g per 50mg of nitrosamine) to the alkaline solution while stirring continuously.

  • Causality: The nascent hydrogen cleaves the N-NO bond. The reaction produces a transitory hydrazine intermediate, which is rapidly reduced further by the continuous generation of hydrogen, ultimately cleaving the N-N bond to yield 1-(propan-2-yl)piperazine, ammonia, and water [3].

Step 4: Extended Stirring & Self-Validation
  • Action: Allow the mixture to stir at room temperature for 24 hours.

  • Causality: Extended stirring ensures the complete degradation of the transitory hydrazine intermediate, which is itself a potent carcinogen.

  • Validation: Before proceeding to disposal, analyze a 1mL aliquot of the filtrate via GC-MS or HPLC (following EPA Method 607 guidelines) to confirm the total absence of the nitrosamine peak and the hydrazine intermediate [2]. This ensures the protocol is a closed, self-validating system.

Step 5: Filtration & Neutralization
  • Action: Filter the mixture through Celite to remove the spent Al-Ni alloy. Neutralize the filtrate to pH 7 using 1M HCl, then route to standard aqueous hazardous waste.

Degradation Pathway Visualization

G A 1-nitroso-4-(propan-2-yl)piperazine (Highly Carcinogenic) C Hydrazine Intermediate (Transitory Carcinogen) A->C Cleavage of N-NO Bond B Al-Ni Alloy Powder + Aqueous Alkali (NaOH) B->C Nascent H2 Generation D 1-(propan-2-yl)piperazine + NH3 (Innocuous Amines) C->D Cleavage of N-N Bond E Neutralization & RCRA Liquid Waste Disposal D->E Final Processing

Chemical degradation pathway of 1-nitroso-4-(propan-2-yl)piperazine using Al-Ni alloy reduction.

Regulatory Disposal & Waste Segregation Procedures

If chemical degradation cannot be performed on-site, the intact compound must be routed for commercial hazardous waste incineration under strict regulatory compliance.

  • Waste Segregation: Collect all 1-nitroso-4-(propan-2-yl)piperazine waste separately from other chemical laboratory waste, particularly other amines [4].

  • Causality for Segregation: Nitrosamines are known to undergo transnitrosation reactions [2]. If mixed with other reactive secondary or tertiary amines in a general waste carboy, the nitroso group can transfer, generating a complex mixture of novel, uncharacterized nitrosamines. This severely complicates downstream risk assessment and incineration protocols.

  • Labeling & Storage: Use a dedicated, leak-proof, chemically compatible container (e.g., HDPE or PTFE). Label explicitly as "Hazardous Waste: 1-Nitroso-4-(propan-2-yl)piperazine (Carcinogen)." Store in a secure satellite accumulation area at 4°C, away from heat, light, and ignition sources [4].

  • Final Disposal: Coordinate with your institution's Environmental Health and Safety (EHS) department to transfer the waste to a licensed RCRA hazardous waste disposal facility for high-temperature incineration.

References

  • Veeprho Pharmaceuticals. "1-Nitroso-4-isopropylpiperazine Reference Standards." Veeprho. [Link]

  • U.S. Environmental Protection Agency (EPA). "Method 607: Nitrosamines." EPA Guidelines. [Link]

  • Lunn, G., & Sansone, E. B. "Safe disposal of carcinogenic nitrosamines." PubMed - NIH. [Link]

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